Dermaseptin
説明
Structure
2D Structure
特性
IUPAC Name |
(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHLIDBAPTWLGU-CTKMSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H257N43O44S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3455.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136212-91-4 | |
| Record name | Dermaseptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136212914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unveiling the Dermaseptin Peptide Family: A Deep Dive into their Discovery, Origins, and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates an urgent search for novel therapeutic agents. Nature, a master of chemical innovation, offers a vast repository of potential solutions. Among the most promising are the Dermaseptins, a family of antimicrobial peptides (AMPs) originating from the skin secretions of Phyllomedusine tree frogs. This technical guide provides an in-depth exploration of the discovery, origin, biological activities, and underlying mechanisms of the Dermaseptin peptide family, tailored for researchers, scientists, and professionals in drug development.
Discovery and Origin: From Shamanic Rituals to Scientific Breakthroughs
The story of Dermaseptins is intertwined with both traditional knowledge and modern scientific inquiry. The first member of this family, this compound S1, was isolated in 1991 from the skin secretions of the South American frog, Phyllomedusa sauvagii.[1][2] This discovery marked a significant milestone, revealing a novel class of vertebrate peptides with potent, broad-spectrum antimicrobial properties.[3][4]
The ethnopharmacological context of these peptides is particularly fascinating. For centuries, indigenous tribes in the Amazon have used the skin secretions of the giant leaf frog, Phyllomedusa bicolor, in a traditional ritual known as "Kambo" or "Sapo."[1] This practice, believed to cleanse the body and spirit, unknowingly harnessed the potent biological effects of the this compound peptides present in the secretion.[1] This traditional use underscores the long-standing human interaction with these bioactive compounds and provided an early clue to their powerful physiological effects.
Dermaseptins are predominantly found in the granular glands of frogs belonging to the Hylidae family, specifically the Phyllomedusinae subfamily, which includes genera such as Phyllomedusa, Agalychnis, and Pachymedusa.[1][3][4][5][6][7] These peptides are a crucial component of the frog's innate immune system, providing a chemical shield against a wide range of pathogens in their humid, microbe-rich environments.[8]
Molecular Architecture and Diversity
The this compound family is characterized by a remarkable degree of sequence diversity, yet they share common structural features that are fundamental to their function.[3] They are typically small, cationic peptides, ranging from 27 to 34 amino acids in length.[3][9] A key characteristic is the presence of multiple lysine residues, which impart a net positive charge, facilitating their interaction with negatively charged microbial membranes.[3]
While unstructured in aqueous solutions, Dermaseptins adopt a distinct amphipathic α-helical conformation upon contact with biological membranes.[9][10] This structure segregates the hydrophobic and hydrophilic amino acid residues into separate faces of the helix, a critical feature for membrane disruption.
The genetic blueprint of Dermaseptins reveals a conserved gene structure.[11][12][13][14] The precursor proteins, or prepro-dermaseptins, are encoded by genes that typically consist of exons encoding a signal peptide, an acidic pro-region, and the mature peptide sequence.[11][13][14] This genetic organization, particularly the conserved "secretory cassette" exon, suggests an evolutionary mechanism for generating a diverse arsenal of antimicrobial peptides.[13][14]
Quantitative Analysis of Biological Activity
The therapeutic potential of Dermaseptins lies in their potent and broad-spectrum antimicrobial activity. The following tables summarize key quantitative data for representative members of the this compound family, providing a comparative overview of their efficacy.
Table 1: Antimicrobial Activity of Selected this compound Peptides (Minimum Inhibitory Concentration - MIC in µM)
| Peptide | Originating Species | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| DRS-CA-1 | Phyllomedusa camba | 4-8 | 4-8 | 4-8 | 4-8 | [15] |
| DRS-DU-1 | Callimedusa duellmani | 4-8 | 4-8 | 4-8 | 4-8 | [15] |
| This compound-PD-1 | Pachymedusa dacnicolor | >128 | 16 | >128 | 128 | [6] |
| This compound-PD-2 | Pachymedusa dacnicolor | 16 | 8 | 16 | 8 | [6] |
| This compound Drg3 | Phyllomedusa bicolor | 6.25-100 | 6.25-100 | 6.25-100 | 6.25-100 | [12] |
Table 2: Hemolytic and Cytotoxic Activity of Selected this compound Peptides
| Peptide | HC50 (µM) (Horse Red Blood Cells) | Cell Line | IC50 (µM) | Reference |
| DRS-DU-1 | >100 | NCI-H157 (Lung Cancer) | 5.8 | [15] |
| This compound-PD-1 | Not Specified | PC-3 (Prostate Cancer) | 10 | [6] |
| This compound-PD-2 | Not Specified | BxPC-3 (Pancreatic Cancer) | 10 | [6] |
| This compound-PT9 | >100 | H157 (Lung Cancer) | 10.5 | [16] |
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section details the methodologies for key experiments cited in the study of this compound peptides.
Peptide Isolation and Purification
A common workflow for isolating this compound peptides from frog skin secretions involves the following steps:
Caption: Workflow for the isolation and purification of this compound peptides.
-
Skin Secretion Collection: Secretions are obtained from the dorsal skin of the frogs, often through mild electrical stimulation or gentle manual massage. The collected secretion is then washed from the skin with deionized water.
-
Lyophilization: The aqueous secretion is snap-frozen and lyophilized (freeze-dried) to obtain a stable powder.
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Extraction: The lyophilized powder is acidified, typically with trifluoroacetic acid (TFA), to solubilize the peptides and precipitate larger proteins.
-
Centrifugation: The acidified extract is centrifuged to pellet insoluble material, and the supernatant containing the peptides is collected.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The clarified supernatant is subjected to RP-HPLC on a C8 or C18 column. Peptides are separated based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like TFA.
-
Mass Spectrometry and Sequencing: The fractions collected from RP-HPLC are analyzed by mass spectrometry (e.g., ESI-MS/MS) to determine the molecular masses of the peptides. The primary amino acid sequence is then determined using tandem mass spectrometry (MS/MS) fragmentation and/or Edman degradation.[1][16]
Molecular Cloning of this compound Precursors
Identifying the full precursor sequence of a this compound peptide is achieved through molecular cloning techniques:
Caption: Workflow for the molecular cloning of this compound precursors.
-
mRNA Isolation: Messenger RNA (mRNA) is isolated from the skin secretions or skin tissue of the frog.
-
cDNA Synthesis: A complementary DNA (cDNA) library is synthesized from the isolated mRNA using reverse transcriptase. An oligo(dT) primer is typically used to prime the synthesis from the poly(A) tail of the mRNA.
-
3' and 5' Rapid Amplification of cDNA Ends (RACE): To obtain the full-length cDNA sequence, 3' and 5' RACE-PCR is performed. For 3' RACE, a forward primer designed from a known region of the mature peptide sequence is used in conjunction with an oligo(dT)-adapter primer. For 5' RACE, a reverse primer is used with an adapter primer ligated to the 5' end of the cDNA.
-
Cloning and Sequencing: The amplified PCR products are ligated into a cloning vector (e.g., pGEM-T Easy Vector) and transformed into a suitable E. coli host. Plasmids from positive clones are then sequenced to determine the full cDNA sequence of the this compound precursor.[2][7][15]
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Peptide Preparation: The synthetic or purified peptide is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: The target microorganism (bacteria or fungi) is grown to a specific optical density, and a standardized inoculum is prepared.
-
Incubation: The standardized microbial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[6][15]
Mechanism of Action: Disrupting the Microbial Barrier
The primary mode of action for most Dermaseptins is the perturbation and disruption of microbial cell membranes.[1][8] This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Caption: Proposed mechanisms of action for this compound peptides.
Upon binding, the peptides undergo a conformational change to an amphipathic α-helix and accumulate on the membrane surface in a "carpet-like" manner.[16] Once a threshold concentration is reached, the peptides insert into the lipid bilayer, leading to membrane permeabilization through various proposed models, including the formation of toroidal pores or barrel-stave channels. This disruption of the membrane integrity leads to the leakage of essential ions and metabolites, ultimately resulting in cell death.[10] Some Dermaseptins may also translocate across the membrane to interact with intracellular targets, although membrane disruption is considered the primary killing mechanism.[1]
Future Directions and Therapeutic Potential
The this compound peptide family represents a rich and diverse source of potential therapeutic leads. Their broad-spectrum antimicrobial activity, coupled with a mechanism of action that is less prone to the development of resistance compared to conventional antibiotics, makes them highly attractive for further development.[2][7] Furthermore, the demonstrated anticancer and spermicidal activities of some Dermaseptins open up additional avenues for therapeutic applications.[5][6][15][17]
Future research will likely focus on:
-
Analogue Design: Synthesizing and evaluating analogues of natural Dermaseptins to enhance their potency, selectivity, and stability while minimizing toxicity.[5][9]
-
Delivery Systems: Developing novel drug delivery systems to improve the bioavailability and targeted delivery of this compound-based therapeutics.[3]
-
Clinical Trials: Advancing the most promising candidates through preclinical and clinical trials to evaluate their safety and efficacy in humans.
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. kambonomad.com [kambonomad.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. genscript.com [genscript.com]
- 9. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound S9, an alpha-helical antimicrobial peptide with a hydrophobic core and cationic termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of genes for dermaseptins B, antimicrobial peptides from frog skin. Exon 1-encoded prepropeptide is conserved in genes for peptides of highly different structures and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial activity and gene structure of a novel member of the this compound B family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure, synthesis, and molecular cloning of dermaseptins B, a family of skin peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of two skin-derived dermaseptins and design of a TAT-fusion analogue with broad-spectrum antimicrobial activity and low cytotoxicity on healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel this compound Isolated from the Skin Secretion of Phyllomedusa tarsius and Its Cationicity-Enhanced Analogue Exhibiting Effective Antimicrobial and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dermaseptins and Magainins: Antimicrobial Peptides from Frogs' Skin—New Sources for a Promising Spermicides Microbicides—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
The α-Helical Architecture of Dermaseptins: A Technical Guide to Structure, Significance, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermaseptins represent a versatile family of cationic antimicrobial peptides (AMPs) isolated from the skin secretions of Phyllomedusa frogs.[1][2][3] A defining characteristic of these peptides is their propensity to adopt an amphipathic α-helical conformation, particularly upon interaction with biological membranes.[1][3][4] This structural motif is intrinsically linked to their broad spectrum of biological activities, which include potent antimicrobial, antifungal, antiprotozoan, and antitumor effects.[1][2][5] This technical guide provides an in-depth exploration of the a-helical structure of Dermaseptins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing their mechanism of action and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
The Significance of the α-Helical Structure
The biological function of Dermaseptins is critically dependent on their secondary structure. In aqueous solutions, these peptides are often unstructured or in a random coil conformation.[1][4][6] However, in the presence of a membrane-mimetic environment, such as lipid bilayers or certain solvents like trifluoroethanol (TFE), they undergo a conformational transition to form a well-defined amphipathic α-helix.[1][4][6][7]
This amphipathic nature, with a segregation of hydrophobic and cationic residues on opposite faces of the helix, is the cornerstone of their mechanism of action.[7] The positively charged face facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as phospholipids and glycosaminoglycans.[1][8] Following this initial binding, the hydrophobic face inserts into the lipid bilayer, leading to membrane permeabilization and disruption.[1][7] This process can occur through various models, including the "barrel-stave" or "carpet" mechanism, ultimately resulting in cell lysis and death.[9] The α-helical structure is therefore not merely a structural feature but a functional prerequisite for the potent cytolytic activity of Dermaseptins.
Quantitative Analysis of Dermaseptin Activity
The therapeutic potential of Dermaseptins and their analogues is evaluated through various quantitative assays that measure their efficacy and selectivity. The following tables summarize key performance indicators for several this compound peptides against a range of microbial and cancer cell targets, as well as their toxicity towards mammalian cells.
Table 1: Antimicrobial Activity of this compound Derivatives
| Peptide | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| K4K20-S4 | E. coli | 1-4 | - | [10] |
| K4K20-S4 | P. aeruginosa | 1-4 | - | [10] |
| K4K20-S4 | S. aureus | 1-4 | - | [10] |
| This compound-AC | S. aureus (MRSA) | - | 2-8 | [11] |
| This compound-AC | E. coli | - | 2-8 | [11] |
| This compound-AC | P. aeruginosa | - | 2-8 | [11] |
| This compound-PH | E. coli | - | 16 | [12] |
| This compound-PH | S. aureus | - | 32 | [12] |
| This compound-PH | C. albicans | - | 16 | [12] |
| DRS-B2 + Alg NPs | E. coli 184 | 2.5 | - | [13] |
| DRS-B2 + Alg NPs | E. coli ATCC8739 | 1.25 | - | [13] |
| K4S4(1-16) | A. baumannii (MDR) | 6.25 | - | [14] |
| K4K20S4 | A. baumannii (MDR) | 3.125 | - | [14] |
| K3K4B2 | A. baumannii (MDR) | 6.25 | - | [14] |
MIC: Minimum Inhibitory Concentration. This value represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 2: Cytotoxicity of this compound Derivatives
| Peptide | Cell Line / Target | Activity Metric | Value (µM) | Reference |
| This compound-PH | MCF-7 (Breast Cancer) | IC50 | 0.69 | [1] |
| This compound-PH | H157 (Lung Carcinoma) | IC50 | 2.01 | [1] |
| This compound-PH | U251MG (Glioblastoma) | IC50 | 2.36 | [1] |
| This compound-AC | Horse Erythrocytes | HC50 | 76.55 | [11] |
| K4K20-S4 | Human Red Blood Cells | - | >30-fold more lytic to trophozoites | [15] |
| S4 Derivatives | HEp-2 cells | CC50 | >61.25 µg/mL | [9] |
IC50: Half-maximal Inhibitory Concentration. This value indicates the concentration of a drug that is required for 50% inhibition in vitro. HC50: 50% Hemolytic Concentration. This is the concentration of the peptide that causes 50% lysis of red blood cells. CC50: 50% Cytotoxic Concentration. This is the concentration of a substance that is toxic to 50% of cells.
Experimental Protocols
The characterization of Dermaseptins involves a suite of biophysical and microbiological techniques. Below are detailed methodologies for key experiments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure content (specifically α-helicity) of this compound peptides in different solvent environments.
Methodology:
-
Sample Preparation: this compound peptides are dissolved in an appropriate buffer (e.g., deionized water, phosphate buffer) to a final concentration of approximately 100 µg/mL.[16] To mimic a membrane environment and induce helicity, spectra are also recorded in the presence of helix-inducing solvents like trifluoroethanol (TFE) at varying concentrations (e.g., 50% TFE).[4][16]
-
Instrumentation: CD measurements are performed using a spectropolarimeter (e.g., Jasco J-810).[16]
-
Data Acquisition: Spectra are typically recorded from 190 to 260 nm at room temperature using a 1.0 mm path-length quartz cuvette.[17] Multiple scans (e.g., three) are averaged for each sample to improve the signal-to-noise ratio.[17]
-
Data Analysis: The resulting CD spectra are analyzed for characteristic α-helical signals, which include two negative bands at approximately 208 and 222 nm and a positive band around 192 nm.[18] The percentage of α-helical content can be estimated using deconvolution software such as CDNN.[17]
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of a this compound peptide required to inhibit the growth of a specific microorganism.
Methodology:
-
Bacterial Culture: The target bacterial strain is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.[13] The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).[10]
-
Peptide Dilution: The this compound peptide is serially diluted (typically two-fold) in the broth medium in a 96-well microtiter plate.[10]
-
Inoculation and Incubation: A standardized volume of the bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for a defined period (e.g., 18-24 hours).[10][13]
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[10] This can be assessed visually or by measuring the optical density at 620 nm.[10]
Hemolysis Assay
Objective: To assess the cytotoxicity of this compound peptides against mammalian red blood cells (RBCs).
Methodology:
-
RBC Preparation: Fresh red blood cells (e.g., human or horse) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components.[19] The washed RBCs are then resuspended in PBS to a final concentration (e.g., 2% v/v).[20]
-
Incubation: Aliquots of the RBC suspension are incubated with various concentrations of the this compound peptide in a 96-well plate for a specified time (e.g., 1 hour) at 37°C.[20]
-
Controls: A negative control (RBCs in PBS only) and a positive control (RBCs treated with a lytic agent like 0.1% Triton X-100 for 100% hemolysis) are included.[21]
-
Measurement of Hemolysis: After incubation, the plates are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 570 nm).[20]
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 value is then determined from the dose-response curve.
Visualizing this compound's Mechanism and Signaling
Graphviz diagrams are provided below to illustrate the proposed mechanism of action of this compound and a known signaling pathway it can modulate.
Caption: Proposed mechanism of action for this compound leading to microbial cell lysis.
Caption: Signaling cascade initiated by this compound S1 in polymorphonuclear leukocytes.[22]
Conclusion and Future Directions
The α-helical structure of Dermaseptins is a key determinant of their potent and broad-spectrum biological activities. This guide has provided a consolidated overview of the quantitative aspects of their function, detailed experimental protocols for their characterization, and visualized their mechanism of action. The ability of Dermaseptins to selectively target microbial and cancerous cells with limited toxicity to mammalian cells makes them highly attractive candidates for further therapeutic development. Future research should focus on elucidating the precise molecular interactions with target membranes, exploring synergistic combinations with existing drugs, and optimizing their stability and delivery for clinical applications. The modular nature of these peptides also presents significant opportunities for rational design and engineering of novel analogues with enhanced potency and selectivity.
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure, synthesis, and activity of this compound b, a novel vertebrate defensive peptide from frog skin: relationship with adenoregulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Helical structure of this compound B2 in a membrane-mimetic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.3. Circular Dichroism (CD) Spectroscopy [bio-protocol.org]
- 17. arxiv.org [arxiv.org]
- 18. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Symmetrical Modification of Minimized Dermaseptins to Extend the Spectrum of Antimicrobials with Endotoxin Neutralization Potency [mdpi.com]
- 22. This compound, a peptide antibiotic, stimulates microbicidal activities of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dermaseptin's Assault on Bacterial Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermaseptins are a family of cationic antimicrobial peptides (AMPs) originally isolated from the skin secretions of Phyllomedusa frogs.[1][2] These peptides represent a promising class of therapeutic agents due to their broad-spectrum activity against a wide range of bacteria, fungi, and protozoa, including multidrug-resistant strains.[3][4] Their primary mechanism of action involves the rapid disruption of microbial cell membranes, a physical process that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[5][6] This technical guide provides an in-depth exploration of the molecular mechanisms by which Dermaseptins interact with and compromise the integrity of bacterial membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action: A Multi-Step Assault
The antimicrobial action of Dermaseptin is a rapid, multi-stage process that culminates in the loss of bacterial membrane integrity and subsequent cell death. This process can be broadly categorized into three key phases: electrostatic attraction and binding, membrane insertion and destabilization, and finally, pore formation and membrane disruption.
Initially, the cationic nature of this compound peptides facilitates a strong electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7][8] This initial binding is a critical step that concentrates the peptides at the bacterial surface.
Upon binding, Dermaseptins undergo a conformational change, typically from a random coil in aqueous solution to a more structured α-helical conformation at the membrane interface.[9][10] This amphipathic α-helix orients parallel to the membrane surface, allowing its hydrophobic residues to interact with the lipid acyl chains and its hydrophilic, cationic residues to remain associated with the polar head groups.[3] This interaction disrupts the normal lipid packing and destabilizes the membrane.
The final stage involves the formation of transmembrane pores or channels, leading to the leakage of intracellular contents and ultimately, cell lysis. Several models have been proposed to describe this process, with the "barrel-stave," "toroidal pore," and "carpet" models being the most prominent.[5][11][12][13][14] The specific mechanism employed can depend on the this compound variant, its concentration, and the lipid composition of the target membrane.
dot
References
- 1. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide this compound S9 | PLOS One [journals.plos.org]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane-Active Antibiotics Affect Domains in Bacterial Membranes as the First Step of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detecting the Mechanism of Action of Antimicrobial Peptides by Using Microscopic Detection Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound S9, an alpha-helical antimicrobial peptide with a hydrophobic core and cationic termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Conserved Motifs in Dermaseptin Sequences
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the conserved sequence motifs and structural features of the Dermaseptin family of antimicrobial peptides (AMPs). Dermaseptins, isolated from the skin secretions of Hylid frogs, represent a promising class of molecules for the development of novel therapeutics due to their broad-spectrum activity against bacteria, fungi, protozoa, and viruses, as well as their anti-tumor properties.[1][2] Understanding the conserved elements within their sequences is critical for elucidating their mechanism of action and for the rational design of synthetic analogues with enhanced efficacy and selectivity.
The this compound Precursor: A Conserved Architectural Blueprint
Dermaseptins are synthesized as larger precursor proteins (prepro-dermaseptins) that share a highly conserved architecture.[3] The analysis of cDNAs encoding these precursors reveals a common modular design, suggesting an evolutionary pathway involving the dissemination of a conserved "secretory cassette" exon.[3][4] This precursor structure is fundamental to the proper folding, processing, and secretion of the mature, active peptide.
The prepropeptide is organized into several distinct domains:
-
N-Terminal Signal Peptide: A highly conserved, hydrophobic sequence of approximately 22 residues that directs the precursor protein into the secretory pathway.[3][4][5]
-
Acidic Spacer Region: A spacer domain rich in glutamic and aspartic acid residues follows the signal peptide.[5][6]
-
Endoproteolytic Cleavage Site: A canonical Lys-Arg (K-R) processing signal separates the acidic spacer from the mature peptide sequence, allowing for its release by cellular proteases.[3][5]
-
Mature Peptide Progenitor: This C-terminal domain contains the sequence of the final, biologically active this compound peptide.[5][6]
-
Amidation Signal: In many cases, the progenitor sequence is followed by an amino acid residue (often Glycine) that serves as a donor for C-terminal amidation, a common post-translational modification in AMPs.[5]
Caption: Logical structure of a typical this compound prepropeptide.
Conserved Motifs and Features of Mature this compound Peptides
Mature this compound peptides are typically 27 to 34 amino acids in length and, while exhibiting sequence variability, share several defining characteristics that are crucial for their biological function.[6][7]
-
Cationic Nature: Dermaseptins are polycationic due to the presence of multiple, irregularly spaced Lysine (Lys) residues.[3][7][8] This net positive charge is fundamental for the initial electrostatic attraction to negatively charged microbial membranes.
-
Amphipathic α-Helix: In the hydrophobic environment of a cell membrane, Dermaseptins adopt an amphipathic α-helical conformation.[1][9] This structure segregates hydrophobic and cationic residues onto opposite faces of the helix, facilitating membrane interaction and disruption.[1]
-
N-Terminal Tryptophan: A highly conserved Tryptophan (Trp) residue is typically found at the third position from the N-terminus.[1][8][10] This residue is thought to play a role in anchoring the peptide to the membrane interface.
-
Central Hinge/Motif: Some Dermaseptins possess a central Glycine (Gly) residue that can act as a flexible hinge, potentially influencing the peptide's structural dynamics and interaction with curved membrane surfaces.[11] Additionally, a central AGKAAL motif has been noted in some members of the family.[8]
Quantitative Analysis of this compound Conservation and Activity
The degree of sequence conservation varies among this compound family members, even those from the same species. This diversity likely contributes to the broad spectrum of activity observed. However, high sequence identity can be found between peptides from different frog species, highlighting the preservation of functionally important sequences.
Table 1: Sequence Identity of Selected this compound Peptides
| Peptide 1 | Peptide 2 | Origin Species | Sequence Identity (%) | Reference |
|---|---|---|---|---|
| DRS-B1 | DRS-S1 | P. bicolor / P. sauvagii | 81% | [1] |
| DRS-B2 | DRS-D | P. bicolor / Phyllomedusa sp. | 84.8% | [1] |
| This compound-SS1 | This compound-PS3 | P. tarsius / P. sauvagii | 96% | [11] |
| this compound-SS1 | this compound-B6 | P. tarsius / P. bicolor | 91% |[11] |
The functional consequence of these motifs is reflected in the peptides' potent antimicrobial activity, often measured as the Minimal Inhibitory Concentration (MIC).
Table 2: Summary of Minimal Inhibitory Concentration (MIC) for Selected Dermaseptins
| This compound | Target Organism | Type | MIC Range (µM) | Reference |
|---|---|---|---|---|
| DRS-B1 / B2 | Aspergillus fumigatus | Fungus | 3.1 - 30 | [1] |
| DRS-S1 | Candida albicans (biofilm) | Fungus | 100 | [1] |
| This compound S4 Analogs | Plasmodium falciparum | Protozoa | IC₅₀ in µM range | [12] |
| this compound S4 Analogs | Gram-negative bacteria | Bacteria | Orders of magnitude more potent than native S4 |[13] |
Mechanisms of Action: From Membrane Disruption to Host-Cell Signaling
The primary antimicrobial mechanism for Dermaseptins involves direct interaction with and disruption of the cell membrane.[1][14] This process is generally understood to occur via one of two models:
-
Carpet Model: Peptides accumulate on the membrane surface in a "carpet-like" manner until a threshold concentration is reached, leading to membrane destabilization and permeabilization.[1][14]
-
Toroidal Pore Model: Following binding, the peptides insert into the membrane bilayer, inducing the formation of pores where the peptides and phospholipid headgroups line the channel.[1]
Beyond direct microbial killing, some Dermaseptins can modulate host immune responses. This compound S1, for instance, stimulates microbicidal activities in human polymorphonuclear leukocytes (PMNs).[15] This occurs through a signaling cascade initiated at the PMN plasma membrane.
Caption: this compound S1-induced signaling pathway in PMNs.[15]
Experimental Protocols
The identification and characterization of conserved motifs in Dermaseptins involve a combination of bioinformatic, biochemical, and functional assays.
Protocol 1: Bioinformatic and Experimental Workflow for Motif Discovery
This protocol outlines a general workflow for identifying a novel this compound from frog skin secretion and characterizing its conserved motifs.
Caption: Workflow for this compound motif identification and validation.
1. Peptide and Gene Discovery
-
Peptide Purification: The first this compound was isolated by purifying frog skin extracts using Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC).[1]
-
cDNA Library Construction: A more modern approach involves constructing a cDNA library from the frog's skin poly(A+) RNA.[6][11] This library serves as the source for identifying the genes encoding the peptides.
2. Sequence Identification and Analysis
-
Peptide Sequencing: The amino acid sequence of a purified peptide is determined using methods like Edman degradation.[1]
-
DNA Sequencing: Clones from the cDNA library are sequenced. The open reading frame (ORF) is identified and translated into the full prepropeptide amino acid sequence.[11][16]
-
Homology Searching: The deduced amino acid sequence is analyzed using tools like NCBI-BLAST to find similarities with known Dermaseptins and other proteins.[11]
-
Multiple Sequence Alignment: The novel sequence is aligned with other known this compound sequences using programs like Clustal-Omega to visually identify conserved residues and motifs.[11]
3. Structural and Functional Characterization
-
Peptide Synthesis: The mature peptide is chemically synthesized, typically using solid-phase synthesis methods, for functional testing.[17]
-
Secondary Structure Analysis: The peptide's conformation in different environments (e.g., aqueous buffer vs. membrane-mimicking solvents) is determined using Circular Dichroism (CD) spectroscopy to confirm its propensity to form an α-helix.[11]
-
Antimicrobial Susceptibility Testing: The Minimal Inhibitory Concentration (MIC) of the synthetic peptide is determined against a panel of microorganisms (bacteria, fungi) using broth microdilution assays to quantify its antimicrobial potency.[1]
-
Mechanism of Action Studies:
-
Membrane Permeabilization Assay: To confirm that the peptide disrupts the cell membrane, a fluorescence-based assay is used. This involves incubating target cells (e.g., bacteria or cancer cells) with the peptide in the presence of a dye like SYTOX Green, which only fluoresces upon binding to intracellular nucleic acids after the membrane has been compromised.[14]
-
LPS Binding Assay: To assess interaction with the outer membrane of Gram-negative bacteria, a competitive displacement assay can be used where the peptide's ability to displace a fluorescent probe from Lipopolysaccharide (LPS) is measured.[11]
-
4. Experimental Validation of Motifs
-
Site-Directed Mutagenesis: The functional importance of a putative conserved motif is confirmed experimentally. This involves synthesizing analogues of the peptide where key residues within the motif are substituted or deleted (e.g., replacing the conserved Trp³ with an Alanine). The antimicrobial and hemolytic activity of these analogues is then compared to the wild-type peptide to determine the contribution of the specific residue or motif to its function.[13][18]
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of genes for dermaseptins B, antimicrobial peptides from frog skin. Exon 1-encoded prepropeptide is conserved in genes for peptides of highly different structures and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precursors of vertebrate peptide antibiotics this compound b and adenoregulin have extensive sequence identities with precursors of opioid peptides dermorphin, dermenkephalin, and deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. This compound, a peptide antibiotic, stimulates microbicidal activities of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Antimicrobial Peptide, this compound-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protein Motif Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Unveiling Nature's Arsenal: A Technical Guide to the Amphibian Sources of Dermaseptin Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermaseptins are a superfamily of cationic antimicrobial peptides (AMPs) that represent a significant component of the innate immune system of many amphibians.[1] First isolated from the skin of Phyllomedusine frogs, these peptides have garnered considerable interest within the scientific and pharmaceutical communities due to their broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, fungi, protozoa, and viruses, as well as their potential as anticancer agents.[2][3][4] This technical guide provides an in-depth overview of the primary natural sources of Dermaseptin peptides, detailed experimental protocols for their isolation and characterization, and an exploration of their mechanism of action.
Primary Natural Sources of this compound Peptides
The richest natural sources of this compound peptides are found within the skin secretions of frogs belonging to the Hylidae family, particularly the subfamily Phyllomedusinae .[1][2] Frogs of the genus Phyllomedusa and related genera are prolific producers of a diverse array of these peptides.
| Amphibian Species | Peptide(s) Identified | Key Findings & References |
| Phyllomedusa sauvagii | This compound S1, S3, S4, S5, this compound-PS3 | The first this compound (DRS-S1) was identified from this species.[2] DRS-S3 exhibits antifungal activity by inducing apoptosis.[2] this compound S4 and its derivatives show potent activity against marine pathogenic bacteria.[5][6][7][8][9] this compound-PS3 has demonstrated antimicrobial and antiproliferative activity against lung cancer cell lines.[10][11] |
| Phyllomedusa bicolor | This compound B, B1, B2, B3, B4, B5, B6, Dermatoxin | A rich source of the this compound B series.[12] this compound B2 and B3 exhibit potent anti-proliferative effects on prostate cancer cells.[4][13][14][15] Dermatoxin, a related peptide, has also been isolated from this species.[16][17] |
| Phyllomedusa tarsius | This compound-SS1 | A novel this compound with broad-spectrum activity against Gram-negative bacteria and significant antiproliferative activity against lung cancer cell lines.[10][11][18] |
| Pithecopus (Phyllomedusa) hypochondrialis | This compound-PH, t-DPH1 | This compound-PH is a shorter this compound peptide with broad-spectrum antimicrobial and anticancer activities.[19][20] t-DPH1, another peptide from this species, also shows extensive antimicrobial and antiproliferative activity.[6] |
| Agalychnis lemur | This compound L1 | Exhibits cytotoxic effects on hepatocarcinoma cells.[10] |
| Phyllomedusa nordestina | This compound and Phylloseptin peptides | A source of both this compound and Phylloseptin families of antimicrobial peptides.[1] |
| Pachymedusa dacnicolor | This compound-PD-1, PD-2 | These peptides exhibit antimicrobial activity and potential synergistic effects.[21] |
| Phyllomedusa camba | DRS-CA-1 | A highly-conserved this compound with potent activity against a range of bacteria and yeast.[4] |
| Callimedusa (Phyllomedusa) duellmani | DRS-DU-1 | Similar to DRS-CA-1, it shows high potency against various microbes and selective cytotoxicity to tumor cells.[4] |
Experimental Protocols
The isolation and characterization of this compound peptides from amphibian skin secretions involve a series of well-established biochemical techniques.
Collection of Skin Secretions
A common and humane method for collecting skin secretions is through mild electrical stimulation or the administration of norepinephrine.[22][23]
-
Norepinephrine-induced Secretion: A non-invasive method involves immersing the amphibian in a solution containing norepinephrine, which stimulates the release of granular gland contents.[22] Alternatively, a low-dose injection of norepinephrine can be administered.[22]
-
Mild Electrical Stimulation: Transcutaneous amphibian stimulation (TAS) involves applying a mild electrical current to the skin, causing the release of secretions from the granular glands.[23]
-
Handling-induced Secretion: For some species, gentle handling or a simulated predatory attack can induce the release of skin secretions.[24][25]
-
Swabbing: A non-invasive technique for sampling skin microbes that can also collect peptides involves swabbing the skin surface.[26]
The collected secretions are then typically acidified to inactivate proteases and lyophilized for storage and subsequent analysis.[1]
Peptide Purification and Characterization
A multi-step process is employed to purify and identify the this compound peptides from the crude skin secretion.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique used to separate the complex mixture of peptides in the crude secretion.[2][20][21] Peptides are separated based on their hydrophobicity, yielding purified fractions.
-
Mass Spectrometry (MALDI-TOF MS): Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry is used to determine the molecular weights of the peptides in the HPLC fractions with high accuracy.[10][21]
-
Amino Acid Sequencing: The primary structure of the purified peptides is determined using methods such as Edman degradation or tandem mass spectrometry (MS/MS).[2][21]
-
Molecular Cloning: A 'shotgun' cloning strategy using a cDNA library derived from the skin secretion can be employed to identify the precursor proteins of the this compound peptides.[10][18]
Antimicrobial and Cytotoxicity Assays
The biological activity of purified or synthetically replicated this compound peptides is assessed through various in vitro assays.
-
Minimal Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[2][4]
-
Hemolytic Assay: This assay is crucial for evaluating the cytotoxicity of the peptides against mammalian cells, typically using red blood cells.[10][18]
-
Anticancer Assays: The antiproliferative activity of Dermaseptins against cancer cell lines is often measured using assays that quantify cell viability, such as the MTT assay.[19][20]
Mechanism of Action and Signaling Pathways
Dermaseptins exert their antimicrobial effects primarily by disrupting the integrity of microbial cell membranes.[2][27] These cationic peptides are unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon contact with the negatively charged components of microbial membranes.[1][2]
Two primary models describe the interaction of α-helical AMPs like Dermaseptins with microbial membranes:
-
The Barrel-Stave Model: In this model, the peptides insert into the membrane, forming a transmembrane pore or channel. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel that leads to leakage of cellular contents and cell death.[2]
-
The Carpet Model: Here, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. This disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner.[2]
Some Dermaseptins may also have intracellular targets, inhibiting essential cellular processes such as DNA and RNA synthesis after translocating across the cell membrane.[28]
Quantitative Data on Antimicrobial and Anticancer Activity
The following tables summarize the reported biological activities of selected this compound peptides.
Table 1: Minimum Inhibitory Concentrations (MIC) of Dermaseptins against Various Microorganisms
| Peptide | Microorganism | MIC (µM) | Reference |
| This compound S1 | Aspergillus fumigatus | 3.1 - 30 | [2] |
| This compound B1/B2 | Aspergillus fumigatus | 3.1 - 30 | [2] |
| DRS-CA-1 | Gram-positive & Gram-negative bacteria, yeast | 4 - 8 | [4] |
| DRS-DU-1 | Gram-positive & Gram-negative bacteria, yeast | 4 - 8 | [4] |
| This compound-PH | E. coli, S. aureus, C. albicans | 8 | [20] |
| This compound-PH | P. aeruginosa | 16 | [20] |
| This compound-PH | E. faecalis | 32 | [20] |
| K4K20-S4 | P. aeruginosa, E. coli, S. aureus | 1 - 4 µg/ml | [29] |
Table 2: Anticancer Activity (IC50) of Selected Dermaseptins
| Peptide | Cancer Cell Line | IC50 (µM) | Reference |
| This compound B2 | Human prostate adenocarcinoma (PC-3) | ~2-3 | [14] |
| This compound B3 | Human prostate adenocarcinoma (PC-3) | ~2-3 | [14] |
| This compound-PH | Human breast adenocarcinoma (MCF-7) | 0.69 | [20] |
| This compound-PH | Human lung carcinoma (H157) | 2.01 | [20] |
| This compound-PH | Human glioblastoma (U251MG) | 2.36 | [20] |
| This compound-PH | Human melanoma (MDA-MB-435S) | 9.94 | [20] |
| This compound-PH | Human prostate adenocarcinoma (PC-3) | 11.8 | [20] |
Conclusion
The skin secretions of Phyllomedusine frogs are a proven and rich reservoir of this compound peptides. These natural compounds exhibit potent and broad-spectrum antimicrobial and anticancer activities, making them promising candidates for the development of novel therapeutics. The established protocols for their collection, purification, and characterization, coupled with a growing understanding of their mechanism of action, provide a solid foundation for further research and development in this exciting field. Continued exploration of the vast biodiversity of amphibians is likely to uncover new this compound variants with enhanced therapeutic potential.
References
- 1. The Skin Secretion of the Amphibian Phyllomedusa nordestina: A Source of Antimicrobial and Antiprotozoal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of two skin-derived dermaseptins and design of a TAT-fusion analogue with broad-spectrum antimicrobial activity and low cytotoxicity on healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Potential therapeutic use of this compound S4 from the frog Phyllomedusa sauvagii and its derivatives against bacterial pathogens in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Antimicrobial Peptide, this compound-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius[v1] | Preprints.org [preprints.org]
- 12. Frontiers | The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects [frontiersin.org]
- 13. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor and angiostatic peptides from frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isolation of dermatoxin from frog skin, an antibacterial peptide encoded by a novel member of the this compound genes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pure.qub.ac.uk [pure.qub.ac.uk]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Two Novel this compound-Like Antimicrobial Peptides with Anticancer Activities from the Skin Secretion of Pachymedusa dacnicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]
- 23. Leptodactylus latrans Amphibian Skin Secretions as a Novel Source for the Isolation of Antibacterial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journalofherpetology [journal-of-herpetology.kglmeridian.com]
- 25. journalofherpetology [journal-of-herpetology.kglmeridian.com]
- 26. mountainlakesresearch.com [mountainlakesresearch.com]
- 27. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Evolutionary Significance of Dermaseptins in Frog Skin Secretions
Audience: Researchers, scientists, and drug development professionals.
Abstract: The skin secretions of Phyllomedusinae frogs are a potent cocktail of bioactive molecules, central to which is the dermaseptin superfamily of peptides.[1] These peptides represent a crucial component of the amphibian's innate immune system, providing a first line of defense against a wide array of pathogens.[2] This technical guide explores the evolutionary dynamics that have shaped this remarkable family of antimicrobial peptides (AMPs). We delve into the genetic mechanisms—gene duplication, focal hypermutation, and positive diversifying selection—that have generated a vast, gene-based combinatorial library of dermaseptins.[1][3] Furthermore, we detail their multifaceted mechanism of action, present quantitative data on their antimicrobial efficacy, outline key experimental protocols for their study, and provide visual representations of their biosynthesis, evolution, and function. Understanding the evolutionary trajectory of dermaseptins offers profound insights into natural host defense strategies and provides a robust framework for the rational design of novel antimicrobial therapeutics.
Introduction: The Amphibian Innate Immune System
Amphibians occupy diverse and often pathogen-rich environments, a challenge they meet with a highly effective innate immune system.[4][5] A primary component of this system is the secretion of a complex mixture of biologically active peptides from granular glands in the skin.[6][7] These secretions serve as a chemical shield against predation and microbial invasion.[2][8] Among the most significant of these defensive molecules is the this compound superfamily, a diverse group of peptides primarily found in hylid frogs of the Phyllomedusinae subfamily.[3][9] The evolutionary journey of these peptides provides a compelling case study in accelerated evolution, driven by the constant pressure of microbial pathogens.[1]
The this compound Superfamily: A Product of Accelerated Evolution
The immense diversity of the this compound superfamily is not random but the product of specific, highly efficient evolutionary mechanisms. This system has allowed frogs to rapidly adapt their chemical defenses to changing microbial threats.[3]
Genetic Architecture and Biosynthesis
Dermaseptins are not synthesized directly. They are encoded in the genome as precursor proteins, or prepro-peptides, which share a remarkably conserved architecture.[10][11] This precursor consists of:
-
A highly conserved N-terminal signal peptide (approx. 22 residues) that directs the protein into the secretory pathway.[3][10][12]
-
A classic Lys-Arg (K-R) prohormone processing signal.[10][11]
-
A single copy of the highly variable C-terminal mature peptide sequence.[3]
The genes encoding these precursors often feature a conserved "secretory cassette" exon, which encodes the signal peptide and a portion of the acidic propiece.[10][11][12] This modular genetic organization, separating the conserved secretory machinery from the variable functional domain, is key to the rapid evolution of the mature peptides.[12]
The Evolutionary Engine: Duplication, Hypermutation, and Selection
The generation of a vast peptide library from a common ancestral gene is driven by a powerful three-step evolutionary process:[1][3]
-
Gene Duplication: An ancestral this compound gene undergoes repeated duplications, creating multiple copies (paralogs) within the genome. This redundancy allows new copies to accumulate mutations without compromising the function of the original gene.
-
Focal Hypermutation: The duplicated gene copies, specifically in the region encoding the mature peptide, undergo a high rate of mutation. The regions encoding the signal peptide and acidic propiece remain highly conserved, preserving the essential processing and secretion functions.[1][3]
-
Positive (Diversifying) Selection: Natural selection then acts on this pool of mutated genes. Variants that confer a survival advantage—for instance, by providing enhanced activity against a prevalent local pathogen—are favored and become fixed in the population. This process is also known as diversifying selection, as it promotes the retention of a wide variety of peptide structures.[1][3]
Result: A Gene-Based Combinatorial Library
This evolutionary engine has resulted in what is described as a "gene-based combinatorial peptide library".[1][3] Different frog species, and even individuals within a species, possess a unique cocktail of this compound-family peptides.[1] This superfamily is broad, encompassing several distinct families based on sequence and structural similarities, including dermaseptins (sensu stricto), phylloseptins, plasticins, dermatoxins, phylloxins, and others.[1][3] This incredible diversity enhances the frog's ability to neutralize a broad spectrum of and often co-evolving pathogens.
Functional Significance: A Multifaceted Defense Arsenal
The evolutionary pressure on dermaseptins has selected for peptides with potent and broad-spectrum antimicrobial activity. They are generally cationic, containing multiple lysine residues, and adopt an amphipathic α-helical structure in the hydrophobic environment of a cell membrane.[9][13]
Mechanism of Action
The primary mode of action for most dermaseptins is the physical disruption of microbial cell membranes.[9][14] This process is typically initiated by the electrostatic attraction between the positively charged peptide and anionic components (like lipopolysaccharides or teichoic acids) of the microbial membrane.[14] Following this initial binding, the peptide inserts into the lipid bilayer, leading to permeabilization and cell death through several proposed models:[9][15][16]
-
Barrel-Stave Model: Peptides aggregate and insert into the membrane to form a transmembrane pore, with the hydrophobic surfaces facing the lipids and the hydrophilic surfaces lining the channel.[15]
-
Carpet Model: Peptides accumulate on the membrane surface, forming a "carpet" that disrupts the bilayer's curvature and integrity, leading to the formation of transient pores or the complete dissolution of the membrane (micellization).[16]
Some dermaseptins may also translocate across the membrane to interact with intracellular targets, potentially interfering with gene expression or other vital cellular processes.[9]
Spectrum of Activity
Dermaseptins exhibit a remarkably broad range of cytolytic activity. Their effectiveness has been demonstrated in vitro against a wide variety of pathogens:[9][17]
-
Bacteria: Both Gram-positive and Gram-negative species.[18]
-
Fungi: Including yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus.[9]
-
Protozoa: Such as the parasites responsible for malaria.[9]
-
Viruses: Enveloped viruses can also be targeted.[9]
-
Cancer Cells: Many dermaseptins show selective cytotoxicity against tumor cell lines, likely due to differences in membrane composition (e.g., increased anionic phospholipids) compared to healthy mammalian cells.[14][17]
Quantitative Analysis of this compound Activity
The potency of this compound peptides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism. The table below summarizes representative MIC data for various this compound family members.
| Peptide | Originating Species | Target Organism | MIC (μM) | Citation(s) |
| This compound S1 | Phyllomedusa sauvagii | Candida albicans (biofilm) | 100 | [9] |
| This compound B1 | Phyllomedusa bicolor | Aspergillus fumigatus | 3.1 - 30 | [9] |
| This compound B2 | Phyllomedusa bicolor | Aspergillus fumigatus | 3.1 - 30 | [9] |
| This compound S3 | Phyllomedusa sauvagii | Fungi (general) | Induces apoptosis | [9] |
| This compound S4 | Phyllomedusa sauvagii | Bacteria (general) | Weak activity | [19] |
| K4K20-S4 (analog) | Synthetic | Bacteria (general) | ~100x more potent than S4 | [19] |
| DS 01 | Phyllomedusa oreades | Gram-positive & Gram-negative bacteria, protozoa | In the μM range | [18] |
Methodologies in this compound Research
The study of dermaseptins involves a standardized set of biochemical and microbiological techniques.
Protocol: Peptide Isolation and Purification
This protocol outlines the general steps for obtaining pure peptides from frog skin secretions for characterization.[6][20]
-
Stimulation of Secretion: Anesthetize the frog. Stimulate peptide release from granular glands via mild electrical stimulation or injection of norepinephrine.[6]
-
Collection: Wash the secreted material from the dorsal skin with deionized water or a suitable buffer and collect the solution.
-
Initial Clean-up: Centrifuge the solution to remove debris. Lyophilize the supernatant to obtain a dry powder.
-
Partial Purification: Reconstitute the powder in 0.1% (v/v) trifluoroacetic acid (TFA). Apply the solution to a Sep-Pak C18 cartridge to bind the peptides and remove salts and other hydrophilic molecules. Elute the peptide fraction with a solvent like acetonitrile containing 0.1% TFA.[6][21]
-
High-Resolution Separation: Fractionate the partially purified sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18, C8, or C4 column, using a gradient of acetonitrile in 0.1% TFA.[6]
-
Peptide Identification: Collect individual peaks (fractions) and determine their molecular mass using MALDI-TOF or ESI Mass Spectrometry.
-
Structural Characterization: Determine the primary amino acid sequence of the purified peptide using automated Edman degradation.[6][20]
Protocol: Antimicrobial Susceptibility Testing (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of a purified peptide.[6][21]
-
Microorganism Preparation: Culture the target bacterium or fungus to the mid-logarithmic growth phase in a suitable broth medium (e.g., Mueller-Hinton for bacteria).
-
Inoculum Standardization: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the purified peptide in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microbes, no peptide) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration in which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600-620 nm.[21]
Visualizing this compound Biology and Evolution
The following diagrams, rendered using the DOT language, illustrate key processes in this compound evolution and function.
Caption: Biosynthesis and processing pathway of a this compound peptide.
Caption: Evolutionary pathway for generating this compound diversity.
Caption: Experimental workflow for this compound isolation and characterization.
Caption: Proposed mechanism of action for this compound on bacterial membranes.
Conclusion and Future Directions
The this compound superfamily is a testament to the power of accelerated molecular evolution in shaping a potent innate defense system. The interplay of gene duplication, focal hypermutation, and diversifying selection has equipped Phyllomedusinae frogs with a dynamic and adaptable chemical arsenal, capable of combating a wide range of microbial threats.[1][3] This natural "combinatorial library" provides researchers and drug developers with a rich source of templates for novel therapeutic agents.[1] The broad-spectrum activity and membrane-disrupting mechanism of action make dermaseptins attractive candidates for combating antibiotic-resistant bacteria.[14][16] Future research should focus on detailed structure-activity relationship (SAR) studies to design synthetic analogs with enhanced potency and selectivity, minimizing toxicity to mammalian cells while maximizing antimicrobial efficacy.[19][22] By harnessing the evolutionary lessons learned from frog skin, we can pave the way for a new generation of antimicrobial drugs.
References
- 1. The this compound superfamily: a gene-based combinatorial library of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Bioactivity of a Novel Antimicrobial and Anticancer Peptide, this compound-PS4(Der-PS4), from the Skin Secretion of Phyllomedusa sauvagii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kambonomad.com [kambonomad.com]
- 4. uol.de [uol.de]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure, synthesis, and molecular cloning of dermaseptins B, a family of skin peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure of genes for dermaseptins B, antimicrobial peptides from frog skin. Exon 1-encoded prepropeptide is conserved in genes for peptides of highly different structures and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure, synthesis, and activity of this compound b, a novel vertebrate defensive peptide from frog skin: relationship with adenoregulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Antimicrobial Peptide, this compound-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 17. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conformation-activity relationship of a novel peptide antibiotic: structural characterization of this compound DS 01 in media that mimic the membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship study of antimicrobial this compound S4 showing the consequences of peptide oligomerization on selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]
- 21. jssm.umt.edu.my [jssm.umt.edu.my]
- 22. researchgate.net [researchgate.net]
initial characterization of Dermaseptin S4 antimicrobial spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth characterization of the antimicrobial spectrum of Dermaseptin S4, a potent antimicrobial peptide (AMP) originally isolated from the skin secretions of frogs from the Phyllomedusinae family.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the peptide's proposed mechanism of action.
Antimicrobial Activity
This compound S4 exhibits a broad spectrum of cytolytic activity against a variety of microorganisms, including bacteria, protozoa, yeasts, and filamentous fungi.[2][4][5] Its efficacy is generally attributed to its ability to interact with and disrupt microbial cell membranes.[2][6] The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
Antibacterial Spectrum
This compound S4 and its derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][7] The native this compound S4, however, has shown weaker antibacterial activity compared to some of its engineered analogs, which were designed to have reduced hemolytic activity and enhanced antimicrobial potency.[8] For instance, the derivative K4K20-S4 displays potent activity against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with MICs often in the low microgram per milliliter range.[2][7]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound S4 and its Derivatives against Bacteria
| Organism | Peptide | MIC (µg/mL) | Reference |
| Escherichia coli | K4K20-S4 | 1 - 16 | [2] |
| Escherichia coli | K4-S4(1-13) | ~30 (2x MIC) | [2] |
| Escherichia coli O157:H7 | K4K20S4 (P28) | 8 µM | [9] |
| Escherichia coli O157:H7 | Native this compound S4 | >32 µM | [9] |
| Pseudomonas aeruginosa | K4K20-S4 | 1 - 4 | [2] |
| Staphylococcus aureus | K4K20-S4 | 1 - 4 | [2] |
| Staphylococcus aureus | K4-S4(1-13) | ~15 (2x MIC) | [2] |
| Acinetobacter baumannii | K4K20S4 | 3.125 | [10] |
| Acinetobacter baumannii | Native this compound S4 | >12.5 | [10] |
| Acinetobacter baumannii | K4S4(1-16) | 6.25 | [10] |
Antifungal and Antiprotozoal Activity
This compound S4 and its analogs also exhibit activity against various fungi and protozoa.[2][4] Native this compound S4 displayed a MIC of 4.5 μM against Cryptococcus neoformans.[11] It has also shown potent effects against protozoa like Leishmania major.[8]
Table 2: Antifungal and Antiprotozoal Activity of this compound S4
| Organism | Peptide | Activity Metric | Concentration | Reference |
| Cryptococcus neoformans | This compound S4 | MIC | 4.5 µM | [11] |
| Leishmania major | This compound S4 | IC50 | 1.5 µM | [11] |
Cytotoxicity Profile
A critical aspect of antimicrobial peptide development is its selectivity for microbial cells over host cells. Native this compound S4 is known for its high toxicity towards erythrocytes, a characteristic linked to its high hydrophobicity and aggregation state in solution.[2][8] This has prompted the development of derivatives with an improved therapeutic index.
Hemolytic Activity
The lytic effect of this compound S4 on red blood cells (RBCs) is a significant consideration. Studies have shown that native this compound S4 can cause 50% hemolysis at a concentration of 1.5 µM.[11] In contrast, some of its derivatives, such as K4-S4(1-13), exhibit significantly lower hemolytic activity.[2]
Table 3: Hemolytic Activity of this compound S4 and its Derivatives
| Peptide | Hemolytic Activity (HC50) | Species | Reference |
| This compound S4 | 1.5 µM | Human | [11] |
| K4-S4(1-13) | Significantly less hemolytic than native S4 | Human | [2] |
| DS4(1-26)a | Low (<30% lysis at 100 µg/mL) | Not specified | [1] |
Cytotoxicity against Eukaryotic Cell Lines
The cytotoxic effects of this compound S4 and its derivatives have been evaluated against various eukaryotic cell lines. For instance, the 50% cytotoxic concentration (CC50) of the derivative K4K20S4 against HEp-2 cells was reported to be 75.71 μg/mL.[10] Some derivatives have been found to be less cytotoxic than conventional antibiotics.[12][13]
Table 4: Cytotoxicity of this compound S4 Derivatives against Eukaryotic Cell Lines
| Peptide | Cell Line | Cytotoxicity (CC50) | Reference |
| K4K20S4 | HEp-2 | 75.71 µg/mL | [10] |
| Various S4 Derivatives | HeLa | Concentration-dependent | [12] |
Mechanism of Action
The primary mechanism of action for this compound S4 and its derivatives is believed to be the disruption of the microbial cell membrane's integrity.[2] These cationic peptides are thought to initially interact with the negatively charged components of the microbial membrane. This interaction leads to membrane permeabilization and leakage of cellular contents, ultimately causing cell death.[1][6] This direct action on the membrane is consistent with the rapid bactericidal kinetics observed for these peptides.[2]
Caption: Proposed mechanism of action for this compound S4.
Experimental Protocols
This section details the methodologies commonly employed in the characterization of this compound S4's antimicrobial spectrum.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is typically determined using a broth microdilution method.
-
Bacterial Culture: Bacteria are grown in a suitable broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth) to the exponential growth phase.[2][14]
-
Peptide Preparation: The peptide is dissolved in a suitable solvent and then serially diluted in the culture medium in a 96-well microtiter plate.[2]
-
Inoculation: A standardized bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 4-24 hours).[2]
-
MIC Determination: The MIC is recorded as the lowest peptide concentration that shows no visible bacterial growth, often determined by measuring the optical density at 620 nm.[2][9]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Hemolytic Assay
The hemolytic activity is assessed by measuring the release of hemoglobin from red blood cells.
-
RBC Preparation: Fresh human or animal red blood cells are washed with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration.[1][11]
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the peptide at 37°C for a defined period (e.g., 1-3 hours).[1][11]
-
Controls: A negative control (RBCs in buffer) and a positive control (RBCs in a hypotonic solution like distilled water for 100% hemolysis) are included.[1]
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured at a specific wavelength (e.g., 405 nm or 540 nm).[11]
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity against eukaryotic cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Eukaryotic cells (e.g., HeLa, HEp-2) are seeded in a 96-well plate and allowed to adhere overnight.[10][12]
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the peptide.
-
Incubation: The cells are incubated with the peptide for a specific duration (e.g., 24-48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Caption: Workflow for Cytotoxicity (MTT) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial Properties of this compound S4 Derivatives under Extreme Incubation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro activity of this compound S4 derivatives against genital infections pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Dermaseptin B2: A Comprehensive Technical Guide on its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermaseptin B2 (DRS-B2), a cationic antimicrobial peptide isolated from the skin secretions of the Amazonian tree frog Phyllomedusa bicolor, has emerged as a promising candidate in oncology research.[1][2][3][4] Possessing both antitumor and angiostatic properties, this peptide has demonstrated significant efficacy against a range of cancer cell lines, both in vitro and in vivo.[2][3][5] This technical guide provides an in-depth review of the preliminary studies on the anticancer properties of this compound B2, focusing on its mechanism of action, cytotoxic effects, and impact on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this potent biomolecule as a potential therapeutic agent.
Introduction
This compound B2 is an α-helical, amphipathic, polycationic polypeptide with a molecular mass of 3180 Da.[1] It is a member of the this compound family of peptides, which are known for their broad-spectrum antimicrobial activities.[2][6] Beyond its antimicrobial functions, research has highlighted the significant anticancer potential of DRS-B2.[3][4][5] Studies have shown that it can inhibit the proliferation and colony formation of various human tumor cells, including prostate and breast cancer, as well as endothelial cells, suggesting antiangiogenic activity.[2][5] This document synthesizes the current understanding of this compound B2's anticancer capabilities, providing a foundational resource for the scientific community.
Quantitative Data on Anticancer Activity
The cytotoxic and antiproliferative effects of this compound B2 have been quantified across various cancer cell lines. The following tables summarize the key findings from multiple studies.
Table 1: In Vitro Antiproliferative Activity of this compound B2 (GI50 Values)
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| PC3 | Prostate Adenocarcinoma | 0.71 - 2.65 | [1][6] |
| MDA-MB231 | Breast Carcinoma | 8 | [5][7] |
| RD | Rhabdomyosarcoma | 5.993 - 7.679 | [8] |
| H157 | Lung Cancer | 8.43 (for DRS-DU-1, a related this compound) | [9] |
| U87MG | Glioblastoma | No effect at tested concentrations | [1][2] |
Table 2: In Vivo Antitumor Activity of this compound B2
| Cancer Model | Treatment Dose | Tumor Growth Inhibition | Reference |
| PC3 Xenograft | 2.5 mg/kg | 50% | [5][7] |
| PC3 Xenograft | 2.5 mg/kg (peritumoral) | 50% after 35 days | [4] |
Table 3: Effects of this compound B2 on Cell Fate
| Cell Line | Assay | Observation | Reference |
| PC3 | LDH Release | 15% release at 1 µM, 80% at 7.5 µM (after 3 hours) | [7] |
| PC3 | Annexin V/PI | Increased PI positive (>20%) and Annexin V/PI positive (>40%) cells with 2.5 µM DRS-B2 | [5][7] |
| MCF-7 | Flow Cytometry (pDNA/DrsB2) | 40.50% early apoptosis, 2.31% late apoptosis, 1.69% necrosis | [10][11] |
Mechanism of Action
The anticancer mechanism of this compound B2 appears to be multifaceted, involving direct membrane disruption and modulation of intracellular signaling pathways.
Membrane Interaction and Lysis
This compound B2's cationic nature facilitates its interaction with the negatively charged components of cancer cell membranes, such as glycosaminoglycans (GAGs).[1][6] Studies suggest that chondroitin sulfate C, a GAG, can potentiate the antiproliferative effect of DRS-B2 and induce an α-helical structure in the peptide.[1][3] In sensitive cells like PC3, DRS-B2 rapidly accumulates at the cytoplasmic membrane and penetrates the cytoplasm and nucleus.[1][2][3] This interaction leads to membrane permeabilization, as evidenced by a rapid increase in cytosolic lactate dehydrogenase (LDH) release, suggesting a necrotic-like cell death mechanism.[2][5][7][12]
Induction of Apoptosis vs. Necrosis
The mode of cell death induced by this compound B2 appears to be cell-type dependent and potentially concentration-dependent. While studies on PC3 cells point towards a necrotic or necroptotic pathway with no significant activation of caspase-3 or changes in mitochondrial membrane potential, other research suggests an apoptotic mechanism.[5][7][12] For instance, a hormonotoxin conjugate of DRS-B2 was shown to induce apoptosis in PC3 cells.[4] Furthermore, transfection of breast cancer cells (MCF-7) with a plasmid encoding DRS-B2 led to a significant increase in early apoptosis.[10][11] Some studies propose that at lower concentrations, dermaseptins may induce apoptosis, while at higher concentrations, they cause necrosis through membrane disruption.[13]
Signaling Pathways
Recent studies have begun to unravel the impact of this compound B2 on intracellular signaling pathways.
-
BAX/BBC3/AKT Pathway: In breast cancer cells, the expression of this compound B2 has been linked to the activation of the BAX/BBC3/AKT signaling pathway, promoting programmed cell death.[10][11]
-
Downregulation of Pro-tumorigenic Genes: In rhabdomyosarcoma cells, this compound B2 has been shown to downregulate the expression of genes involved in proliferation (MYC), angiogenesis (FGFR1, CXCR7), and metastasis (NOTCH1).[8] This suggests that DRS-B2 may interfere with the PI3K/AKT, RTK, and NOTCH signaling pathways.[8]
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Cell Culture and Proliferation Assays
-
Cell Lines and Culture Conditions:
-
PC3 (prostate adenocarcinoma) and U87MG (glioblastoma) cells are maintained in appropriate media (e.g., RPMI 1640 for PC3, α-MEM for U87MG) supplemented with fetal bovine serum (FBS) and cultured at 37°C in a humidified atmosphere with CO2.[1]
-
RD (rhabdomyosarcoma) cells are grown in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.[8]
-
-
Proliferation/Viability Assays:
-
MTT Assay: Cells are seeded in 96-well plates, treated with varying concentrations of this compound B2 for a specified duration (e.g., 48 hours). 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added, and the resulting formazan crystals are dissolved for absorbance measurement.[4][14][15]
-
Crystal Violet Staining: Cells are seeded in 24-well plates, treated with DRS-B2, and then stained with crystal violet. The dye is eluted, and the absorbance is measured to determine cell number.[1]
-
Resazurin Assay: Used to assess the antiproliferative activity on RD cells at different time points.[8]
-
Cytotoxicity and Cell Death Assays
-
LDH Release Assay: To quantify membrane damage, the activity of lactate dehydrogenase released from cells into the culture medium is measured using a commercially available kit (e.g., CytoTox96).[1][4][7]
-
Annexin V/Propidium Iodide (PI) Staining: Apoptosis and necrosis are distinguished by flow cytometry after staining cells with FITC-conjugated Annexin V (detects phosphatidylserine externalization in early apoptosis) and PI (stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells).[4][5][7]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[4]
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Implantation: Human cancer cells (e.g., PC3) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a certain volume (e.g., 100 mm³), mice are treated with this compound B2 (e.g., 2.5 mg/kg) via intraperitoneal or peritumoral injections several times a week.[4]
-
Monitoring: Tumor volume and mouse body weight are monitored regularly.
Gene Expression Analysis
-
RNA Extraction and qRT-PCR: Total RNA is extracted from treated and untreated cells. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes (e.g., MYC, NOTCH1, FGFR1, CXCR7), with a housekeeping gene (e.g., β-actin) used for normalization.[8]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound B2's anticancer activity.
Caption: Interaction of this compound B2 with a cancer cell.
References
- 1. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans | PLOS One [journals.plos.org]
- 3. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 8. This compound B2’s Anti-Proliferative Activity and down Regulation of Anti-Proliferative, Angiogenic and Metastatic Genes in Rhabdomyosarcoma RD Cells in Vitro [scirp.org]
- 9. Discovery of two skin-derived dermaseptins and design of a TAT-fusion analogue with broad-spectrum antimicrobial activity and low cytotoxicity on healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound B2 bioactive gene’s potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - ProQuest [proquest.com]
- 12. Antitumor and angiostatic activities of the antimicrobial peptide this compound B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii [mdpi.com]
- 15. preprints.org [preprints.org]
An In-depth Technical Guide to Dermaseptin Gene Structure and Precursor Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gene structure and precursor protein organization of Dermaseptins, a family of antimicrobial peptides (AMPs) with significant therapeutic potential. The information presented herein is intended to support research and development efforts in the fields of antimicrobial drug discovery and peptide engineering.
Dermaseptin Gene Structure: A Conserved Architecture
This compound genes, primarily identified in the skin of frogs from the Phyllomedusinae subfamily, exhibit a remarkably conserved genomic organization.[1][2] This structure typically consists of two or more exons separated by introns, with a characteristic distribution of encoded functional domains.
A common feature is the presence of a "secretory cassette" exon, which encodes the N-terminal preproregion of the precursor protein.[2][3] This conserved exon facilitates the entry of the precursor into the secretory pathway. The subsequent exons encode the remainder of the precursor, including the variable mature antimicrobial peptide.[1]
Table 1: Quantitative Analysis of Representative this compound Gene Structures
| Gene Name | Number of Exons | Intron Length (bp) | Exon 1 Encodes | Exon 2 Encodes | Source Organism |
| Drg2 | 2 | 137 | 22-residue signal peptide and the first 3 amino acids of the acidic propiece | 18 additional acidic residues of the propiece, a Lys-Arg processing signal, and a 32-residue this compound progenitor sequence | Phyllomedusa bicolor[1] |
| Drg1g2 | 3 | Not specified | Conserved preproregion | A short version of the acidic propiece and a second this compound progenitor sequence | Phyllomedusa bicolor[1] |
| Drg3 | Not specified | Not specified | The 25-residue preproregion | Not specified | Phyllomedusa bicolor[4] |
This compound Precursor Proteins: A Modular Design
This compound precursor proteins, or preprodermaseptins, are the initial translation products from the this compound genes.[5] They are subsequently processed to release the mature, active peptide. These precursors have a modular structure, typically comprising four distinct domains.
-
Signal Peptide: A hydrophobic N-terminal sequence of approximately 22 amino acids that directs the precursor protein into the endoplasmic reticulum for secretion.[1][2]
-
Acidic Propiece (or Spacer Region): A highly acidic region of about 20-24 amino acids located between the signal peptide and the mature peptide.[6] This domain is thought to play a role in preventing premature activity of the mature peptide and may assist in proper folding.
-
Processing Signal: A pair of basic amino acids, typically Lys-Arg (K-R), that serves as a cleavage site for proprotein convertases.[2][3]
-
Mature this compound Peptide: The C-terminal region that, after cleavage, becomes the functional antimicrobial peptide. The length of this domain is variable, generally ranging from 24 to 34 amino acids, and it is responsible for the antimicrobial activity of the molecule.[5]
Table 2: Quantitative Analysis of Representative this compound Precursor Protein Domains
| Precursor Protein | Signal Peptide Length (amino acids) | Acidic Propiece Length (amino acids) | Mature Peptide Length (amino acids) | Total Precursor Length (amino acids) | Source Organism |
| This compound-PH | ~22 | ~20-21 | Not specified | 70 | Pithecopus hypochondrialis[7] |
| Prepro-dermaseptin B | 22 | ~21 (3 encoded by exon 1, 18 by exon 2) | 24-33 | Not specified | Phyllomedusa bicolor[2] |
| This compound b precursor | ~22 | 20 | 27-34 | Not specified | Phyllomedusa bicolor[6][8] |
Experimental Protocols
The elucidation of this compound gene and precursor structure relies on a combination of molecular biology techniques. Below are detailed methodologies for key experiments.
cDNA Library Construction and Screening
This protocol outlines the general steps for creating a cDNA library from frog skin secretions to identify genes encoding this compound precursors.
Methodology:
-
RNA Extraction: Isolate total RNA from the skin secretions of the source organism.
-
mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-cellulose chromatography.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified mRNA using reverse transcriptase and an oligo(dT) primer. Subsequently, synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
Adaptor Ligation: Ligate EcoRI (or other suitable restriction enzyme) adaptors to the double-stranded cDNA.
-
Vector Ligation: Ligate the cDNA into a suitable cloning vector (e.g., pUC19) that has been digested with the corresponding restriction enzyme.
-
Transformation: Transform competent E. coli cells with the ligation mixture.
-
Library Screening: Plate the transformed cells on selective media. Screen the resulting colonies using a labeled oligonucleotide probe designed from a known conserved region of a this compound gene or precursor.
-
Sequencing: Isolate plasmids from positive colonies and sequence the cDNA inserts to identify and characterize the full-length this compound precursor-encoding cDNAs.
Rapid Amplification of cDNA Ends (RACE)-PCR
RACE-PCR is a technique used to obtain the full-length sequence of an RNA transcript when only a small internal sequence is known.
Methodology:
-
5' RACE:
-
Synthesize first-strand cDNA from total RNA using a gene-specific primer (GSP1) that is complementary to the known internal sequence.
-
Purify the first-strand cDNA and add a homopolymeric tail (e.g., poly(dC)) to the 3' end using terminal deoxynucleotidyl transferase.
-
Amplify the tailed cDNA by PCR using a nested gene-specific primer (GSP2) and a primer complementary to the homopolymeric tail (e.g., an oligo(dG) anchor primer).
-
-
3' RACE:
-
Synthesize first-strand cDNA from total RNA using an oligo(dT)-anchor primer.
-
Amplify the cDNA by PCR using a gene-specific primer (GSP3) corresponding to the known internal sequence and the anchor primer.
-
-
Cloning and Sequencing: Clone the resulting PCR products into a suitable vector and sequence them to obtain the full 5' and 3' ends of the transcript.
Visualizations
The following diagrams illustrate the key structures and processes described in this guide.
References
- 1. Structure of genes for dermaseptins B, antimicrobial peptides from frog skin. Exon 1-encoded prepropeptide is conserved in genes for peptides of highly different structures and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, synthesis, and molecular cloning of dermaseptins B, a family of skin peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial activity and gene structure of a novel member of the this compound B family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound precursors: a protein family with a common preproregion and a variable C-terminal antimicrobial domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precursors of vertebrate peptide antibiotics this compound b and adenoregulin have extensive sequence identities with precursors of opioid peptides dermorphin, dermenkephalin, and deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Spectrum of antimicrobial activity and assembly of this compound-b and its precursor form in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Broad-Spectrum Antimicrobial Activity of Dermaseptins
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dermaseptins are a family of polycationic, α-helical antimicrobial peptides (AMPs) originally isolated from the skin secretions of tree frogs from the Phyllomedusinae family[1][2]. These peptides represent a significant area of interest in the search for novel therapeutic agents due to their potent, broad-spectrum activity against a wide array of pathogens, including multidrug-resistant bacteria, fungi, parasites, and viruses[1][3][4]. Their primary mechanism of action involves the rapid and irreversible disruption of microbial cell membranes, a process that is less likely to induce resistance compared to conventional antibiotics[5][6]. This guide provides a comprehensive overview of the quantitative antimicrobial data for various Dermaseptin peptides, details the experimental protocols used for their evaluation, and visualizes key mechanisms and workflows.
Broad-Spectrum Antimicrobial Activity
Dermaseptins and their synthetic derivatives exhibit lytic activity against a diverse range of microorganisms. This activity is generally attributed to their amphipathic α-helical structure and net positive charge, which facilitates interaction with and disruption of the negatively charged membranes of pathogens[6][7].
Antibacterial Activity
Dermaseptins have demonstrated potent bactericidal effects against both Gram-positive and Gram-negative bacteria, including strains with significant antibiotic resistance[3][8]. Derivatives of this compound S4 and B2, in particular, have been extensively studied. For instance, the derivative K4K20S4 shows potent activity against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) often in the low micromolar range[8][9]. Another novel peptide, this compound-AC, was found to have MICs between 2-4 µM and Minimum Bactericidal Concentrations (MBCs) between 2-8 µM against seven different bacterial strains[4][10]. Studies have shown that these peptides can reduce viable bacterial counts by several log units in as little as 30 minutes[8][9].
Table 1: Antibacterial Activity of this compound and its Derivatives
| Peptide/Derivative | Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| This compound S4 (Native) | Acinetobacter baumannii | 12.5 | 25 | [11] |
| K4K20S4 | A. baumannii | 3.125 | 6.25 | [11] |
| K4S4(1-16) | A. baumannii | 6.25 | 12.5 | [11] |
| This compound B2 (Native) | A. baumannii | 12.5 | 25 | [11] |
| K3K4B2 | A. baumannii | 6.25 | 12.5 | [11] |
| K4K20-S4 | Staphylococcus aureus (clinical isolates) | 1 - 4 | - | [8][9] |
| K4K20-S4 | Pseudomonas aeruginosa (clinical isolates) | 1 - 4 | - | [8][9] |
| K4K20-S4 | Escherichia coli (clinical isolates) | 1 - 16 | - | [8][9] |
| K4-S4(1-16) | S. aureus (clinical isolates) | 2 - 8 | - | [8] |
| K4-S4(1-16) | P. aeruginosa (clinical isolates) | 2 - 8 | - | [8] |
| K4-S4(1-16) | E. coli (clinical isolates) | 4 - 16 | - | [8] |
| This compound-AC | Various (7 strains) | 2 - 4 µM | 2 - 8 µM | [4][10] |
| This compound B2 | E. coli ATCC 8739 | 3.75 | - | [12] |
| This compound B2 | E. coli 184 (Colistin-resistant) | 7.5 | - |[12] |
Antifungal Activity
The fungicidal properties of Dermaseptins have been documented against both yeasts and filamentous fungi. Several members of the family, including DRS-B1, B2, S1-S5, O1, and others, are cytotoxic to Candida albicans[1]. Activity has also been demonstrated against Aspergillus fumigatus and Aspergillus niger[1][3]. For example, the derivative K4S4(1–28) displays potent fungicidal activity against C. albicans strains at a concentration of 6 µg/mL[3]. The mechanism for some Dermaseptins, such as DRS-S3, involves the induction of apoptosis in the fungal cells[1].
Table 2: Antifungal Activity of this compound Derivatives
| Peptide/Derivative | Fungus | MIC / Effective Conc. (µM) | Reference |
|---|---|---|---|
| DRS-B1, DRS-B2, DRS-S1 | Aspergillus fumigatus | 3.1 - 30 | [1] |
| DRS-B1-B2, S1-S5, O1, etc. | Candida albicans | Cytotoxic (Specific MICs vary) | [1] |
| K4S4(1–28) | C. albicans | 6 µg/mL (Fungicidal) |[3] |
Antiparasitic Activity
Dermaseptins have shown significant potential in combating parasitic infections. Derivatives of this compound S4 are effective against the malaria parasite, Plasmodium falciparum, with some analogs exhibiting 50% inhibitory concentrations (IC50) in the sub-micromolar range[7][13][14]. The highly charged analog K4K20-S4 is particularly potent, with an IC50 of 0.2 µM[7][13]. The mechanism appears to involve the selective lysis of infected red blood cells and direct damage to the parasite's plasma membrane[7][13][15]. Activity has also been observed against other protozoa, such as Leishmania mexicana and Trypanosoma cruzi[1][3].
Table 3: Antiparasitic Activity of this compound S4 Derivatives against P. falciparum
| Peptide/Derivative | IC50 (µM) | Reference |
|---|---|---|
| K4K20-S4 | 0.2 | [7][13][14] |
| K4-S4(1–13)a | 6.0 |[7][13][14] |
Antiviral Activity
The antiviral capabilities of Dermaseptins have been evaluated against several viruses. Modified this compound S4 derivatives show concentration-dependent activity against Herpes Simplex Virus types 1 & 2 (HSV-1, HSV-2), including acyclovir-resistant strains[1][16]. The derivative K4K20S4 was identified as having the highest activity against HSV-2[16]. More recent studies show that S4 derivatives can also inhibit Zika Virus (ZIKV) infection at low concentrations (3 to 12.5 µg/ml) by acting on the initial stages of viral infection[17]. The primary antiviral mechanism is thought to be virucidal, with the peptides disrupting the viral envelope before infection can occur[16][17].
Table 4: Antiviral Activity of this compound S4 Derivatives
| Peptide/Derivative | Virus | Effective Concentration (µg/mL) | Effect | Reference |
|---|---|---|---|---|
| K4K20S4 | Zika Virus (ZIKV PF13) | 3 | ~90% infection reduction | [17] |
| K4K20K27S4 | Zika Virus (ZIKV PF13) | 6.25 | ~90% infection reduction | [17] |
| K4S4(1–16) | Zika Virus (ZIKV PF13) | 12.5 | ~80% infection reduction | [17] |
| K4K20S4 | Herpes Simplex Virus 2 (HSV-2) | Micromolar concentrations | High antiviral activity |[16] |
Mechanism of Action
The primary antimicrobial mechanism of this compound peptides is the permeabilization and disruption of the cell membrane. This process is initiated by an electrostatic attraction between the cationic peptide and anionic components (like lipopolysaccharides or teichoic acids) on the microbial cell surface. Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis and death[4][6][18]. This direct, physical mechanism of action is a key advantage, as it is difficult for microbes to develop resistance to it[5].
Caption: Proposed Mechanism of this compound Action.
Experimental Protocols
Standardized protocols are crucial for the accurate evaluation of antimicrobial peptide efficacy. The following sections detail the methodologies for key assays.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism[19][20].
Methodology:
-
Preparation of Peptide Stock: Prepare a concentrated stock solution of the this compound peptide in an appropriate solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Preparation of Bacterial Inoculum: Culture the test bacterium on Mueller-Hinton Agar (MHA) for 18-24 hours. Suspend colonies in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension to a final concentration of ~5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in MHB to achieve a range of desired final concentrations (e.g., 128 to 0.125 µg/mL)[20].
-
Inoculation: Add the prepared bacterial suspension to each well containing the diluted peptide. Include a positive control (bacteria in broth, no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours[11][20].
-
MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth (i.e., no turbidity)[8][11].
Caption: Workflow for MIC Determination.
Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay is a follow-up to the MIC test to determine the lowest concentration of a peptide that kills the microorganism.
Methodology:
-
Perform MIC Assay: Complete the MIC determination as described in Protocol 4.1.
-
Subculturing: From each well that showed no visible growth (at and above the MIC), take a small aliquot (e.g., 10-20 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., MHA)[11].
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours, or until growth is visible in the control subculture[11][21].
-
MBC/MFC Determination: The MBC or MFC is the lowest peptide concentration from the MIC assay that results in no microbial growth or a significant reduction in colonies (e.g., ≥99.9% killing) on the subculture plate[11][21].
Caption: Workflow for MBC/MFC Determination.
Protocol: Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)
This assay measures the inhibition of parasite proliferation by quantifying the incorporation of a radiolabeled nucleic acid precursor.[7][13].
Methodology:
-
Parasite Culture: Culture P. falciparum-infected human red blood cells (RBCs) under standard conditions and synchronize them to the ring stage.
-
Peptide Dilution: Prepare serial dilutions of the this compound peptide in the culture medium in a 96-well plate.
-
Incubation with Peptide: Add the synchronized, infected RBCs to the wells.
-
Radiolabeling: Add [3H]-hypoxanthine to each well and incubate the plate for the required duration (e.g., 24-48 hours) to allow for parasite growth and incorporation of the radiolabel.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated radiolabel.
-
Quantification: Measure the radioactivity of the filter mat using a scintillation counter.
-
IC50 Calculation: Calculate the inhibition of growth relative to untreated controls and determine the IC50 value, which is the peptide concentration that causes 50% inhibition of [3H]-hypoxanthine incorporation[7][13].
Caption: Workflow for Antimalarial Activity Assay.
Protocol: Antiviral Activity Assay (Viral Yield Reduction)
This assay quantifies the ability of a peptide to inhibit the production of infectious virus particles[16].
Methodology:
-
Cell Culture: Seed susceptible host cells (e.g., Vero cells for HSV) in a multi-well plate and grow to form a confluent monolayer.
-
Peptide-Virus Incubation: Pre-incubate a known titer of the virus with various concentrations of the this compound peptide for a set time (e.g., 1 hour at 37°C) to assess direct virucidal activity.
-
Infection: Add the peptide-virus mixture to the host cell monolayers and allow for viral adsorption.
-
Incubation: Remove the inoculum, wash the cells, and add fresh culture medium. Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Harvest the supernatant (containing progeny virus) from each well.
-
Titration: Determine the viral titer in each sample using a standard method like a plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay.
-
Calculation: Calculate the percentage reduction in viral yield for each peptide concentration compared to the untreated virus control. Determine the EC50 (50% effective concentration).
Caption: Workflow for Antiviral Activity Assay.
Future Directions and Conclusion
Dermaseptins and their derivatives represent a promising class of molecules for the development of new anti-infective therapies. Their broad-spectrum activity, rapid bactericidal kinetics, and unique membrane-targeting mechanism of action make them attractive candidates, particularly for combating multidrug-resistant pathogens[1][8][9]. Future research should focus on optimizing the therapeutic index of these peptides—enhancing their antimicrobial potency while minimizing potential cytotoxicity to host cells. Further in vivo studies are necessary to evaluate their efficacy, pharmacokinetics, and safety in preclinical models. The continued exploration of structure-activity relationships, as demonstrated by the development of potent derivatives like K4K20-S4, will be critical in advancing this compound-based peptides from the laboratory to clinical applications[11][13].
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dermaseptins and Magainins: Antimicrobial Peptides from Frogs' Skin—New Sources for a Promising Spermicides Microbicides—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans | PLOS One [journals.plos.org]
- 7. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial properties of this compound S4 derivatives with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Antimalarial activities of this compound S4 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct interaction of this compound S4 aminoheptanoyl derivative with intraerythrocytic malaria parasite leading to increased specific antiparasitic activity in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro antiviral activity of this compound S(4) and derivatives from amphibian skin against herpes simplex virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the antiviral activity of new this compound analogs against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Dermaseptin: A Novel Therapeutic Agent on the Horizon
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dermaseptins, a family of cationic antimicrobial peptides isolated from the skin secretions of Phyllomedusa frogs, are emerging as promising candidates for novel therapeutic agents.[1][2] Possessing a broad spectrum of activity, these peptides have demonstrated potent antimicrobial, antiviral, and anticancer properties in vitro.[1][3] Their primary mechanism of action involves the perturbation and disruption of cell membranes, leading to cell lysis and death.[4][5] Furthermore, in the context of cancer, specific Dermaseptin variants have been shown to induce apoptosis through various signaling pathways, highlighting their potential as targeted anticancer therapies.[4][6] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the complex biological processes it modulates.
Antimicrobial and Antiviral Activity
Dermaseptins exhibit robust activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][4][7] Their cationic nature facilitates interaction with the negatively charged components of microbial cell membranes, initiating the disruptive process.[1]
Mechanism of Antimicrobial Action
The antimicrobial efficacy of Dermaseptins is primarily attributed to their ability to permeabilize and disrupt the cell membrane.[8][9] This process is generally understood to occur through one of two models:
-
Barrel-Stave Model: In this model, this compound peptides insert themselves into the lipid bilayer, forming transmembrane pores or channels. This disrupts the osmotic balance of the cell, leading to leakage of cellular contents and ultimately, cell death.[1][9]
-
Carpet-like Model: Here, the peptides accumulate on the surface of the membrane, forming a "carpet."[1][9] Once a threshold concentration is reached, this carpet disrupts the membrane's integrity, leading to its disintegration without the formation of discrete pores.[8][9]
Quantitative Antimicrobial Data
The antimicrobial potency of various this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A summary of reported values is presented below.
| This compound Variant | Microorganism | MIC (μM) | MBC (μM) | Reference(s) |
| This compound-PH | Escherichia coli | 16 | 16-46.4 | [8][10] |
| Staphylococcus aureus | 32 | >32 | [8][10] | |
| Candida albicans | 16 | 16-22.9 | [8][10] | |
| This compound-AC | Staphylococcus aureus | 2 | 2 | [7] |
| Enterococcus faecalis | 2 | 2 | [7] | |
| MRSA | 2 | 2 | [7] | |
| Escherichia coli | 2 | 2 | [7] | |
| Pseudomonas aeruginosa | 4 | 8 | [7] | |
| Klebsiella pneumoniae | 2 | 8 | [7] | |
| K4K20-S4 | Staphylococcus aureus | 1-4 µg/ml | - | [11] |
| Pseudomonas aeruginosa | 1-4 µg/ml | - | [11] | |
| Escherichia coli | 1-16 µg/ml | - | [11] |
Antiviral Activity
Dermaseptins have also demonstrated notable antiviral activity, particularly against enveloped viruses such as Herpes Simplex Virus (HSV) and Human Papillomavirus (HPV).[1] The proposed mechanism involves interference with the early stages of the viral replication cycle, likely at the point of virus-cell adsorption.[1][12] this compound S4, for instance, has been shown to exert its strongest inhibitory effect when applied to the virus before or during its attachment to target cells.[12]
Anticancer Potential
A growing body of evidence supports the potential of Dermaseptins as anticancer agents. They exhibit selective cytotoxicity towards a range of cancer cell lines while showing lower toxicity to normal mammalian cells.[8][13][14] This selectivity is thought to be due to differences in membrane composition and potential between cancerous and non-cancerous cells.[15]
Mechanisms of Anticancer Action
Dermaseptins employ a dual strategy to combat cancer cells:
-
Membrane Disruption: At higher concentrations, Dermaseptins can directly lyse cancer cell membranes, leading to necrosis.[6][16] This is a rapid and potent mechanism of cell killing.
-
Induction of Apoptosis: At lower, non-lytic concentrations, certain this compound variants can trigger programmed cell death, or apoptosis.[6][16] This is a more controlled process that avoids the inflammatory response associated with necrosis.
Signaling Pathways in this compound-Induced Apoptosis
Several signaling pathways have been implicated in this compound-induced apoptosis:
-
Intrinsic (Mitochondrial) Pathway: this compound-PS1 has been shown to induce apoptosis in glioblastoma cells through the mitochondrial pathway.[1][8] This involves the upregulation of pro-apoptotic proteins like Bax and the activation of initiator caspase-9 and executioner caspase-3.[1]
-
Extrinsic (Death Receptor) Pathway: this compound-PP can induce apoptosis in lung cancer cells via both the intrinsic and extrinsic pathways.[4][9] The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas, leading to the recruitment of the FADD adapter protein and activation of caspase-8.[14]
-
BAX/BBC3/AKT Pathway: The expression of the this compound B2 gene in breast cancer cells has been linked to the regulation of the BAX/BBC3/AKT signaling pathway, promoting apoptosis.[6][10][13][17]
Quantitative Anticancer Data
The anticancer efficacy of Dermaseptins is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of 50% of the cancer cells.
| This compound Variant | Cancer Cell Line | IC50 Value | Reference(s) |
| This compound-PH | MCF-7 (Breast) | 0.69 μM | [8] |
| H157 (Lung) | 2.01 μM | [8] | |
| U251MG (Glioblastoma) | 2.36 μM | [8] | |
| PC-3 (Prostate) | 11.8 μM | [8] | |
| This compound-PS4 | U251MG (Glioblastoma) | 57.66 nM | [13] |
| H157 (Lung) | 0.19 μM | [13] | |
| MDA-MB-435S (Melanoma) | 0.11 µM | [13] | |
| MCF-7 (Breast) | 0.67 μM | [13] | |
| PC-3 (Prostate) | 0.44 μM | [13] | |
| This compound-PP | H157 (Lung) | 1.55 µM | [4][14] |
| MCF-7 (Breast) | 2.92 µM | [4][14] | |
| U251 MG (Glioblastoma) | 2.47 µM | [4][14] | |
| PC-3 (Prostate) | 4.15 µM | [4][14] | |
| This compound-PD-2 | H157 (Lung) | 6.43 µM | [14] |
| PC-3 (Prostate) | 3.17 µM | [14] | |
| U251 MG (Glioblastoma) | 13.43 µM | [14] | |
| This compound-DU-1 | H157 (Lung) | 8.43 µM | [18] |
| PC-3 (Prostate) | 21.6 µM | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's therapeutic potential.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): this compound peptides are chemically synthesized using an automated peptide synthesizer.[1] This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude synthetic peptide is purified using RP-HPLC.[4][8][16] This technique separates the target peptide from impurities based on its hydrophobicity.
Antimicrobial Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined using a broth microdilution method.[19][20][21] Serial dilutions of the this compound peptide are incubated with a standardized bacterial or fungal suspension in a 96-well plate. The MIC is the lowest concentration of the peptide that visibly inhibits microbial growth after incubation.
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures cell viability.[7] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at 570-590 nm.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell membrane integrity by measuring the release of LDH from damaged cells.[2][6][9] Released LDH catalyzes a reaction that produces a colored formazan product, which is measured spectrophotometrically.
Membrane Permeability Assays
-
SYTOX Green Assay: This assay uses a fluorescent dye that cannot penetrate intact cell membranes. When the membrane is compromised, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[3][10][13] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled nucleotides, which can then be detected by fluorescence microscopy or flow cytometry.
-
Western Blotting: This technique is used to detect and quantify the expression levels of specific apoptosis-related proteins, such as caspases (e.g., Caspase-3, -8, -9) and Bcl-2 family proteins (e.g., Bax, Bcl-2).[5]
Structural Analysis
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of this compound peptides, such as their α-helical content, in different environments.[12][14][15][17][18]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: General experimental workflow for evaluating this compound's therapeutic potential.
Figure 2: this compound's primary antimicrobial mechanisms of action.
Figure 3: The intrinsic (mitochondrial) apoptosis pathway induced by this compound.
References
- 1. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel Frog Skin-Derived Peptide this compound-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel peptide this compound-PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Frog Skin-Derived Peptide this compound-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fig. 2, [Molecular mechanism of apoptosis and...]. - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound B2 bioactive gene’s potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - ProQuest [proquest.com]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. Antitumor Activity and Mechanism of Action of Hormonotoxin, an LHRH Analog Conjugated to this compound-B2, a Multifunctional Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The role of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Cationic Nature of Dermaseptin Peptides: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the physicochemical properties, mechanisms of action, and experimental analysis of Dermaseptin peptides, a promising class of cationic antimicrobial peptides.
Dermaseptins, a family of α-helical polycationic peptides predominantly isolated from the skin secretions of frogs from the Phyllomedusa genus, have garnered significant interest within the scientific community.[1][2][3] Their potent, broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, fungi, protozoa, and viruses, coupled with their potential as anticancer agents, positions them as promising candidates for novel therapeutic development.[1][4][5] This technical guide provides a comprehensive overview of the core principles underlying the cationic nature of this compound peptides, their mechanism of action, and the experimental methodologies employed in their study.
The Physicochemical Foundation of this compound Activity
The biological function of this compound peptides is intrinsically linked to their distinct physicochemical properties. These peptides are typically 27-34 amino acids in length and are characterized by a high content of basic amino acid residues, particularly lysine, which imparts a net positive charge at physiological pH.[2][6] This cationic nature is a critical determinant of their initial interaction with the negatively charged components of microbial and cancer cell membranes.[1]
Upon encountering a hydrophobic environment, such as a cell membrane, Dermaseptins adopt an amphipathic α-helical conformation.[1][2] This structure segregates the cationic and hydrophobic residues onto opposite faces of the helix, a feature crucial for their membrane-disrupting activities.[7][8] The interplay between cationicity, hydrophobicity, and helicity dictates the potency and selectivity of these peptides.
Quantitative Physicochemical and Biological Properties of Representative this compound Peptides
To facilitate a comparative understanding, the following table summarizes key quantitative data for a selection of native and derivative this compound peptides.
| Peptide | Amino Acid Sequence | Net Charge | Mean Hydrophobicity ()¹ | Helicity (%) | MIC (µM) vs. E. coli | MIC (µM) vs. S. aureus | MIC (µM) vs. C. albicans | Cytotoxicity (HC₅₀/IC₅₀/CC₅₀ in µM) | Reference(s) |
| This compound S1 | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ | +4 | - | ~80 | - | - | - | - | [2] |
| This compound B2 | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV-NH₂ | +6 | - | - | - | - | - | - | [9] |
| This compound S4 | ALWMTLLKKVLKAAAKAALNAVLVGANA | +5 | - | - | ~12.5 (µg/mL) | - | - | CC₅₀: 16.51 (µg/mL) vs HEp-2 | [10][11][12] |
| K₄K₂₀-S4 | ALWKK LLKKVLKAAAKAAK NAVLVGANA | +7 | - | - | 0.39 (µg/mL) | 1-4 (µg/mL) | - | CC₅₀: >24.12 (µg/mL) vs HeLa | [3][10] |
| K₄-S4(1-16) | ALWKK LLKKVLKAAAK-NH₂ | +6 | - | - | 6.25 (µg/mL) | - | - | CC₅₀: 68.9 (µg/mL) vs HEp-2 | [3][11] |
| This compound-AC | - | - | - | - | 2 | 2 | 2 | HC₅₀: 76.55 | [13] |
| This compound-PS1 | - | - | - | - | - | - | - | IC₅₀: ~1 (vs U-251 MG) | [1][14] |
| This compound S9 | GLRSKIWLWVLLMIWQESNKFKKM | +4 | +4.40 | >80 (in TFE) | - | - | - | - | [15] |
¹Mean hydrophobicity calculated using the Liu-Deber scale.
Mechanism of Action: From Membrane Disruption to Intracellular Targets
The primary mechanism by which this compound peptides exert their antimicrobial and cytotoxic effects is through the disruption of cell membrane integrity.[1][4] This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the target cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phosphatidylserine in cancer cells.[1]
Following this initial binding, Dermaseptins are believed to act via several models of membrane permeabilization:
-
Carpet Model: Peptides accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the membrane stability is compromised, leading to the formation of transient pores or the dissolution of the membrane in a detergent-like manner.
-
Toroidal Pore Model: The peptides insert into the membrane, inducing the lipid monolayers to bend inward and form a water-filled pore. In this model, the peptide molecules are associated with the head groups of the lipid molecules lining the pore.[1]
Beyond direct membrane lysis, a growing body of evidence suggests that Dermaseptins can also translocate across the cell membrane to interact with intracellular targets, leading to cell death through alternative mechanisms such as the induction of apoptosis.[1][4]
Signaling Pathways in this compound-Induced Apoptosis
At sub-lytic concentrations, certain Dermaseptins, such as this compound-PS1, have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1][14] This involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a caspase cascade. More specifically, this compound B2 has been linked to the regulation of the BAX/BBC3/AKT signaling pathway in breast cancer cells, promoting programmed cell death.[5]
Experimental Protocols
A thorough understanding and characterization of this compound peptides necessitate a suite of specialized experimental techniques. The following section details the methodologies for key assays.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This compound peptides and their analogues are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% (v/v) piperidine in DMF. Allow the reaction to proceed for 1 hour.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (5 equivalents) using a coupling agent such as HATU (4.5 equivalents) and an additive like HOAt (4.5 equivalents) in the presence of a base (e.g., N-methylmorpholine). Add this solution to the deprotected resin and allow it to react for at least 4 hours.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Prepare Bacterial Inoculum: Culture the test microorganism (e.g., E. coli, S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Prepare Peptide Dilutions: Perform serial dilutions of the this compound peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (broth medium only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., human erythrocytes for hemolysis, or a cancer cell line) in a 96-well plate and incubate until they adhere and reach the desired confluency.
-
Peptide Treatment: Treat the cells with various concentrations of the this compound peptide and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Calculate IC₅₀/CC₅₀: The 50% inhibitory concentration (IC₅₀) or 50% cytotoxic concentration (CC₅₀) is calculated as the peptide concentration that reduces cell viability by 50% compared to untreated control cells.
Membrane Permeabilization: SYTOX Green Assay
The SYTOX Green assay uses a fluorescent dye that cannot penetrate the intact membranes of live cells. Upon membrane permeabilization, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
Protocol:
-
Prepare Cell Suspension: Prepare a suspension of the target cells (e.g., bacteria) in a suitable buffer.
-
Add SYTOX Green: Add SYTOX Green dye to the cell suspension to a final concentration of 1-5 µM and incubate in the dark for 5-15 minutes.
-
Establish Baseline Fluorescence: Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.
-
Add Peptide: Add the this compound peptide to the cell suspension and immediately begin monitoring the fluorescence intensity over time.
-
Positive Control: Use a membrane-disrupting agent like melittin or Triton X-100 to determine the maximum fluorescence signal corresponding to 100% permeabilization.
-
Data Analysis: Express the increase in fluorescence as a percentage of the maximum fluorescence to quantify the extent of membrane permeabilization.
Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for determining the secondary structure of peptides in different environments.
Protocol:
-
Sample Preparation: Prepare a solution of the this compound peptide at a known concentration (typically 0.1-1 mg/mL) in the desired solvent (e.g., water, buffer, or a membrane-mimicking solvent like trifluoroethanol (TFE)).
-
Instrument Setup: Set up the CD spectrometer to scan in the far-UV region (typically 190-250 nm). Purge the instrument with nitrogen gas to remove oxygen, which absorbs in this region.
-
Blank Measurement: Record a baseline spectrum of the solvent alone.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution software to analyze the CD spectrum and estimate the percentage of α-helix, β-sheet, and random coil structures.
Conclusion
The cationic nature of this compound peptides is the cornerstone of their potent and broad-spectrum biological activities. The intricate balance of positive charge, hydrophobicity, and the propensity to form amphipathic α-helical structures enables these peptides to selectively target and disrupt the membranes of microbial and cancerous cells. Furthermore, their ability to induce programmed cell death through specific signaling pathways highlights their potential for more nuanced therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and evaluation of this compound peptides, facilitating further research and development in the quest for novel anti-infective and anticancer agents. As our understanding of these fascinating molecules deepens, so too will our capacity to harness their therapeutic potential for the benefit of human health.
References
- 1. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, amino acid sequence, and synthesis of this compound, a novel antimicrobial peptide of amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad-spectrum Antimicrobial Peptides by Rational Combinatorial Design and High-throughput Screening: The Importance of Interfacial Activity* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Relationship between antimicrobial peptides-induced cell membrane damage and bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel peptide this compound-PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound S9, an alpha-helical antimicrobial peptide with a hydrophobic core and cationic termini - PubMed [pubmed.ncbi.nlm.nih.gov]
Dermaseptin's Interaction with Microbial Cell Surfaces: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dermaseptins, a class of cationic antimicrobial peptides (AMPs) isolated from the skin secretions of Phyllomedusa frogs, represent a promising avenue for the development of novel anti-infective therapeutics. Their potent, broad-spectrum activity against a wide range of microorganisms, including drug-resistant bacteria, fungi, and protozoa, is primarily attributed to their direct interaction with and disruption of the microbial cell membrane. This technical guide provides an in-depth examination of the molecular interactions between Dermaseptins and microbial cell surfaces, presenting quantitative activity data, detailed experimental methodologies for studying these interactions, and an overview of the induced microbial stress response pathways.
Introduction
The Dermaseptin family of peptides are typically 28 to 34 amino acids in length and are characterized by a net positive charge and an amphipathic α-helical structure, which they adopt upon contact with membranes.[1][2] This structure is crucial for their antimicrobial function, facilitating a multi-step process of microbial cell membrane disruption. The initial interaction is largely electrostatic, driven by the attraction between the cationic peptide and the net negative charge of microbial membranes, which arises from components like lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3] This initial binding is followed by membrane permeabilization and, ultimately, cell death.[3][4]
Mechanism of Action at the Microbial Cell Surface
The precise mechanism by which Dermaseptins disrupt microbial membranes is thought to follow several models proposed for α-helical AMPs. These models are not mutually exclusive and may depend on factors such as peptide concentration, lipid composition of the target membrane, and the specific this compound derivative.
-
The Barrel-Stave Model: In this model, this compound monomers insert into the membrane bilayer, orienting themselves perpendicular to the membrane surface. The hydrophobic regions of the peptides align with the lipid core, while the hydrophilic regions face inward, forming the interior of a transmembrane pore or channel.[4]
-
The Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane. However, in the toroidal model, the lipid monolayers are bent continuously through the pore, such that the water core is lined by both the peptides and the head groups of the lipid molecules.
-
The Carpet-like Model: In this non-pore-forming mechanism, this compound peptides accumulate on the surface of the microbial membrane, orienting parallel to the lipid bilayer.[4] Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent membrane disintegration.[4]
Evidence suggests that Dermaseptins can depolarize the plasma membrane of bacteria, indicating a disruption of the membrane's electrochemical potential, a critical factor for cellular functions like ATP synthesis.[5]
Quantitative Data: Antimicrobial and Hemolytic Activities
Structure-activity relationship studies have led to the development of synthetic this compound derivatives with enhanced antimicrobial potency and reduced cytotoxicity to mammalian cells. The following tables summarize the minimal inhibitory concentrations (MICs) and hemolytic activities of the native this compound S4 and its key derivatives.
Table 1: Minimal Inhibitory Concentration (MIC) of this compound S4 and Derivatives against Various Microorganisms
| Peptide | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Staphylococcus aureus (μg/mL) |
| This compound S4 (Native) | ~40 µM | Not widely reported | Not widely reported |
| K4K20-S4 | 1 - 16[6][7] | 1 - 4[6][7] | 1 - 4[6][7] |
| K4-S4(1-16) | ~6.25[8] | Not widely reported | Not widely reported |
| K4-S4(1-13) | MICs are 2-4 fold higher than K4K20-S4[6][7] | MICs are 2-4 fold higher than K4K20-S4[6][7] | MICs are 2-4 fold higher than K4K20-S4[6][7] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Table 2: Hemolytic Activity of this compound S4 and Derivatives
| Peptide | 50% Hemolytic Concentration (HC50) (μM) |
| This compound S4 (Native) | ~1.4[6] |
| K4K20-S4 | 2-3 fold more potent than native S4 |
| K4-S4(1-16) | ~20 |
| K4-S4(1-13) | Higher than K4-S4(1-16) (less hemolytic)[6] |
Experimental Protocols
The study of this compound's interaction with microbial surfaces involves a variety of biophysical and microbiological assays. Below are detailed methodologies for key experiments.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria, making it permeable to the hydrophobic fluorescent probe 1-N-phenylnaphthylamine (NPN).
-
Materials:
-
Gram-negative bacteria (e.g., E. coli)
-
Luria-Bertani (LB) broth
-
HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose
-
1-N-phenylnaphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)
-
This compound peptide stock solution
-
Polymyxin B (positive control)
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)
-
-
Procedure:
-
Culture bacteria in LB broth to mid-log phase (OD600 ≈ 0.4-0.6).
-
Harvest cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the bacterial pellet in HEPES buffer to an OD600 of ~0.5.[9]
-
In a 96-well plate, prepare serial dilutions of the this compound peptide in HEPES buffer.
-
Add the bacterial suspension to each well.
-
Add NPN to a final concentration of 10-30 µM.[10]
-
Immediately measure the fluorescence intensity over time (e.g., every 10 minutes for 1 hour).[10] An increase in fluorescence indicates NPN uptake and thus outer membrane permeabilization.
-
Inner Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay determines the peptide's ability to compromise the integrity of the bacterial inner (cytoplasmic) membrane, allowing the entry of the membrane-impermeant DNA-binding dye, SYTOX Green.
-
Materials:
-
Bacterial culture (Gram-positive or Gram-negative)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
SYTOX Green nucleic acid stain (e.g., 5 mM stock in DMSO)
-
This compound peptide stock solution
-
Melittin or Triton X-100 (positive control for complete lysis)
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
-
-
Procedure:
-
Grow bacteria to mid-log phase, harvest, and wash with buffer.
-
Resuspend cells in the buffer to a desired density (e.g., 2 × 10^7 cells/mL).[11]
-
Add SYTOX Green to the cell suspension to a final concentration of 1-5 µM and incubate in the dark for 5-15 minutes.[11]
-
Transfer the cell/dye mixture to the wells of a 96-well plate.
-
Add varying concentrations of the this compound peptide to the wells.
-
Monitor the increase in fluorescence over time. A significant increase in fluorescence indicates that the inner membrane has been permeabilized, allowing the dye to enter and bind to intracellular nucleic acids.
-
Model Membrane Leakage Assay (Calcein Release)
This assay uses artificial lipid vesicles (liposomes) encapsulating a self-quenching fluorescent dye, such as calcein, to model the interaction of this compound with a lipid bilayer.
-
Materials:
-
Lipids (e.g., POPC, POPG to mimic bacterial membranes)
-
Calcein
-
Tris buffer (10 mM, 150 mM NaCl, 0.1 mM EDTA, pH 7.4)
-
Triton X-100 (10% solution)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate filters (e.g., 100 nm pore size)
-
Fluorometer or fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)
-
-
Procedure:
-
Prepare a thin lipid film by dissolving lipids in chloroform and evaporating the solvent under nitrogen.
-
Hydrate the lipid film with a concentrated calcein solution (e.g., 70 mM in Tris buffer) to form multilamellar vesicles (MLVs).[12]
-
Subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate filter to form large unilamellar vesicles (LUVs).
-
Separate the calcein-loaded LUVs from free calcein using a size-exclusion column.
-
Dilute the LUV suspension in Tris buffer in a cuvette or 96-well plate.
-
Add the this compound peptide and monitor the fluorescence intensity (F).
-
Measure the initial fluorescence (F0) of the LUVs before adding the peptide.
-
Add Triton X-100 to lyse all vesicles and measure the maximum fluorescence (Ft).
-
Calculate the percentage of calcein leakage using the formula: % Leakage = [(F - F0) / (Ft - F0)] * 100.[12]
-
Interaction with Microbial Signaling Pathways
While the primary mechanism of this compound is direct membrane lysis, evidence suggests that sublethal concentrations can trigger bacterial stress responses. One such pathway is the CpxAR two-component system in E. coli.[1][13]
The CpxAR system is an envelope stress response pathway that senses and responds to damage or misfolding of proteins in the bacterial cell envelope. It consists of the inner membrane sensor histidine kinase, CpxA, and the cytoplasmic response regulator, CpxR.[14]
Upon sensing envelope stress, such as that induced by the presence of certain antimicrobial peptides, CpxA autophosphorylates and then transfers the phosphate group to CpxR. Phosphorylated CpxR acts as a transcriptional regulator, modulating the expression of a suite of genes involved in envelope maintenance and repair. This can include the downregulation of porins (reducing permeability) and the upregulation of efflux pumps and periplasmic proteases, which can confer increased tolerance to some antimicrobial agents.[15][16] The activation of the Cpx pathway by modified S4 this compound highlights a secondary, indirect mode of interaction where bacteria actively respond to the peptide's presence.[1][13]
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for membrane permeabilization assays.
Caption: this compound's proposed mechanisms of action.
Caption: CpxAR envelope stress response pathway activation.
Conclusion
Dermaseptins exert their potent antimicrobial effects primarily through direct physical disruption of microbial cell membranes. The initial electrostatic attraction to the negatively charged surface, followed by insertion and permeabilization via mechanisms like the barrel-stave, toroidal pore, or carpet models, leads to rapid cell death. Furthermore, sublethal concentrations can induce bacterial stress responses, such as the CpxAR pathway, demonstrating a more complex interaction than simple lysis. The ability to rationally design this compound derivatives with enhanced antimicrobial activity and reduced host toxicity underscores their potential as next-generation therapeutic agents. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of these promising peptides.
References
- 1. Induction of the Cpx envelope stress pathway contributes to Escherichia coli tolerance to antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Outer-membrane permeability test [bio-protocol.org]
- 11. Broad-spectrum Antimicrobial Peptides by Rational Combinatorial Design and High-throughput Screening: The Importance of Interfacial Activity* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.9. Calcein Leakage Assay [bio-protocol.org]
- 13. Induction of the Cpx Envelope Stress Pathway Contributes to Escherichia coli Tolerance to Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complex Response of the CpxAR Two-Component System to β-Lactams on Antibiotic Resistance and Envelope Homeostasis in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Role of the CpxAR Two-Component Signal Transduction System in Control of Fosfomycin Resistance and Carbon Substrate Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Dermaseptin Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermaseptins are a family of antimicrobial peptides (AMPs) isolated from the skin of frogs of the Phyllomedusinae family. They exhibit potent, broad-spectrum antimicrobial activity against a range of bacteria, fungi, and protozoa, making them promising candidates for novel therapeutic agents. This document provides a detailed protocol for the chemical synthesis of Dermaseptin peptides, focusing on the widely adopted solid-phase peptide synthesis (SPPS) methodology using Fmoc chemistry. Detailed experimental procedures for synthesis, cleavage, purification, and characterization are provided, along with expected outcomes and data presentation in tabular and graphical formats.
Introduction
The increasing prevalence of antibiotic-resistant pathogens necessitates the development of new classes of antimicrobial drugs. Dermaseptins, with their membrane-lytic mechanism of action, represent a valuable template for such developments. This compound-S1, a 34-amino acid peptide with the sequence ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ, is a well-characterized member of this family.[1][2] The ability to reliably produce synthetic this compound peptides and their analogs is crucial for structure-activity relationship (SAR) studies, preclinical testing, and the development of new therapeutic leads. Solid-phase peptide synthesis (SPPS) is the method of choice for this purpose, offering high purity and yield.[1] This protocol outlines the Fmoc/tBu strategy for the synthesis of this compound peptides.
Data Presentation
Table 1: Materials and Reagents for this compound-S1 Synthesis
| Category | Reagent/Material | Supplier Example | Purpose |
| Resin | Rink Amide AM resin | Sigma-Aldrich, Novabiochem | Solid support for peptide chain elongation, yields a C-terminal amide. |
| Amino Acids | Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) | ChemPep, Aapptec | Building blocks for the peptide chain. |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Acetonitrile (ACN), Diisopropylethylamine (DIEA) | Fisher Scientific, VWR | Resin swelling, washing, deprotection, and coupling reactions. |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) | Aapptec, ChemPep | Activation of carboxylic acid groups for amide bond formation. |
| Cleavage Cocktail | Trifluoroacetic acid (TFA), p-cresol, Thioanisole, Deionized water | Sigma-Aldrich | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |
| Purification | HPLC grade water and acetonitrile, TFA | Agilent, Waters | Mobile phase for RP-HPLC purification. |
Table 2: Summary of a Typical Synthesis Cycle for this compound-S1
| Step | Reagent/Solvent | Time | Purpose |
| 1. Swelling | DMF | 1-2 hours | To allow reagents to penetrate the resin beads. |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | To remove the Fmoc protecting group from the N-terminus. |
| 3. Washing | DMF (3x), DCM (3x), DMF (3x) | ~15 min | To remove residual piperidine and byproducts. |
| 4. Coupling | Fmoc-amino acid, HBTU, HOBt, DIEA in DMF | 1-2 hours | To form the peptide bond with the next amino acid. |
| 5. Washing | DMF (3x) | ~5 min | To remove excess reagents and byproducts. |
Table 3: Expected Yield and Purity of Synthetic this compound-S1
| Parameter | Value | Method of Determination |
| Crude Peptide Yield | 40-60% | Gravimetric analysis after cleavage and precipitation. |
| Purity after RP-HPLC | >95% | Analytical RP-HPLC with UV detection at 214/280 nm.[3] |
| Final Yield after Purification | 15-25% | Gravimetric analysis of lyophilized pure peptide. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound-S1
This protocol is based on the Fmoc/tBu strategy and can be performed manually or on an automated peptide synthesizer.
-
Resin Preparation:
-
Place Rink Amide AM resin (0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DMF for 1-2 hours.
-
-
Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes, then drain.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3x).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the this compound-S1 sequence.
-
Protocol 2: Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/p-cresol/thioanisole/water (85:5:5:5 v/v/v/v).[4]
-
Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Characterization
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify the peptide using a preparative C18 reversed-phase HPLC column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is 5-65% acetonitrile over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC. Pool fractions with >95% purity.
-
Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI mass spectrometry.[3][5] The expected monoisotopic mass for this compound-S1 is approximately 3454.9 Da.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound peptides.
References
- 1. Isolation, amino acid sequence, and synthesis of this compound, a novel antimicrobial peptide of amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of this compound S1 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. Two Novel this compound-Like Antimicrobial Peptides with Anticancer Activities from the Skin Secretion of Pachymedusa dacnicolor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Dermaseptin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dermaseptins are a family of antimicrobial peptides (AMPs) originally isolated from the skin of frogs of the Phyllomedusa genus.[1][2] These peptides exhibit broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and protozoa, making them promising candidates for the development of new anti-infective agents.[1][3] A critical parameter for evaluating the efficacy of an antimicrobial agent is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism under defined in vitro conditions.[4][5] This document provides detailed protocols for determining the MIC of Dermaseptin and its derivatives using the broth microdilution and agar dilution methods.
Core Principles:
The determination of MIC is based on challenging a standardized population of microorganisms with serial dilutions of the antimicrobial agent. The two most common methods are:
-
Broth Microdilution: This method involves preparing twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[4] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible turbidity, and the MIC is recorded as the lowest concentration of the agent that inhibits growth.[4]
-
Agar Dilution: In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.[4][6] A standardized inoculum of the microorganism is then spotted onto the surface of the agar plates. Following incubation, the plates are observed for bacterial growth, and the MIC is the lowest concentration of the agent that prevents the growth of colonies.[6]
Special Considerations for this compound:
Dermaseptins are cationic peptides, and their physicochemical properties require specific modifications to standard MIC testing protocols to ensure accurate and reproducible results.
-
Binding to Polystyrene: Cationic peptides can bind to the surface of standard polystyrene microtiter plates, leading to an underestimation of the true MIC. Therefore, it is recommended to use polypropylene 96-well plates.[7][8]
-
Media Composition: The presence of certain ions in the growth medium can affect the activity of antimicrobial peptides. Cation-adjusted Mueller-Hinton Broth (CAMHB) is often recommended for testing the susceptibility of aerobic bacteria.[7][8]
-
Solubility: Ensure that this compound is fully dissolved in a suitable solvent (e.g., sterile distilled water, 0.01% acetic acid) before preparing serial dilutions.[9]
Experimental Protocols
Protocol 1: Broth Microdilution Method
This protocol is adapted from the guidelines for testing cationic antimicrobial peptides and is suitable for determining the MIC of this compound against aerobic bacteria.[7][8][9]
Materials:
-
This compound peptide
-
Sterile polypropylene 96-well V-bottom or round-bottom microtiter plates[7][8]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile 0.01% acetic acid or sterile distilled water (for peptide dissolution)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound peptide.
-
Dissolve the peptide in sterile distilled water or 0.01% acetic acid to create a concentrated stock solution (e.g., 1280 µg/mL). The stock solution should be at least 10 times the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Serial Dilutions in the Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a polypropylene 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no peptide).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 110 µL and achieve the target bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.[4]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[4]
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Caption: Workflow for determining the MIC of this compound using the broth microdilution method.
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of isolates against a few antimicrobial agents.[6]
Materials:
-
This compound peptide
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Test microorganism
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Inoculator (e.g., multipoint replicator) or micropipette
-
Water bath (45-50°C)
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a stock solution of this compound at 10 times the highest desired final concentration in the agar.
-
Melt a sufficient volume of MHA and allow it to cool in a water bath to 45-50°C.
-
For each desired concentration, add 2 mL of the appropriate this compound dilution to 18 mL of molten MHA to create a 1:10 dilution.
-
Mix gently but thoroughly to avoid air bubbles and pour the mixture into a sterile petri dish.
-
Allow the agar to solidify completely at room temperature.
-
Prepare a control plate containing no this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This will result in a suspension of approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation:
-
Using a multipoint replicator or a micropipette, spot 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the control plate. This will deliver approximately 10⁴ CFU per spot.[6]
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism, disregarding a single colony or a faint haze caused by the inoculum.[6]
-
The growth control plate should show confluent growth.
-
References
- 1. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Antimicrobial Peptide, this compound-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Application Note: Determining the Minimum Bactericidal Concentration (MBC) of Dermaseptin
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microchemlab.com [microchemlab.com]
- 7. qlaboratories.com [qlaboratories.com]
- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Purifying Recombinant Dermaseptin: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing advanced techniques for the purification of recombinant Dermaseptin has been released today, offering valuable insights for researchers, scientists, and professionals in drug development. These application notes and protocols provide detailed methodologies, data presentation in structured tables, and visual workflows to streamline the purification process of this potent antimicrobial peptide.
Dermaseptins are a family of antimicrobial peptides originally isolated from the skin of Phyllomedusa frogs. Their broad-spectrum activity against bacteria, fungi, and protozoa, has made them a subject of intense research for the development of new therapeutic agents. The production of this compound through recombinant DNA technology offers a scalable and cost-effective alternative to chemical synthesis or extraction from natural sources. However, achieving high purity and yield of the recombinant peptide is a critical challenge. These application notes provide a roadmap to navigate this challenge effectively.
I. Overview of Purification Strategies
The purification of recombinant this compound, like many other antimicrobial peptides, often involves a multi-step strategy to remove host cell proteins, nucleic acids, and other contaminants. The choice of techniques depends on the expression system (e.g., E. coli, yeast, plant cells), the presence of a fusion tag, and the desired final purity of the peptide. The most common strategies involve a combination of affinity, ion-exchange, and reversed-phase chromatography.
II. Data Presentation: Comparison of Purification Techniques
The following tables summarize typical quantitative data for common purification strategies for recombinant peptides, including those applicable to this compound. Actual yields and purity will vary depending on the specific this compound variant, expression levels, and laboratory conditions.
Table 1: Affinity Chromatography for Tagged Recombinant this compound
| Affinity Tag | Resin | Binding Principle | Elution Method | Typical Yield (per liter of culture) | Typical Purity |
| Glutathione-S-Transferase (GST) | Glutathione-Agarose | Specific binding of GST to immobilized glutathione | Competitive elution with reduced glutathione | 1-10 mg | >80% |
| Polyhistidine (His-tag) | Nickel-Nitriloacetic Acid (Ni-NTA) | Coordination chemistry between histidine residues and immobilized Ni2+ ions | Competitive elution with imidazole or pH reduction | 1-15 mg | >90%[1] |
Table 2: Ion-Exchange and Reversed-Phase Chromatography
| Chromatography Type | Principle of Separation | Typical Application | Expected Purity Improvement |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge | Intermediate purification step after affinity chromatography or initial capture from crude lysate | Can increase purity to >95% |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity | Final polishing step to achieve high purity | >98-99% |
III. Experimental Protocols
Herein, we provide detailed protocols for the key experiments in the purification of recombinant this compound.
Protocol 1: Purification of GST-Tagged this compound
This protocol is designed for the purification of this compound expressed as a fusion protein with Glutathione-S-Transferase (GST) in E. coli.
1. Preparation of Cell Lysate:
- Harvest E. coli cells expressing the GST-Dermaseptin fusion protein by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., PBS pH 7.3, 1 mM DTT, 1 mM PMSF).
- Lyse the cells by sonication or high-pressure homogenization on ice.
- Clarify the lysate by centrifugation to remove cell debris.
2. Affinity Chromatography:
- Equilibrate a Glutathione-Agarose column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with several column volumes of wash buffer (e.g., PBS pH 7.3) to remove unbound proteins.
- Elute the GST-Dermaseptin fusion protein with an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).[2]
3. (Optional) Cleavage of the GST Tag:
- If a protease cleavage site (e.g., for Thrombin or PreScission Protease) is engineered between the GST tag and this compound, incubate the purified fusion protein with the respective protease according to the manufacturer's instructions.
- A common cleavage buffer for Thrombin is PBS at pH 7.3.[2] For PreScission Protease, a suitable buffer is 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.0.[2]
4. Removal of GST Tag and Protease:
- The cleaved this compound can be separated from the GST tag and the protease by re-applying the sample to a Glutathione-Agarose column (this compound will be in the flow-through) and/or a His-tag affinity column if the protease is His-tagged.
Protocol 2: Purification of His-Tagged this compound
This protocol is for the purification of this compound with a polyhistidine (His) tag.
1. Preparation of Cell Lysate:
- Follow the same procedure as for GST-tagged proteins, using a suitable lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
2. Immobilized Metal Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA resin column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the His-Dermaseptin fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
3. (Optional) Tag Cleavage and Removal:
- Follow a similar procedure as described for GST-tagged proteins, using the appropriate protease and subsequent purification steps to separate the cleaved this compound.
Protocol 3: Ion-Exchange Chromatography (IEX)
IEX is a powerful technique for intermediate purification, separating molecules based on their net charge.[3]
1. Buffer Preparation and Column Equilibration:
- Choose an appropriate ion-exchange resin (anion or cation exchange) based on the isoelectric point (pI) of this compound. For basic peptides like this compound, a cation exchanger is typically used.
- Prepare a binding buffer at a pH where this compound is charged and will bind to the resin.
- Prepare an elution buffer with a high salt concentration (e.g., 1 M NaCl) or a different pH to elute the bound peptide.
- Equilibrate the column with the binding buffer.
2. Sample Loading and Elution:
- Adjust the pH and conductivity of the sample to match the binding buffer and load it onto the column.
- Wash the column with binding buffer.
- Elute the bound this compound using a linear salt gradient or a step elution.
Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for the final polishing of peptides, providing high resolution and purity.[4]
1. Mobile Phase Preparation:
- Mobile Phase A: Typically 0.1% trifluoroacetic acid (TFA) in water.
- Mobile Phase B: Typically 0.1% TFA in acetonitrile.
2. Chromatography:
- Equilibrate a C18 or C8 reversed-phase column with the initial mobile phase composition (e.g., 95% A, 5% B).
- Inject the partially purified this compound sample.
- Elute the peptide using a linear gradient of increasing Mobile Phase B.
- Monitor the elution profile at 214 nm and 280 nm.
- Collect fractions corresponding to the this compound peak.
3. Solvent Removal:
- Lyophilize the collected fractions to remove the acetonitrile and water, yielding the purified this compound as a powder.
IV. Visualizing the Purification Workflow
The following diagram illustrates a general experimental workflow for the purification of recombinant this compound.
References
- 1. One-Step Purification of Recombinant Proteins with the 6xHis Tag and Ni-NTA Resin | Springer Nature Experiments [experiments.springernature.com]
- 2. Cleavage and Purification of GST-Tagged Protein Bound to Glutathione Sepharose in Batch Mode [sigmaaldrich.com]
- 3. conductscience.com [conductscience.com]
- 4. hplc.eu [hplc.eu]
Application Notes and Protocols for Creating and Testing Dermaseptin Analogues for Enhanced Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel Dermaseptin analogues with the goal of enhancing their antimicrobial activity and therapeutic potential. The protocols outlined below are based on established methodologies in the field of antimicrobial peptide (AMP) research.
Introduction to Dermaseptins
Dermaseptins are a family of cationic antimicrobial peptides originally isolated from the skin of Phyllomedusa frogs.[1][2][3] They typically consist of 27-34 amino acid residues and adopt an amphipathic α-helical structure, which is crucial for their biological activity.[1][2][4][5] Dermaseptins exhibit a broad spectrum of activity against bacteria (Gram-positive and Gram-negative), fungi, protozoa, and viruses.[1][6] Their primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[2][3] The development of this compound analogues aims to improve their potency, selectivity, and stability, while minimizing toxicity to host cells.[7][8][9]
Designing this compound Analogues
The rational design of this compound analogues focuses on modifying key physicochemical properties to enhance their antimicrobial efficacy and selectivity.[10]
Key Design Strategies:
-
Amino Acid Substitution: Replacing specific amino acids can modulate hydrophobicity, net charge, and helical structure.[10][11] For instance, substituting certain residues with lysine can increase the net positive charge, potentially enhancing interaction with negatively charged microbial membranes.[7][9][11]
-
Modulating Hydrophobicity: The balance between hydrophobic and hydrophilic residues is critical. Increasing hydrophobicity can enhance antimicrobial potency, but excessive hydrophobicity may lead to increased toxicity towards mammalian cells.[10][11]
-
Peptide Truncation: Creating shorter versions of the native peptide can identify the minimal active sequence, potentially reducing manufacturing costs and improving stability.[7][12] Studies have shown that truncated analogues can retain or even exceed the activity of the parent molecule.[12]
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation can increase the peptide's stability by protecting it from enzymatic degradation.[13]
Table 1: Example this compound S4 Analogues and their Design Rationale
| Analogue Name | Modification from Native this compound S4 | Rationale | Reference |
| K4K20-S4 | Substitution of Alanine at position 4 and 20 with Lysine | Increase net positive charge to enhance bacterial membrane interaction. | [7][9] |
| K4-S4(1-16) | Truncated version (first 16 residues) with a Lysine substitution | Identify minimal active region and improve selectivity. | [14] |
| D-dermaseptin S4 L7K, A14K | D-amino acid substitutions and Lysine additions | Increase stability against proteases and enhance activity. | [14] |
Experimental Protocols
Peptide Synthesis and Purification
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminally amidated peptides).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the resin. This involves a cycle of deprotection (removing the Fmoc group) and coupling (adding the next amino acid).
-
Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Antimicrobial Activity Assays
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[15][16][17]
-
Microorganism Preparation: Culture the target bacteria (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.[16][18] Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[16]
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the peptide in the appropriate broth in a 96-well microtiter plate.[16]
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[19]
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of a peptide that kills 99.9% of the initial bacterial inoculum.[14]
-
Perform MIC Assay: Follow the steps outlined in Protocol 2.
-
Plating: After determining the MIC, take an aliquot from the wells showing no visible growth (at and above the MIC) and plate it onto agar plates (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest peptide concentration that results in no colony formation on the agar plate.[16]
Table 2: Example Antimicrobial Activity of this compound Analogues
| Peptide | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound S4 | Acinetobacter baumannii | 12.5 | 25 | [14] |
| K4K20S4 | Acinetobacter baumannii | 3.125 | 6.25 | [14] |
| K4S4(1-16) | Acinetobacter baumannii | 6.25 | 12.5 | [14] |
| This compound B2 | Acinetobacter baumannii | 12.5 | 25 | [14] |
| K3K4B2 | Acinetobacter baumannii | 6.25 | 12.5 | [14] |
Cytotoxicity Assays
Protocol 4: Hemolysis Assay
This assay assesses the peptide's toxicity to red blood cells (erythrocytes).[20][21]
-
Erythrocyte Preparation: Obtain fresh human or animal red blood cells (RBCs). Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).[22][23]
-
Peptide Incubation: In a 96-well plate, mix serial dilutions of the peptide with the RBC suspension.[23]
-
Controls: Include a negative control (RBCs in PBS only) and a positive control (RBCs with a lytic agent like 0.1-1% Triton X-100 for 100% hemolysis).[18]
-
Incubation: Incubate the plate at 37°C for 1 hour.[22]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 405-570 nm using a microplate reader.[22]
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Table 3: Example Hemolytic Activity of this compound S4 and its Analogues
| Peptide Concentration (µM) | This compound S4 (% Hemolysis) | K4K20-S4 (% Hemolysis) | Reference |
| 1 | ~5% | <5% | [7][9] |
| 5 | ~20% | <10% | [7][9] |
| 10 | ~50% | ~15% | [7][9] |
| 20 | >80% | ~25% | [7][9] |
Protocol 5: Mammalian Cell Viability Assay (MTT Assay)
This assay evaluates the cytotoxic effect of the peptides on mammalian cell lines.[24][25]
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, HeLa, or fibroblasts) in the appropriate medium in a 96-well plate until they reach a desired confluency.[19][26]
-
Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of the peptide.
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.[26]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells.
Visualizations
Experimental Workflow
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformation-activity relationship of a novel peptide antibiotic: structural characterization of this compound DS 01 in media that mimic the membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, synthesis, and activity of this compound b, a novel vertebrate defensive peptide from frog skin: relationship with adenoregulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of antimicrobial this compound S4 showing the consequences of peptide oligomerization on selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Creation of New Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antimicrobial activity of this compound S1 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineering Approaches for the Development of Antimicrobial Peptide-Based Antibiotics [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. zenitscience.com [zenitscience.com]
- 23. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides [mdpi.com]
- 24. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dermaseptin's Anti-Biofilm Capabilities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the efficacy of Dermaseptin and its derivatives against bacterial biofilms. The protocols outlined below are based on established techniques for quantifying biofilm inhibition and eradication, as well as visualizing the structural effects of peptide treatment.
Introduction to this compound and Biofilms
Dermaseptins are a family of antimicrobial peptides (AMPs) originally isolated from the skin of Phyllomedusa frogs.[1][2] They exhibit broad-spectrum activity against a range of microorganisms, including bacteria, fungi, and protozoa.[1][3] A critical aspect of bacterial pathogenesis is the formation of biofilms, which are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS).[4][5][6] Biofilms confer increased resistance to conventional antibiotics and the host immune system, making them a significant challenge in clinical and industrial settings.[4] Dermaseptins and their synthetic derivatives have shown promise as anti-biofilm agents, capable of both inhibiting biofilm formation and disrupting pre-formed biofilms.[3]
The proposed mechanisms for this compound's antimicrobial action involve interaction with the bacterial cell membrane through its amphipathic α-helical structure, leading to membrane permeabilization and cell death via "barrel-stave" or "carpet-like" models.[2][3][7] As anti-biofilm agents, they can interfere with various stages of biofilm development, from initial bacterial attachment to the disruption of the mature biofilm matrix.[8][9]
Quantitative Assessment of Anti-Biofilm Activity
Several methods can be employed to quantify the effect of this compound on bacterial biofilms. These assays are typically performed in 96-well microtiter plates for high-throughput screening.
Quantification of Total Biofilm Biomass: Crystal Violet (CV) Assay
The Crystal Violet (CV) assay is a simple and widely used method to stain and quantify the total biofilm biomass, which includes both live and dead cells, as well as the extracellular matrix.
Protocol:
-
Bacterial Suspension Preparation: Grow a bacterial culture overnight in an appropriate broth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB)). Dilute the overnight culture to a final optical density at 600 nm (OD₆₀₀) of 0.01 in fresh medium.[10]
-
Biofilm Formation:
-
Inhibition Assay: Add 100 µL of the bacterial suspension to the wells of a 96-well flat-bottomed polystyrene plate. Add 100 µL of this compound solution at various concentrations (typically 2x the final desired concentration). Include a positive control (bacteria with no peptide) and a negative control (sterile medium).
-
Eradication Assay: Add 200 µL of the bacterial suspension to the wells and incubate for 24-48 hours at 37°C to allow for biofilm formation.[11]
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C without shaking.
-
Washing:
-
Inhibition Assay: After incubation, discard the planktonic cell culture and wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.[3]
-
Eradication Assay: After biofilm formation, remove the planktonic culture. Add 200 µL of this compound at various concentrations to the wells containing the pre-formed biofilms and incubate for another 24 hours at 37°C.[3] Then, discard the supernatant and wash the wells three times with PBS or distilled water.
-
-
Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.[3][11]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 15-30 minutes with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
Assessment of Cell Viability: Tetrazolium Salt (MTT/XTT) Assay
Tetrazolium salt-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays, measure the metabolic activity of viable cells within the biofilm. Viable cells with active dehydrogenases reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Biofilm Formation and Treatment: Follow steps 1-4 as described in the Crystal Violet Assay protocol for either the inhibition or eradication assay.
-
Reagent Preparation: Prepare the MTT or XTT solution according to the manufacturer's instructions.
-
Incubation with Tetrazolium Salt: After the final wash step, add 100 µL of the MTT or XTT reagent to each well. Incubate the plate in the dark for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 40% dimethylformamide in 2% acetic acid with 16% sodium dodecyl sulfate) to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at the appropriate wavelength (typically 450-490 nm for XTT and 570 nm for MTT) using a microplate reader.
Determination of Viable Cell Count: Colony Forming Unit (CFU) Assay
This method determines the number of viable bacteria within a biofilm.
Protocol:
-
Biofilm Formation and Treatment: Follow steps 1-4 as described in the Crystal Violet Assay protocol.
-
Biofilm Disruption: After the final wash, add 200 µL of sterile PBS to each well. Scrape the biofilm from the well surface using a sterile pipette tip or a cell scraper. Vigorously pipette the suspension to break up clumps. Sonication can also be used to dislodge and disperse the biofilm cells.[10]
-
Serial Dilution: Perform serial 10-fold dilutions of the bacterial suspension in sterile PBS.
-
Plating: Plate 10-100 µL of each dilution onto appropriate agar plates (e.g., TSB agar, LB agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Counting: Count the number of colonies on the plates with 30-300 colonies and calculate the number of CFU per unit area of the well.
Visualization of Biofilm Structure
Microscopy techniques are essential for visualizing the three-dimensional structure of biofilms and the effects of this compound treatment.
Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the in-situ, non-destructive visualization of hydrated biofilms in three dimensions. Fluorescent dyes can be used to differentiate between live and dead cells and to visualize the EPS matrix.
Protocol:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or flow cells. Treat the biofilms with this compound as required for inhibition or eradication studies.
-
Staining: Use a combination of fluorescent stains. For example, SYTO 9 (stains all bacterial cells green) and propidium iodide (stains membrane-compromised, dead cells red).
-
Imaging: Acquire z-stack images of the biofilm using a confocal microscope.[3]
-
Image Analysis: Use software such as Imaris or FIJI/ImageJ to reconstruct 3D images and quantify biofilm parameters like biovolume, thickness, and surface coverage.[3][12]
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the biofilm surface topography and the morphology of individual cells.
Protocol:
-
Biofilm Growth: Grow biofilms on an appropriate substrate (e.g., plastic coverslips, medical device materials).
-
Fixation: Fix the biofilms with a solution of glutaraldehyde (e.g., 2.5%) for several hours.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Drying: Critical point drying is the preferred method to preserve the 3D structure.
-
Coating: Sputter-coat the dried samples with a conductive material like gold or palladium.
-
Imaging: Visualize the samples using a scanning electron microscope.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Anti-Biofilm Activity of this compound Derivatives against Various Bacterial Strains
| This compound Derivative | Bacterial Strain | MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) | Reference |
| K₄S₄ | S. aureus | - | - | Reduced survival | [3] |
| K₄K₂₀S₄ | S. aureus | - | - | Reduced survival | [3] |
| K₄S₄ | P. aeruginosa | - | - | Reduced survival | [3] |
| K₄K₂₀S₄ | P. aeruginosa | - | - | Reduced survival | [3] |
| K₄S₄ | E. coli | - | - | Reduced survival | [3] |
| K₄K₂₀S₄ | E. coli | - | - | Reduced survival | [3] |
| This compound-AC | MRSA | - | 4 µM (inhibition) | 256 µM (eradication) | [11] |
MIC: Minimum Inhibitory Concentration (for planktonic cells); MBIC₅₀: Minimum Biofilm Inhibitory Concentration (50% inhibition); MBEC₅₀: Minimum Biofilm Eradication Concentration (50% eradication). Note: Specific MIC, MBIC₅₀, and MBEC₅₀ values were not always provided in the search results, but the qualitative effect was noted.
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz can illustrate the experimental workflows and the proposed mechanisms of action.
Caption: Experimental workflow for assessing the anti-biofilm activity of this compound.
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Action of Antimicrobial Peptides against Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biofilms: Novel Strategies Based on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of Dermaseptin in Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermaseptins are a family of antimicrobial peptides (AMPs) originally isolated from the skin of tree frogs of the Phyllomedusa genus.[1] These peptides, such as Dermaseptin S4 and its analogues, exhibit broad-spectrum cytolytic activity against bacteria, protozoa, and fungi, and some have shown potential in targeting cancer cells.[1][2] The primary mechanism of action involves interaction with and disruption of the cell membrane.[3]
To elucidate the specific mechanisms of cellular entry, localization, and to quantify the efficiency of uptake, it is essential to label this compound with a fluorescent probe.[4] Fluorescent labeling allows for direct visualization and measurement of peptide internalization into target cells using techniques like confocal microscopy and flow cytometry.[5][6] This document provides detailed protocols for the fluorescent labeling of this compound and its subsequent analysis in cellular uptake studies.
Application Notes
Choosing a Fluorescent Label
The selection of a fluorophore is critical and depends on the experimental setup, including the available excitation and emission wavelengths on the detection instrument (e.g., microscope or flow cytometer) and the potential for spectral overlap with other fluorescent probes. Fluorescein Isothiocyanate (FITC) and Rhodamine derivatives are two of the most common dyes used for peptide labeling due to their high quantum yields and well-established conjugation chemistries.[3][7][8]
-
Fluorescein Isothiocyanate (FITC): Reacts with primary amines to form a stable thiourea bond.[9] It is a bright, green-fluorescing dye, but its fluorescence is pH-sensitive and it is prone to photobleaching.[7]
-
Rhodamine B Isothiocyanate (RITC) and other derivatives (e.g., TAMRA): These are red-fluorescing dyes that are generally more photostable than FITC and less sensitive to pH.[4] The choice between them often depends on the desired spectral properties.
Chemistry of Labeling
The most common strategy for labeling peptides is the reaction of an isothiocyanate group on the dye with a primary amine on the peptide.[7] This can be the N-terminal α-amino group or the ε-amino group of a lysine residue. For site-specific labeling, it is preferable to target the N-terminus of the peptide, especially if the peptide sequence contains lysine residues that are important for its biological activity. The reaction is typically performed in a slightly alkaline buffer (pH 8.5-9.0) to ensure the amino group is deprotonated and thus nucleophilic.[9]
A potential side reaction with FITC can lead to the formation of a thiohydantoin derivative, which results in the cleavage of the N-terminal amino acid.[7] This can be mitigated by introducing a spacer, such as 6-aminohexanoic acid (Ahx), between the fluorophore and the peptide's N-terminus.[7]
Purification of Labeled Peptides
After the labeling reaction, the mixture will contain the desired labeled peptide, unlabeled peptide, and excess free dye. It is crucial to remove these impurities, as they can interfere with subsequent assays. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying labeled peptides.[10] The separation is based on hydrophobicity, and the increased hydrophobicity of the dye-peptide conjugate allows it to be separated from the unlabeled peptide.[10] Fractions are monitored at two wavelengths: one for the peptide backbone (~214-220 nm) and one near the absorbance maximum of the fluorophore.[11]
Principles of Cellular Uptake Analysis
-
Confocal Laser Scanning Microscopy (CLSM): This is a powerful imaging technique for visualizing the subcellular localization of the fluorescently labeled this compound.[12][13] It provides high-resolution optical sections of the cell, eliminating out-of-focus light and allowing for 3D reconstruction.[13] This method can qualitatively determine if the peptide is bound to the cell surface, internalized into vesicles, or localized in specific organelles.[14]
-
Flow Cytometry: This technique allows for the rapid quantitative analysis of a large number of individual cells.[15][16] By measuring the fluorescence intensity of each cell passing through a laser beam, one can determine the percentage of cells that have taken up the peptide and the average amount of peptide per cell (Mean Fluorescence Intensity, MFI).[16][17] To differentiate between surface-bound and truly internalized peptides, a quenching agent like Trypan Blue can be used.[15] Trypan Blue quenches the fluorescence of externally accessible fluorophores, so any remaining signal can be attributed to internalized peptides.[15][16]
Quantitative Data
The following tables summarize key data for planning and executing experiments.
Table 1: Properties of Common Fluorophores for Peptide Labeling
| Fluorophore | Common Abbreviation | Excitation Max (nm) | Emission Max (nm) | Reactive Group | Target Group |
|---|---|---|---|---|---|
| Fluorescein 5(6)-isothiocyanate | FITC | ~494 | ~518 | Isothiocyanate | Primary Amine |
| Rhodamine B isothiocyanate | RITC | ~553 | ~580 | Isothiocyanate | Primary Amine |
| 5(6)-Carboxytetramethylrhodamine | TAMRA | ~555 | ~578 | NHS Ester* | Primary Amine |
| 7-Nitrobenz-2-oxa-1,3-diazole | NBD | ~466 | ~539 | NBD-Cl/F | Primary Amine |
Note: NHS (N-Hydroxysuccinimide) esters are also commonly used and react with primary amines to form stable amide bonds.
Table 2: Example Data Presentation for Quantitative this compound Uptake by Flow Cytometry
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Fluorescent Cells | Mean Fluorescence Intensity (MFI) |
|---|---|---|---|---|---|
| HeLa | Untreated Control | 0 | 2 | 0.8% | 50 |
| HeLa | This compound-FITC | 5 | 2 | 85.2% | 1,240 |
| HeLa | This compound-FITC | 10 | 2 | 96.5% | 3,580 |
| MDA-MB-231 | Untreated Control | 0 | 2 | 1.1% | 65 |
| MDA-MB-231 | This compound-FITC | 5 | 2 | 72.4% | 980 |
| MDA-MB-231 | This compound-FITC | 10 | 2 | 91.3% | 2,890 |
Note: This table contains hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: FITC Labeling of this compound in Solution
This protocol is adapted from standard procedures for labeling peptides with isothiocyanate dyes.[7][9]
Materials:
-
This compound peptide (lyophilized)
-
Fluorescein 5(6)-isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Trifluoroacetic acid (TFA) for HPLC
-
Acetonitrile (ACN) for HPLC
Procedure:
-
Prepare Peptide Solution: Dissolve the this compound peptide in the 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.
-
Prepare FITC Solution: Immediately before use, dissolve FITC in DMF or DMSO to a concentration of 10 mg/mL. This solution is sensitive to light and moisture; protect it from light.[8]
-
Labeling Reaction: Add the FITC solution to the peptide solution. A 1.5 to 3-fold molar excess of FITC to peptide is a good starting point.[7]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle agitation.[9] The reaction can also be performed overnight at 4°C.
-
Acidification: After incubation, acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%) to stop the reaction and prepare the sample for HPLC purification.
-
Purification: Immediately purify the labeled peptide using RP-HPLC as described in Protocol 4.3.
Protocol 2: Rhodamine Labeling of this compound on Resin
This protocol is based on a method for labeling a this compound S4 derivative while it is still attached to the solid-phase synthesis resin.[1]
Materials:
-
This compound peptide bound to resin (with N-terminal Fmoc group removed)
-
20% Piperidine in DMF
-
Anhydrous DMF
-
Lissamine rhodamine B sulfonyl chloride or similar rhodamine derivative
-
Diisopropylethylamine (DIPEA)
-
Standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)
Procedure:
-
Fmoc Deprotection: If the N-terminal Fmoc group is present, treat the resin-bound peptide with 20% piperidine in DMF for 15-20 minutes to remove it. Wash the resin thoroughly with DMF (3-5 times).[1]
-
Prepare Labeling Solution: Prepare a solution of the rhodamine dye (e.g., 10 mg/mL) in anhydrous DMF containing 5-7% (v/v) DIPEA.[1]
-
Labeling Reaction: Add the labeling solution to the resin (ensure the resin is fully submerged). A 3-5 fold molar excess of dye relative to the resin substitution level is recommended.
-
Incubation: Agitate the mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction using a Kaiser test to confirm the consumption of primary amines.
-
Washing: After the reaction is complete, wash the resin extensively with DMF, followed by dichloromethane (DCM), and then dry the resin.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and then purify the labeled peptide using RP-HPLC as described in Protocol 4.3.
Protocol 3: RP-HPLC Purification of Labeled this compound
This is a general protocol for purifying labeled peptides.[10]
Materials:
-
Crude labeled peptide solution
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a solution compatible with the mobile phase (e.g., 5-10% ACN in water). Centrifuge to remove any particulates.
-
HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Injection and Gradient: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 30-40 minutes.
-
Detection: Monitor the elution at two wavelengths: 214 nm (for peptide bonds) and the absorbance maximum of the fluorophore (e.g., 494 nm for FITC, ~553 nm for RITC).[11]
-
Fraction Collection: Collect fractions corresponding to the peak that absorbs at both wavelengths. The labeled peptide should elute later than the unlabeled peptide due to the hydrophobicity of the dye.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the pure fractions.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified labeled peptide as a powder. Store at -20°C or -80°C, protected from light.
Protocol 4: Cellular Uptake Analysis by Confocal Microscopy
Materials:
-
Target cells (e.g., HeLa, MDA-MB-231, or bacterial cells)
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Purified fluorescently labeled this compound
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of fluorescently labeled this compound. Include an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove non-internalized peptide and stop uptake.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash again with PBS. Note that fixation can sometimes cause artifacts in peptide localization.[4] Live-cell imaging is preferred if the microscope is equipped for it.
-
Mounting: Add a drop of mounting medium (preferably with DAPI to stain the nucleus) and cover with a coverslip.
-
Imaging: Visualize the cells using a confocal microscope.[12] Use the appropriate laser lines and emission filters for your fluorophore (e.g., 488 nm excitation for FITC) and DAPI (e.g., 405 nm excitation). Acquire z-stack images to determine the subcellular localization of the peptide.
Protocol 5: Quantitative Cellular Uptake by Flow Cytometry
This protocol includes a trypan blue quenching step to differentiate internalized versus membrane-bound peptide.[15][16]
Materials:
-
Target cells grown in suspension or adherent cells to be detached
-
Cell culture medium
-
Purified fluorescently labeled this compound
-
Ice-cold PBS
-
Trypsin-EDTA (for adherent cells)
-
Trypan Blue solution (0.4%)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate and grow to ~80% confluency.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of fluorescently labeled this compound. Include an untreated control.
-
Incubation: Incubate for the desired time at 37°C.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. For adherent cells, detach them using Trypsin-EDTA, then neutralize with medium and pellet by centrifugation.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any remaining peptide in the suspension.
-
Quenching (Optional but Recommended): Resuspend the cells from one set of tubes in PBS. For a parallel set, resuspend in PBS containing Trypan Blue (e.g., 0.2%). Incubate for 5-10 minutes. The Trypan Blue will quench the fluorescence of the peptide bound to the outer cell surface.[15]
-
Analysis: Analyze the samples on a flow cytometer.[5] Use an appropriate laser (e.g., 488 nm) and detector for your fluorophore. Collect data for at least 10,000 cells per sample.
-
Data Interpretation: Gate the viable cell population based on forward and side scatter. Compare the fluorescence histograms of treated versus untreated cells to determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI). A reduction in MFI in the Trypan Blue-treated samples indicates the proportion of peptide that was surface-bound.[16]
Visualizations
References
- 1. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of antimicrobial this compound and its fluorescently labeled analogues with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptideweb.com [peptideweb.com]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youdobio.com [youdobio.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 16. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
Application Notes and Protocols: Gene Expression Analysis in Response to Dermaseptin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermaseptins are a family of cationic antimicrobial peptides originally isolated from the skin of frogs of the Phyllomedusa genus.[1][2] These peptides exhibit a broad spectrum of activity against bacteria, fungi, protozoa, and viruses, and have also demonstrated anti-tumor properties.[3][4] A primary mechanism of action for Dermaseptins involves the permeabilization and disruption of microbial and cancer cell membranes.[3][5] However, growing evidence suggests that Dermaseptins also exert significant effects on cellular function through the modulation of gene expression.[3] This document provides detailed application notes and protocols for analyzing these changes in gene expression following Dermaseptin treatment.
Data Presentation: Summary of Gene Expression Changes
The following tables summarize the quantitative data on gene expression changes observed in various cell types in response to treatment with different this compound peptides.
Table 1: this compound B2 Effect on Gene Expression in Rhabdomyosarcoma (RD) Cells [6][7]
| Target Gene | Function | Fold Change (vs. Control) at 24h | Fold Change (vs. Control) at 48h | Fold Change (vs. Control) at 72h |
| MYC | Proliferation, Angiogenesis | 1.5013 | 1.5185 | 2.4144 |
| CXCR7 | Metastasis | 2.8818 | 4.4430 | 3.9924 |
| FGFR1 | Proliferation, Angiogenesis | 2.3515 | 2.0809 | 2.2543 |
| NOTCH1 | Proliferation, Angiogenesis | 2.4667 | 4.6274 | 4.3352 |
| Note: The study reports downregulation, but the fold change values are presented as greater than 1. This may indicate an error in the original publication's reporting, as downregulation would be expected to show fold changes less than 1. The data is presented here as it appears in the source. |
Table 2: this compound S1 Effect on Virulence Gene Expression in Candida albicans [8]
| Target Gene | Function | Expression Level |
| HWP1 | Hyphal wall protein, adhesion | Downregulated |
| SAP1 | Secreted aspartic protease | Downregulated |
| SAP2 | Secreted aspartic protease | Downregulated |
| SAP3 | Secreted aspartic protease | Downregulated |
| SAP9 | Secreted aspartic protease | Downregulated |
| SAP10 | Secreted aspartic protease | Downregulated |
Table 3: pDNA/DrsB2 Effect on Apoptotic Gene Expression in Breast Cancer (MCF-7) Cells [9][10]
| Target Pathway | Key Genes | Effect |
| BAX/BBC3/AKT | BAX, BBC3 | 100% increase in gene expression related to programmed cell death |
Table 4: Minimized this compound Analog (WW) Effect on Pro-inflammatory Gene Expression in Macrophages (RAW264.7) [11]
| Target Gene | Function | Expression Level |
| IL-6 | Pro-inflammatory cytokine | Markedly decreased |
| IL-1β | Pro-inflammatory cytokine | Markedly decreased |
Signaling Pathways Modulated by Dermaseptins
This compound treatment has been shown to impact several key signaling pathways involved in cell proliferation, survival, and inflammation.
Caption: Signaling pathways affected by this compound treatment.
Experimental Protocols
This section provides detailed protocols for key experiments used to analyze gene expression changes in response to this compound treatment.
Cell Culture and this compound Treatment
Objective: To expose target cells to this compound peptides in a controlled environment.
Materials:
-
Target cell line (e.g., Rhabdomyosarcoma RD, MCF-7 breast cancer cells, RAW264.7 macrophages)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound peptide (e.g., this compound B2, synthetic analogs)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the target cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach exponential growth (typically 70-80% confluency).
-
Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., using the IC50 value).[6][7]
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).[6][7]
Total RNA Extraction
Objective: To isolate high-quality total RNA from this compound-treated and control cells.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with DEPC-treated water)
-
RNase-free water
-
Microcentrifuge
-
RNase-free pipette tips and tubes
Protocol (using TRIzol):
-
After the incubation period, remove the medium and wash the cells with PBS.
-
Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase (containing the RNA) to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of target genes.
Materials:
-
Total RNA from treated and control cells
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific forward and reverse primers (for SYBR Green) or TaqMan probes
-
qRT-PCR instrument
-
Optical-grade PCR plates or tubes
Protocol:
-
Reverse Transcription (cDNA Synthesis):
-
In a sterile, RNase-free tube, combine 1-2 µg of total RNA, primers, dNTPs, and RNase-free water.
-
Heat the mixture to 65°C for 5 minutes and then place on ice.
-
Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at the recommended temperature for the enzyme (e.g., 42°C or 50°C) for 60 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes. The resulting product is cDNA.
-
-
qRT-PCR:
-
Prepare the reaction mixture in each well of a PCR plate by combining the SYBR Green/TaqMan master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Run the plate in a qRT-PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Include a melt curve analysis at the end of the run for SYBR Green assays to ensure product specificity.
-
-
Data Analysis:
-
Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Normalize the Ct value of the target gene to the Ct value of a housekeeping gene (e.g., β-actin, GAPDH).
-
Calculate the ΔCt for each sample (ΔCt = Ct(target) - Ct(housekeeping)).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCt(treated) - ΔCt(control)).
-
The fold change is calculated as 2^(-ΔΔCt).
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for analyzing gene expression in response to this compound treatment.
Caption: Workflow for gene expression analysis.
Conclusion
The analysis of gene expression provides crucial insights into the mechanisms of action of Dermaseptins beyond direct membrane lysis. The protocols and data presented here offer a framework for researchers to investigate the intricate molecular responses of various cell types to this compound treatment. This information is valuable for the development of this compound-based therapeutics for a range of diseases, including cancer and microbial infections. Further research is warranted to expand the understanding of the gene regulatory networks affected by this promising class of peptides.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. genscript.com [genscript.com]
- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dermaseptins and Magainins: Antimicrobial Peptides from Frogs' Skin—New Sources for a Promising Spermicides Microbicides—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound B2’s Anti-Proliferative Activity and down Regulation of Anti-Proliferative, Angiogenic and Metastatic Genes in Rhabdomyosarcoma RD Cells in Vitro [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound-S1 decreases Candida albicans growth, biofilm formation and the expression of hyphal wall protein 1 and aspartic protease genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound B2 bioactive gene’s potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - ProQuest [proquest.com]
- 11. Symmetrical Modification of Minimized Dermaseptins to Extend the Spectrum of Antimicrobials with Endotoxin Neutralization Potency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Immunomodulatory Effects of Dermaseptin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for investigating the immunomodulatory properties of Dermaseptin peptides. Dermaseptins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of Hylid frogs, which have demonstrated a broad range of biological activities, including antibacterial, antiviral, antifungal, and antitumor effects.[1] Emerging evidence also points to their significant immunomodulatory capabilities, such as the ability to suppress the production of inflammatory cytokines and stimulate the microbicidal activities of leukocytes.[2][3]
These protocols outline key in vitro assays to characterize the effects of this compound on immune cells, focusing on cytotoxicity, anti-inflammatory potential, and the underlying signaling pathways.
Quantitative Data Summary: Bioactivity of this compound Derivatives
Before initiating immunomodulatory studies, it is crucial to establish the peptide's activity profile, including its cytotoxicity towards mammalian cells and its efficacy against microbes. This helps in selecting appropriate, non-toxic concentrations for subsequent assays and determining the therapeutic window.
Table 1: Cytotoxicity of this compound Derivatives on Human Cell Lines
| Peptide Derivative | Cell Line | Assay | CC50 (50% Cytotoxic Conc.) | Reference |
|---|---|---|---|---|
| K4S4(1–16) | HMC3 (Microglia) | CellTiter-Glo | ~37.30 µg/mL | [4] |
| K4S4(1–16) | HeLa (Cervical Cancer) | CellTiter-Glo | ~45.71 µg/mL | [4] |
| K4K20S4 | HeLa (Cervical Cancer) | CellTiter-Glo | ~37.39 µg/mL | [4] |
| K4K20K27S4 | HeLa (Cervical Cancer) | CellTiter-Glo | ~59.18 µg/mL | [4] |
| K4K20S4 | HEp-2 (Laryngeal Cancer) | MTT | 75.71 μg/mL | [5] |
| K3K4B2 | HEp-2 (Laryngeal Cancer) | MTT | 61.25 μg/mL |[5] |
Table 2: Hemolytic Activity of this compound
| Peptide | Erythrocyte Source | HC50 (50% Hemolytic Conc.) | Reference |
|---|
| this compound-AC | Horse | 76.55 µM |[6][7] |
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives
| Peptide Derivative | Bacterial Species | MIC Range | Reference |
|---|---|---|---|
| K4K20-S4 | S. aureus, P. aeruginosa, E. coli | 1 - 16 µg/mL | [2] |
| this compound-AC | Various bacterial strains | 2 - 4 µM |[7] |
General Experimental Workflow
A systematic approach is essential for characterizing the immunomodulatory effects of this compound. The workflow typically involves determining the peptide's toxicity profile to select appropriate working concentrations, followed by functional assays to measure its impact on immune responses.
Caption: General workflow for investigating this compound's immunomodulatory effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] This is a critical first step to identify the concentration range of this compound that is non-toxic to the selected immune cells, ensuring that subsequent immunomodulatory effects are not due to cytotoxicity.
Materials:
-
Immune cells (e.g., RAW 264.7 murine macrophages, HMC3 human microglial cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 × 10⁴ cells per well in 100 µL of complete culture medium.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
Treatment: Prepare serial dilutions of the this compound peptide in fresh culture medium. Remove the old medium from the wells and replace it with 100 µL of medium containing the various this compound concentrations. Include wells with medium only (blank) and cells with medium but no peptide (negative control).
-
Incubation: Incubate the treated plate for 24 hours at 37°C.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as follows:
-
Viability (%) = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
-
-
Data Analysis: Plot the percentage of cell viability against the this compound concentration to determine the 50% cytotoxic concentration (CC50). Select concentrations that show >90% cell viability for subsequent experiments.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Application Note: Nitric oxide (NO) is a key signaling molecule and an inflammatory mediator produced by macrophages upon activation by stimuli like lipopolysaccharide (LPS).[9][10] Measuring NO production using the Griess assay can indicate whether this compound has pro- or anti-inflammatory effects. A reduction in LPS-induced NO levels suggests an anti-inflammatory activity.[9]
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound peptide
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
24-well or 96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 × 10⁵ cells/well and incubate for 24 hours at 37°C.[9]
-
Pre-treatment: Replace the medium with fresh medium containing selected non-toxic concentrations of this compound. Include a control group with medium only. Incubate for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (except for the unstimulated control group) to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM) in culture medium and process it in the same way as the samples.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in each sample by comparing its absorbance to the standard curve. A decrease in nitrite concentration in the this compound + LPS group compared to the LPS-only group indicates inhibition of NO production.
Protocol 3: Analysis of Inflammatory Signaling Pathways by Western Blot
Application Note: The immunomodulatory effects of this compound are mediated by intracellular signaling pathways. The NF-κB and MAPK pathways are critical regulators of inflammation.[11][12] Western blotting allows for the detection and quantification of key proteins in these pathways, particularly their phosphorylated (activated) forms (e.g., phospho-NF-κB p65, phospho-p38 MAPK), to elucidate the mechanism of action of this compound.
Materials:
-
Immune cells (e.g., RAW 264.7)
-
This compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, treat them with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes, to capture peak phosphorylation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[13]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for the total protein (e.g., total p65) and a loading control (e.g., β-actin).[13]
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein and then to the loading control.
Key Signaling Pathways in Immunomodulation
This compound's anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (which produces NO).
Caption: The canonical NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family (including p38, JNK, and ERK) also plays a crucial role in transducing extracellular signals into cellular responses, such as the production of inflammatory cytokines. LPS can activate these kinases, which in turn activate transcription factors like AP-1.
Caption: A representative MAPK (p38) signaling pathway in inflammation.
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a peptide antibiotic, stimulates microbicidal activities of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiviral activity of new this compound analogs against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
- 10. Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of NF-kappaB signaling pathways by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB signaling in skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mass Spectrometry for Dermaseptin Characterization
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermaseptins are a family of cationic antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs belonging to the Phyllomedusinae subfamily.[1][2] These peptides exhibit broad-spectrum activity against a wide range of microorganisms, including bacteria, fungi, and protozoa, and some have also demonstrated antiviral and anticancer properties.[1][2][3] Their potent activity and diverse therapeutic potential make them promising candidates for the development of new antimicrobial and anticancer agents.
Mass spectrometry is an indispensable analytical technique for the comprehensive characterization of Dermaseptins. It provides high sensitivity and accuracy for determining key molecular attributes such as molecular weight, amino acid sequence, and post-translational modifications (PTMs).[4][5] This application note details the use of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the characterization of Dermaseptins.
Experimental Workflow
The general workflow for the characterization of Dermaseptins using mass spectrometry involves several key stages, from sample preparation to data analysis.
Caption: Experimental workflow for Dermaseptin characterization.
Quantitative Data Summary
Mass spectrometry is routinely used to confirm the molecular weights of native and synthetic Dermaseptins and their analogs. The following table summarizes the theoretical and experimentally determined molecular weights of selected this compound peptides.
| Peptide Name | Amino Acid Sequence | Theoretical Mass (Da) | Measured Mass (m/z) | Mass Spectrometry Method | Reference |
| This compound S4 | ALWKTMLKKLGTMALKAGKAAKAAVKAANA-NH2 | 3454.4 | 3455.4 [M+H]+ | FAB-MS | [6] |
| This compound-SS1 | GLWSKIKEAAVGKAAGKAALNAVQGIAL-NH2 | Not Specified | 2793.6 | MALDI-TOF MS | [1] |
| This compound-PH | GLRSKIFGKAWKKVAKNAAKKL-NH2 | Not Specified | Not Specified | MS/MS sequencing | [3] |
| K4-S4(1-13) | ALWKTMLKKLGTM-NH2 | Not Specified | Not Specified | Mass Spectrometry | [7] |
| K4K20-S4 | ALWKTMLKKLGTMALKAGKAAKAAKAAVKAANA-NH2 | Not Specified | Not Specified | Mass Spectrometry | [7] |
Experimental Protocols
Sample Preparation: Extraction and Purification
Prior to mass spectrometric analysis, Dermaseptins are typically extracted from their natural source or synthesized and then purified.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column (e.g., Vydac 218TP series).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 70% of Mobile Phase B over a specified time (e.g., 60 minutes) is commonly used. The exact gradient should be optimized based on the specific this compound's hydrophobicity.[1]
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the peptide peaks of interest.
-
Lyophilization: Lyophilize the collected fractions to remove solvents.
MALDI-TOF Mass Spectrometry for Molecular Weight Determination
MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of purified this compound peptides.
Protocol: MALDI-TOF MS
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).[8]
-
Sample Preparation: Mix the purified peptide solution (0.1-1 µM) with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried droplet method).
-
Instrumentation:
-
Instrument: Any standard MALDI-TOF mass spectrometer.
-
Mode: Positive ion reflector mode for higher mass accuracy.
-
Laser: Nitrogen laser (337 nm).
-
Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights bracketing the expected mass of the this compound.
-
-
Data Acquisition: Acquire mass spectra over an appropriate m/z range.
-
Data Analysis: The monoisotopic [M+H]+ ion of the peptide is used to determine its molecular weight.
ESI-MS/MS for Sequencing and PTM Analysis
ESI-MS/MS is a powerful technique for de novo sequencing of novel Dermaseptins and for identifying any post-translational modifications.
Protocol: ESI-MS/MS
-
Sample Preparation: Dissolve the purified peptide in a solvent compatible with electrospray ionization, such as 50% acetonitrile with 0.1% formic acid.
-
Infusion/Chromatography:
-
Direct Infusion: Introduce the sample directly into the mass spectrometer via a syringe pump for initial analysis.
-
LC-MS/MS: For complex samples or to improve ionization, couple the ESI source to a nano-liquid chromatography system with a C18 column. Use a gradient of acetonitrile in water with 0.1% formic acid.[9][10]
-
-
Instrumentation:
-
Instrument: A tandem mass spectrometer such as a quadrupole time-of-flight (Q-TOF), ion trap, or Orbitrap instrument.
-
Mode: Positive ion mode.
-
MS Scan: Perform an initial full MS scan to identify the precursor ions of the this compound peptides.
-
MS/MS Scan: Select the precursor ion of interest and subject it to collision-induced dissociation (CID) or other fragmentation methods (e.g., HCD, ETD).
-
-
Data Acquisition: Acquire fragmentation spectra (MS/MS spectra).
-
Data Analysis:
-
De Novo Sequencing: Interpret the fragmentation pattern (b- and y-ion series) to deduce the amino acid sequence of the peptide.[11]
-
PTM Analysis: Identify mass shifts in the precursor or fragment ions that correspond to known or unexpected modifications.[12][13] For example, a +42 Da shift can indicate acetylation, while a +80 Da shift may suggest phosphorylation.[5]
-
Signaling Pathways and Logical Relationships
While Dermaseptins primarily act by disrupting microbial cell membranes, their interactions with host cells in the context of anticancer activity may involve specific signaling pathways. The precise mechanisms are still under investigation. A logical diagram illustrating the general approach to identifying these interactions is presented below.
Caption: Logical relationships in this compound's anticancer mechanism.
Conclusion
Mass spectrometry, encompassing both MALDI-TOF and ESI-MS/MS techniques, provides a robust and sensitive platform for the detailed characterization of Dermaseptins. These methods are crucial for verifying the primary structure of both natural and synthetic peptides, as well as for identifying and localizing any post-translational modifications. The protocols outlined in this application note provide a foundation for researchers and drug developers working to unlock the full therapeutic potential of this important class of antimicrobial peptides.
References
- 1. A Novel Antimicrobial Peptide, this compound-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Sequence Analysis of Antimicrobial Peptides by Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. msf.ucsf.edu [msf.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Symmetrical Modification of Minimized Dermaseptins to Extend the Spectrum of Antimicrobials with Endotoxin Neutralization Potency [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mapping protein post-translational modifications with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
reducing hemolytic activity of Dermaseptin S4 derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals working to reduce the hemolytic activity of Dermaseptin S4 derivatives while maintaining their antimicrobial potency.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with using this compound S4 as an antimicrobial agent?
A1: While this compound S4 exhibits broad-spectrum antimicrobial activity, its therapeutic potential is significantly limited by its high hemolytic activity, meaning it is toxic to red blood cells.[1][2][3] This cytotoxicity can lead to adverse effects in vivo, making it crucial to develop derivatives with a better therapeutic index.
Q2: What are the key strategies for reducing the hemolytic activity of this compound S4 derivatives?
A2: Research indicates two primary strategies for reducing the hemolytic activity of this compound S4 derivatives:
-
Increasing Net Positive Charge: Substituting neutral or hydrophobic amino acids with positively charged residues, such as lysine (K), has been shown to decrease hemolytic activity while often enhancing antibacterial potency.[2][4][5][6]
-
Reducing Hydrophobicity and Aggregation: Tampering with the hydrophobic domains, for instance, by truncating the peptide or making specific amino acid substitutions, can reduce the peptide's tendency to aggregate in solution.[4][5] This reduction in aggregation correlates with lower hemolytic activity. The N-terminal domain of this compound S4 is believed to be involved in this aggregation.[5]
Q3: Which this compound S4 derivatives have shown promising results with reduced hemolytic activity?
A3: Several derivatives have demonstrated an improved therapeutic profile. Notably, K4K20-S4, K4-S4(1-16), and K4-S4(1-13) have been reported to have significantly reduced hemolytic activity compared to the native this compound S4, while exhibiting potent antibacterial effects.[2]
Troubleshooting Guides
Problem: My novel this compound S4 derivative shows high antimicrobial activity but also high hemolysis.
-
Possible Cause: The derivative may still be too hydrophobic or prone to aggregation, leading to non-specific membrane disruption.
-
Troubleshooting Steps:
-
Sequence Analysis: Analyze the amino acid sequence of your derivative. If it contains long stretches of hydrophobic residues, consider substitutions.
-
Increase Cationicity: Introduce additional lysine residues, particularly in the hydrophobic face of the helical structure, to increase the net positive charge. This can enhance electrostatic interactions with negatively charged bacterial membranes over the zwitterionic membranes of erythrocytes.
-
N-Terminal Modification: The N-terminal region of this compound S4 is implicated in its aggregation and hemolytic properties.[5] Consider modifications or truncations in this area.
-
Truncation: Shorter versions of this compound S4 derivatives, such as K4-S4(1-13) and K4-S4(1-16), have shown reduced hemolytic activity.[2] Consider creating shorter analogs of your peptide.
-
Problem: The antimicrobial potency of my derivative decreased after modifications to reduce hemolytic activity.
-
Possible Cause: The modifications may have disrupted the amphipathic helical structure essential for antimicrobial action or reduced its affinity for bacterial membranes.
-
Troubleshooting Steps:
-
Helical Wheel Projection: Use helical wheel projection tools to visualize your modified peptide's structure. Ensure that the modifications have not disrupted the separation of hydrophobic and hydrophilic faces.
-
Systematic Substitutions: Instead of making multiple changes at once, perform systematic single amino acid substitutions to identify residues critical for antimicrobial activity.
-
Balance Hydrophobicity and Cationicity: A fine balance is required. While reducing hydrophobicity can decrease hemolysis, excessive reduction can also diminish antimicrobial efficacy. A methodical approach to adjusting this balance is crucial.
-
Data on this compound S4 and Its Derivatives
The following tables summarize the antimicrobial and hemolytic activities of key this compound S4 derivatives.
Table 1: Antimicrobial and Hemolytic Activity of this compound S4 and its Full-Length Derivative
| Peptide | MIC against E. coli (µM) | HC50 against human RBCs (µM) |
| This compound S4 | 40 | 1.4 |
| K4K20-S4 | Potent (2 orders of magnitude > S4) | 2-3 fold more potent than S4 |
Source:[2]
Table 2: Antimicrobial and Hemolytic Activity of Truncated this compound S4 Derivatives
| Peptide | MIC against E. coli (µM) | HC50 against human RBCs (µM) |
| K4-S4(1-16) | 0.4 | 20 |
| K4-S4(1-13) | ~0.8 | >20 |
Source:[2]
Experimental Protocols & Workflows
Hemolysis Assay
This protocol is used to determine the concentration of a peptide that lyses 50% of red blood cells (HC50).
Methodology:
-
Prepare Red Blood Cells (RBCs): Obtain fresh human red blood cells and wash them multiple times in a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs to a final concentration of 1-2% (v/v).
-
Peptide Dilutions: Prepare a series of dilutions of the this compound S4 derivative in the same buffered saline solution.
-
Incubation: Mix equal volumes of the RBC suspension and the peptide dilutions in a microtiter plate. Include a negative control (RBCs in buffer only) and a positive control (RBCs in a solution that causes 100% lysis, such as 1% Triton X-100 or distilled water).
-
Incubation Period: Incubate the plate at 37°C for a specified time, typically 1-2 hours.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 405 or 540 nm) using a spectrophotometer.
-
Calculate Percent Hemolysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_peptide - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Determine HC50: Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value, which is the concentration that causes 50% hemolysis.
References
- 1. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of antimicrobial this compound S4 showing the consequences of peptide oligomerization on selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Bacterial Resistance to Dermaseptin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dermaseptin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on the rare but potential issue of bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: Is bacterial resistance to this compound a common problem?
A1: Generally, no. A significant advantage of antimicrobial peptides (AMPs) like this compound is that bacteria develop resistance to them at a much lower rate than to conventional antibiotics.[1][2] This is largely attributed to their primary mechanism of action, which involves direct physical disruption of the bacterial cell membrane.[1][3] This rapid, membrane-targeting action makes it difficult for bacteria to evolve effective resistance mechanisms.[1] Studies involving serial passaging of bacteria like P. aeruginosa and S. aureus in the presence of this compound S4 derivatives have shown no increase in the minimum inhibitory concentration (MIC), while resistance to traditional antibiotics increased significantly under the same conditions.[1]
Q2: My experiment shows this compound is not effective against my bacterial strain. Does this mean the strain is resistant?
A2: Not necessarily. Several experimental factors can influence the apparent effectiveness of this compound. Before concluding that you have a resistant strain, consider the following troubleshooting points:
-
Peptide Aggregation: Native this compound S4 and some derivatives can self-aggregate in solution, which can limit their antibacterial activity.[1][4][5] This is especially true at higher concentrations. Consider using this compound derivatives specifically designed to have reduced hydrophobicity and aggregation potential, such as K4K20-S4.[1][4][5]
-
Experimental Conditions: The potency of some this compound derivatives can be affected by pH, salt concentration, and temperature.[6] For instance, the activity of the P14 derivative was found to be reduced under acidic conditions or at high salt concentrations.[6] Ensure your experimental buffer and media conditions are optimal for the specific this compound derivative you are using.
-
Peptide Stability and Handling: Ensure your this compound stock solutions are fresh and have been stored correctly (lyophilized at -20°C).[6] Prior to experiments, it is recommended to prepare fresh solutions in distilled water, followed by brief vortexing and sonication.[6]
-
Biofilm Formation: Bacteria within a biofilm can exhibit over 100-fold more resistance to antimicrobial agents compared to their planktonic counterparts.[3] this compound derivatives have shown efficacy against biofilms, but higher concentrations may be required.[3][7]
Q3: What are the known mechanisms of action for this compound?
A3: Dermaseptins primarily act by disrupting the bacterial cell membrane. The positively charged peptide is attracted to the negatively charged components of the bacterial membrane.[8] Two main models for its membrane-disrupting activity have been proposed:
-
Barrel-Stave Model: this compound peptides insert into the membrane and aggregate to form transmembrane pores or channels, leading to leakage of cellular contents and cell death.[3][9]
-
Carpet-like Model: The peptides accumulate on the surface of the bacterial membrane, forming a "carpet." Once a threshold concentration is reached, they cause widespread disruption and permeabilization of the membrane without forming discrete pores.[3][9]
Additionally, some evidence suggests that Dermaseptins can also have intracellular targets, such as inhibiting DNA and RNA synthesis.[10]
Q4: Are there ways to enhance the activity of this compound or overcome suspected resistance?
A4: Yes, several strategies can be employed:
-
Use of Derivatives: Synthetic derivatives of this compound, such as K4K20-S4, K4-S4(1-16), and K4-S4(1-13), have been engineered to have enhanced antibacterial activity and reduced toxicity compared to the native peptide.[1][11] These modifications often involve increasing the net positive charge or reducing hydrophobicity to limit aggregation.[1][4]
-
Combination Therapy: The use of this compound in combination with other small molecules may enhance its efficacy. For example, combining this compound B2 with menthol or lactic acid has been shown to potentiate its antibacterial activity against E. coli.[12]
-
Nanoparticle Immobilization: Adsorbing this compound B2 onto alginate nanoparticles has been demonstrated to significantly increase its antibacterial activity compared to the free peptide.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High MIC values or lack of bactericidal activity | Peptide aggregation in solution. | Use this compound derivatives with reduced hydrophobicity (e.g., K4K20-S4).[1][4] Prepare fresh solutions and briefly sonicate before use.[6] |
| Suboptimal experimental conditions (pH, salt, temperature). | Verify that the incubation conditions are suitable for your specific this compound derivative. Some derivatives maintain potency under a wider range of conditions.[6] | |
| Bacterial biofilm formation. | Test for biofilm presence. If confirmed, consider using higher concentrations of this compound or derivatives known to be effective against biofilms.[3] | |
| Inconsistent results between experiments | Improper peptide handling and storage. | Store lyophilized peptide at -20°C.[6] Prepare fresh stock solutions for each experiment.[6] |
| Variability in bacterial inoculum size. | Standardize the bacterial concentration (e.g., to 2 x 10^7 to 4 x 10^7 cells/ml) for MIC assays.[6] | |
| High toxicity to eukaryotic cells | Use of a this compound with high hemolytic activity (e.g., native this compound S4). | Switch to a derivative with a better therapeutic index, such as K4-S4(1-16) or K4-S4(1-13), which have been shown to have reduced hemolytic activity.[1][14] |
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various this compound derivatives against different bacterial strains as reported in the literature.
Table 1: MICs of this compound S4 Derivatives against Clinical Isolates [1]
| Peptide | S. aureus (µg/ml) | P. aeruginosa (µg/ml) | E. coli (µg/ml) |
| K4K20-S4 | 1 - 4 | 1 - 4 | 1 - 16 |
| K4-S4(1-16) | 2 - 8 | 2 - 8 | 4 - 32 |
| K4-S4(1-13) | 4 - 16 | 4 - 16 | 8 - 64 |
Table 2: MICs of this compound-AC against Various Bacterial Strains [2][7]
| Bacterial Strain | MIC (µM) | MBC (µM) |
| S. aureus (ATCC 25923) | 2 | 2 |
| S. aureus (MRSA, ATCC 43300) | 4 | 8 |
| E. coli (ATCC 25922) | 2 | 4 |
| P. aeruginosa (ATCC 27853) | 4 | 8 |
Table 3: MICs of this compound Derivatives against Acinetobacter baumannii [9]
| Peptide | MIC (µg/mL) | MBC (µg/mL) |
| DRS-S4 | 12.5 | 25 |
| K4K20S4 | 3.125 | 6.25 |
| DRS-B2 | 12.5 | 25 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from methodologies used in studies on this compound derivatives.[6]
-
Peptide Preparation: Prepare a stock solution of the this compound peptide by dissolving the lyophilized powder in sterile distilled water (e.g., 1 mg/ml).[6]
-
Bacterial Culture: Inoculate the test bacterial strain in a suitable broth (e.g., Luria-Bertani broth) and incubate at 37°C until it reaches the mid-logarithmic phase of growth.
-
Inoculum Preparation: Dilute the bacterial culture to a concentration of 2 x 10^7 to 4 x 10^7 cells/ml in the culture medium.[6]
-
Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the culture medium to achieve a range of desired concentrations. The final volume in each well should be 100 µl.
-
Inoculation: Add 100 µl of the prepared bacterial inoculum to each well, bringing the final volume to 200 µl.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Incubation: Incubate the plate overnight at 37°C.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth (no increase in optical density at 620 nm).[6]
Protocol 2: Assessing the Emergence of Resistance
This protocol is based on serial passage experiments described for this compound S4 derivatives.[1]
-
Initial MIC: Determine the baseline MIC of the this compound derivative for the selected bacterial strain using Protocol 1.
-
Sub-MIC Exposure: Inoculate the bacterial strain into a culture medium containing the this compound derivative at a concentration of 0.5 x MIC.
-
Incubation: Incubate the culture at 37°C for 24 hours.
-
Serial Passage: After incubation, dilute the culture and use it to inoculate a fresh medium containing the same sub-inhibitory concentration of the peptide.
-
Repeat Passages: Repeat this process for a predetermined number of consecutive generations (e.g., 10-15 passages).[1]
-
MIC Re-evaluation: After the final passage, determine the MIC of the passaged bacteria using Protocol 1.
-
Analysis: Compare the final MIC to the initial MIC. A stable MIC indicates a low propensity for resistance development.[1]
Visualizations
Caption: Workflow of this compound's primary mechanism of action against bacteria.
Caption: Troubleshooting logic for experiments with low this compound efficacy.
References
- 1. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Properties of this compound S4 Derivatives under Extreme Incubation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Dermaseptin Aggregation Prevention: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Dermaseptin aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or showing visible precipitates?
A1: Cloudiness or precipitation in your this compound solution is a strong indicator of peptide aggregation. Dermaseptins, particularly hydrophobic variants like this compound S4, have a tendency to self-assemble in aqueous solutions. This is primarily driven by hydrophobic interactions, especially involving the N-terminal domain of the peptide.[1] Aggregation can limit the peptide's antimicrobial efficacy and interfere with experimental results.
Q2: What are the main factors that promote this compound aggregation?
A2: Several factors can contribute to this compound aggregation:
-
Hydrophobicity: Higher hydrophobicity of the peptide sequence increases the likelihood of aggregation.[2][3]
-
pH: The pH of the solution can significantly influence the charge state of the peptide and its tendency to aggregate. Some this compound variants exhibit pH-dependent reversible aggregation.[4]
-
Peptide Concentration: Higher concentrations of this compound can favor self-assembly and aggregation.
-
Ionic Strength: The presence and concentration of salts in the buffer can modulate electrostatic interactions and influence aggregation.[5]
-
Temperature: Elevated temperatures can sometimes promote aggregation, although the effect can be peptide-specific.
-
Buffer Composition: The choice of buffer can impact peptide stability and aggregation.
Q3: How can I prevent this compound aggregation in my experiments?
A3: Several strategies can be employed to prevent this compound aggregation:
-
Peptide Sequence Modification: If you are working with synthetic analogs, consider increasing the net positive charge or reducing the hydrophobicity of the peptide. For example, substituting certain amino acids with lysine can reduce aggregation and enhance antibacterial activity.[1][3]
-
pH Optimization: Carefully select a buffer with a pH that maintains the solubility of your specific this compound variant. For some Dermaseptins, aggregation is more pronounced at neutral or near-neutral pH.
-
Use of Formulation Excipients: Incorporating stabilizing excipients into your solution can be highly effective. These can include:
-
Sugars (e.g., sucrose, trehalose): These can stabilize the peptide structure.
-
Amino Acids (e.g., arginine, glycine): These can interfere with peptide self-association.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These can reduce surface-induced aggregation.
-
Nanoparticles (e.g., alginate): Encapsulation or adsorption onto nanoparticles can improve stability and bioavailability.[6]
-
-
Working at Lower Concentrations: Whenever possible, work with the lowest effective concentration of this compound to minimize the chances of aggregation.
-
Proper Storage: Store this compound solutions at appropriate temperatures (typically refrigerated or frozen) and avoid repeated freeze-thaw cycles.
Q4: What are the consequences of this compound aggregation on its biological activity?
A4: this compound aggregation can have significant consequences on its biological activity. Aggregation can lead to a bell-shaped dose-response curve, where the antimicrobial activity decreases at higher concentrations due to the formation of inactive aggregates.[1] This can lead to inconsistent and misleading experimental results. Furthermore, aggregation can reduce the effective concentration of the active, monomeric peptide available to interact with microbial membranes.
Troubleshooting Guides
Issue 1: Visible Precipitates in this compound Stock Solution
| Possible Cause | Troubleshooting Step |
| High Peptide Concentration | Dilute the stock solution to a lower concentration. Prepare fresh, more dilute stock solutions more frequently. |
| Inappropriate Solvent | Ensure the this compound is fully dissolved in a suitable solvent (e.g., sterile water, dilute acetic acid) before preparing the final buffered solution. |
| Incorrect pH of the Solution | Measure the pH of the solution. Adjust the pH with a suitable buffer to a range where the specific this compound is known to be more soluble. |
| Salt Concentration | If using a high salt buffer, try reducing the salt concentration or switching to a different buffer system. |
Issue 2: Inconsistent Antimicrobial Activity in Assays
| Possible Cause | Troubleshooting Step |
| Aggregation at Higher Concentrations | Perform a dose-response curve over a wide range of concentrations to check for a bell-shaped curve indicative of aggregation-induced inactivity. |
| Interaction with Assay Media Components | Some components in complex media (e.g., salts, proteins) can promote aggregation. Test the solubility of this compound in the specific assay medium beforehand.[5] |
| Use of a Stabilizing Excipient | Consider adding a known stabilizing excipient, such as a low concentration of a non-ionic surfactant (e.g., 0.01% Polysorbate 20), to your assay buffer. |
Data Presentation: Strategies to Reduce this compound S4 Aggregation
The following tables summarize quantitative data on strategies to mitigate the aggregation of this compound S4 and its derivatives.
Table 1: Effect of Amino Acid Substitution on this compound S4 Aggregation and Activity
| Peptide | Modification from this compound S4 | Relative Aggregation | Antibacterial Activity (MIC against E. coli) | Reference |
| This compound S4 | - | High | >32 µM | [2][7] |
| K₄-S4 | Methionine at position 4 replaced with Lysine | Low | Significantly Improved | [1] |
| K₂₀-S4 | Alanine at position 20 replaced with Lysine | High | Similar to this compound S4 | [1] |
| K₄K₂₀-S4 | Both Met4 and Ala20 replaced with Lysine | Low | ~100-fold more potent than S4 | [1] |
| K₄-S4(1-16) | Truncated version with Met4 to Lys substitution | No aggregation detected | Potent activity | [8] |
Table 2: Influence of Formulation Excipients on this compound B2 Stability
| Formulation | Excipient | Effect on Antibacterial Activity (MIC against E. coli) | Reference |
| DRS-B2 alone | - | 7.5 µg/mL | [6] |
| Alg NPs + DRS-B2 | Alginate Nanoparticles (500 µg/mL) | 2.5 µg/mL (3-fold improvement) | [6] |
| Alg NPs + DRS-B2 + Lactic Acid | Alginate NPs + Lactic Acid (1 µg/mL) | Further enhancement of activity | [6] |
| Alg NPs + DRS-B2 + Menthol | Alginate NPs + Menthol (10 µg/mL) | Further enhancement of activity | [6] |
Experimental Protocols
1. Thioflavin T (ThT) Assay for Monitoring this compound Aggregation
This protocol is adapted for detecting the formation of β-sheet-rich aggregates, which are characteristic of many peptide aggregation processes.
Materials:
-
This compound peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM. Prepare this solution fresh.
-
Sample Preparation: Prepare your this compound samples at the desired concentrations in the assay buffer. Include a buffer-only control.
-
Assay Setup: In the 96-well plate, add 180 µL of the ThT working solution to each well.
-
Initiate Aggregation: Add 20 µL of your this compound samples (and control) to the respective wells.
-
Incubation and Measurement:
-
Incubate the plate at a desired temperature (e.g., 37°C) with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of ThT-binding aggregates.
2. Dynamic Light Scattering (DLS) for Characterizing Aggregate Size
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
Materials:
-
This compound peptide solution
-
Low-volume DLS cuvette
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Prepare your this compound solution in a suitable, filtered buffer. The concentration should be optimized for your instrument and peptide.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large, extraneous particles.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature.
-
Ensure the correct solvent viscosity and refractive index are entered into the software.
-
-
Measurement:
-
Carefully pipette the sample into the DLS cuvette, avoiding bubbles.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the solution. The presence of larger particles (e.g., >100 nm) is indicative of aggregation.
-
The polydispersity index (PDI) will give an indication of the heterogeneity of the particle sizes in the sample. A higher PDI can suggest the presence of aggregates.
-
3. Circular Dichroism (CD) Spectroscopy for Assessing Secondary Structure Changes
CD spectroscopy can be used to monitor changes in the secondary structure of this compound, which can be associated with aggregation.
Materials:
-
This compound peptide solution
-
CD-compatible buffer (e.g., phosphate buffer with low chloride concentration)
-
Quartz CD cuvette (e.g., 1 mm path length)
-
CD spectrometer
Procedure:
-
Sample Preparation:
-
Prepare this compound solutions at a suitable concentration (e.g., 0.1-0.2 mg/mL) in a CD-compatible buffer.
-
Obtain a buffer-only spectrum for background correction.
-
-
Instrument Setup:
-
Set the desired temperature and allow the instrument to stabilize.
-
Set the wavelength scan range (e.g., 190-260 nm).
-
-
Measurement:
-
Record the CD spectrum of the this compound solution.
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
-
Data Analysis:
-
Analyze the resulting spectrum for characteristic secondary structure signals. A shift from a random coil or α-helical structure to a β-sheet structure (indicated by a minimum around 218 nm) can be a sign of amyloid-like aggregation.
-
Visualizations
Caption: Experimental workflow for analyzing this compound aggregation.
Caption: Troubleshooting logic for this compound aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Properties of this compound S4 Derivatives under Extreme Incubation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Dermaseptin for Enhanced Cancer Cell Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying Dermaseptin peptides to increase their specificity for cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising candidate for cancer therapy?
A: Dermaseptins are a family of cationic, amphipathic peptides originally isolated from the skin of frogs of the Phyllomedusa genus.[1] They are typically 27-34 amino acids long.[1] Their promise in cancer therapy stems from their ability to selectively target and kill a broad spectrum of cancer cells, including lung, breast, prostate, and glioblastoma cell lines, often with minimal toxicity to normal cells.[[“]] The primary reasons for their potential are:
-
Selective Membrane Disruption: Cancer cell membranes often have a higher negative charge than normal cells due to an increased presence of anionic molecules like phosphatidylserine. Dermaseptins' positive charge leads to a preferential electrostatic attraction to cancer cells, followed by membrane disruption.
-
Induction of Apoptosis: Beyond simple membrane lysis, some Dermaseptins can trigger programmed cell death (apoptosis) in cancer cells, often through mitochondria-related signaling pathways.[3][4]
-
Low Propensity for Resistance: Their physical mechanism of membrane disruption makes it difficult for cancer cells to develop resistance compared to traditional drugs that target specific metabolic pathways.[5]
Q2: What are the primary mechanisms of this compound's anticancer activity?
A: Dermaseptins employ a dual mechanism of action that is often concentration-dependent:[[“]][3]
-
Membrane Disruption (Necrosis): At higher concentrations (e.g., >10⁻⁵ M for this compound-PS1), the peptides accumulate on the cancer cell surface, disrupt the membrane integrity, and cause cell lysis (necrosis).[3] This is often measured by the release of intracellular enzymes like lactate dehydrogenase (LDH).[3]
-
Induction of Apoptosis: At lower, non-lytic concentrations (e.g., 10⁻⁶ M for this compound-PS1), the peptides can penetrate the cell and trigger apoptosis.[3][4] This involves complex signaling cascades, such as the intrinsic (mitochondrial) pathway, leading to the activation of caspases (e.g., Caspase-9 and Caspase-3) and subsequent programmed cell death.[3][5] Some variants, like this compound B2, have been linked to the BAX/BBC3/AKT signaling pathway.[6][7]
Q3: How can this compound be modified to increase specificity and reduce toxicity?
A: While naturally possessing some selectivity, native Dermaseptins can still exhibit toxicity, particularly hemolytic activity (damage to red blood cells).[8] Several strategies are employed to enhance their therapeutic index (the ratio of toxic dose to therapeutic dose):
-
Amino Acid Substitution: Strategically replacing certain amino acids can reduce hydrophobicity, which often correlates with lower hemolytic activity, while maintaining or even enhancing anticancer potency. For example, modifying this compound S4 by substituting specific residues with lysine has been shown to dramatically reduce hemolytic activity and improve its therapeutic index.[9]
-
Peptide Truncation: Shortening the peptide sequence can sometimes remove domains responsible for toxicity without compromising the anticancer activity. Studies on this compound S4 derivatives have shown that shorter versions, like K4-S4(1-16) and K4-S4(1-13), display significantly reduced hemolytic activity while retaining potent antibacterial or antimalarial effects.[9][10]
-
Conjugation to Targeting Moieties: To enhance specificity, this compound can be linked to a molecule that specifically binds to receptors overexpressed on cancer cells. For instance, conjugating this compound-B2 to an LHRH analog (which targets the LHRH receptor on prostate cancer cells) was shown to improve its anticancer effect and reduce toxicity by shifting the cell death mechanism from necrosis to apoptosis. Fusing this compound with cell-penetrating peptides like TAT has also been shown to enhance cytotoxicity to tumor cells.[11]
-
Nanoparticle Formulation: Encapsulating Dermaseptins in liposomes or other nanoparticles can shield them from degradation, reduce systemic toxicity, and enhance their accumulation at the tumor site.[12] For example, loading this compound-PP into pH-sensitive liposomes significantly decreased its hemolytic rate and enhanced its in vivo antitumor effect.[12]
Q4: How is the specificity and efficacy of a modified this compound peptide assessed?
A: A comprehensive assessment involves a series of in vitro assays:
-
Cytotoxicity/Antiproliferative Assays (e.g., MTT, LDH): These assays measure the peptide's ability to kill or inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is determined for various cancer cell lines.[5]
-
Hemolysis Assay: This is a critical test to determine the peptide's toxicity to normal cells by measuring the lysis of red blood cells (RBCs).[13] The concentration that causes 50% hemolysis (HC50) is calculated.[11]
-
Normal Cell Cytotoxicity: The peptide's IC50 is also determined against non-cancerous cell lines (e.g., human dermal microvascular endothelium cells, HMEC-1) to assess general cytotoxicity.[1][14]
-
Therapeutic Index (TI) Calculation: The selectivity of the peptide is often expressed as the Therapeutic Index, calculated as HC50 / IC50. A higher TI indicates greater specificity for cancer cells over red blood cells.
Quantitative Data Summary
The tables below summarize the activity of various this compound peptides and their analogs against different cell lines.
Table 1: In Vitro Anticancer Activity (IC50) of this compound Peptides
| Peptide | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound-PP | H157 | Non-small cell lung carcinoma | 1.55 | [5] |
| MCF-7 | Breast adenocarcinoma | 2.92 | [5] | |
| PC-3 | Prostate adenocarcinoma | 4.15 | [5] | |
| U251 MG | Glioblastoma | 2.47 | [5] | |
| This compound-PH | MCF-7 | Breast adenocarcinoma | 0.69 | [14] |
| H157 | Non-small cell lung carcinoma | 2.01 | [14] | |
| U251 MG | Glioblastoma | 2.36 | [14] | |
| PC-3 | Prostate adenocarcinoma | 11.8 | [14] | |
| This compound-PD-2 | H157 | Non-small cell lung carcinoma | 6.43 | [15] |
| PC-3 | Prostate adenocarcinoma | 3.17 | [15] | |
| U251 MG | Glioblastoma | 13.43 | [15] | |
| This compound-PS4 | MCF-7 | Breast adenocarcinoma | 0.67 | [1] |
| PC-3 | Prostate adenocarcinoma | 0.44 | [1] |
Table 2: Hemolytic Activity and Therapeutic Index of Selected Dermaseptins
| Peptide | Anticancer IC50 (µM) | Hemolytic HC50 (µM) | Therapeutic Index (HC50/IC50) | Reference |
| This compound-PP | 1.55 (on H157) | 38.77 | 25.0 | [5] |
| K4-S4(1-16) analog | 0.4 (E. coli) | 20.0 | 50.0 | [9] |
| Native this compound S4 | 40.0 (E. coli) | 1.4 | 0.035 | [9] |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for the design and evaluation of modified this compound peptides.
Protocol 1: MTT Cell Proliferation Assay
This protocol assesses the effect of a peptide on the metabolic activity of cancer cells, which is an indicator of cell viability.[16]
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of the modified this compound peptide in serum-free medium. After the 24-hour incubation, replace the old medium with 100 µL of the peptide dilutions. Include a "vehicle control" (medium only) and a "positive control" (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][18] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Reading: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[16]
-
Calculation: Calculate the percentage of cell viability as: (OD_sample / OD_vehicle_control) * 100. Plot viability against peptide concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Hemolysis Assay
This protocol measures the peptide's lytic activity against red blood cells (RBCs), a key indicator of toxicity.[13]
-
RBC Preparation: Obtain fresh human or animal blood with an anticoagulant. Centrifuge at 1000 x g for 10 minutes to pellet the RBCs.[19] Discard the supernatant and wash the RBCs three times with cold PBS (pH 7.4). Resuspend the washed RBCs in PBS to create a 2-5% (v/v) suspension.[19]
-
Peptide Incubation: In a 96-well plate, add 100 µL of serially diluted peptide solutions.
-
Controls: Prepare a negative control (100 µL PBS only, for 0% hemolysis) and a positive control (100 µL of 1% Triton X-100, for 100% hemolysis).[20]
-
Assay: Add 100 µL of the RBC suspension to each well. Incubate the plate at 37°C for 1 hour.[19]
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.[21]
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Reading: Measure the absorbance of the supernatant at 414 nm or 540 nm to quantify hemoglobin release.[19][21]
-
Calculation: Calculate the percentage of hemolysis as: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. Determine the HC50 value from the dose-response curve.
Signaling Pathway Diagrams
This compound-PS1 Induced Intrinsic Apoptosis
At low concentrations, this compound-PS1 can induce the intrinsic (mitochondrial) apoptosis pathway in glioblastoma cells.[3][4]
This compound B2 and the BAX/BBC3/AKT Pathway
This compound B2 has been shown to regulate the BAX/BBC3/AKT signaling pathway in breast cancer cells, promoting apoptosis.[6][7]
Troubleshooting Guides
Problem: High variability or low signal in MTT assay.
| Possible Cause | Suggested Solution | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells. | Use a hemocytometer to accurately count cells. Avoid introducing bubbles. Use the inner 60 wells of a 96-well plate to avoid "edge effects".[22] |
| Peptide Precipitation | Poor peptide solubility can lead to inconsistent concentrations.[23] | Check peptide solubility characteristics. Use recommended solvents (e.g., sterile water, DMSO, dilute acetic acid) for initial stock solution. Perform a solubility test before the main experiment.[23] |
| Contamination | Microbial contamination in cell culture or reagents can metabolize MTT, leading to false high readings. | Use sterile techniques for all steps. Visually inspect cultures and reagents for signs of contamination. Filter-sterilize peptide solutions if necessary. |
| Incorrect Incubation Time | Incubation time with MTT may be too short for slow-growing cells or too long, leading to toxicity. | Optimize the MTT incubation time (2-4 hours is typical) for your specific cell line. Check for formazan crystal formation under a microscope. |
| Incomplete Formazan Solubilization | Formazan crystals are not fully dissolved, leading to inaccurate low readings. | Ensure the solubilization agent (e.g., DMSO) is added to all wells and mixed thoroughly. Incubate at room temperature in the dark for at least 2 hours or until a homogenous purple solution is observed. |
Problem: Modified peptide shows high hemolytic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. consensus.app [consensus.app]
- 3. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel peptide this compound-PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Frog Skin-Derived Peptide this compound-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study [frontiersin.org]
- 6. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of two skin-derived dermaseptins and design of a TAT-fusion analogue with broad-spectrum antimicrobial activity and low cytotoxicity on healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stimulus‐responsive nano lipidosome for enhancing the anti‐tumour effect of a novel peptide this compound‐PP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Two Novel this compound-Like Antimicrobial Peptides with Anticancer Activities from the Skin Secretion of Pachymedusa dacnicolor [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. static.igem.org [static.igem.org]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. genscript.com [genscript.com]
Technical Support Center: Dermaseptin Peptides in Clinical Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the clinical application of Dermaseptin peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound peptides, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| High Hemolytic Activity | - Inherent property of the specific this compound peptide sequence (e.g., this compound S4).[1] - Peptide aggregation at high concentrations.[2][3] - Incorrect buffer or pH conditions. | - Synthesize or purchase this compound analogs with reduced hydrophobicity or increased net positive charge, which have been shown to decrease hemolytic activity.[1] - Test a range of peptide concentrations to find a therapeutic window with acceptable hemolysis. - Optimize buffer conditions (e.g., pH, salt concentration) for the hemolysis assay. - Consider formulation strategies such as liposomes or nanoparticles to encapsulate the peptide and shield it from red blood cells.[4][5] |
| Low Antimicrobial Efficacy in vitro | - Presence of salts in the culture medium inhibiting peptide activity.[6] - Degradation of the peptide by proteases present in the medium or secreted by the microorganisms. - Peptide adsorption to plasticware.[7][8] - The target microorganism is inherently resistant or has developed resistance.[9] - Incorrect peptide storage or handling leading to degradation. | - Test the peptide's activity in low-salt buffers. For media requiring higher salt concentrations, consider salt-resistant peptide analogs. - Use protease inhibitors in the experimental setup or employ stabilized peptide analogs (e.g., D-amino acid substitutions). - Use low-protein-binding polypropylene plates and tubes for all peptide dilutions and assays.[7] - Confirm the MIC of the peptide against a reference strain. If resistance is suspected, investigate potential mechanisms (see FAQ section). - Store peptides lyophilized at -20°C or below and follow manufacturer's instructions for reconstitution and storage of solutions. |
| Inconsistent Results Between Experiments | - Variability in peptide stock solution concentration. - Inconsistent bacterial inoculum size. - Different sources or batches of reagents (e.g., culture media, serum). - Variation in incubation times and conditions. | - Accurately determine the concentration of the peptide stock solution (e.g., by amino acid analysis). Aliquot and store properly to avoid repeated freeze-thaw cycles. - Standardize the bacterial inoculum preparation to ensure a consistent starting cell density (e.g., McFarland standard). - Use consistent lots of reagents or pre-test new lots to ensure they do not affect the assay outcome. - Strictly adhere to standardized incubation times, temperatures, and atmospheric conditions. |
| Poor In Vivo Efficacy | - Rapid degradation by serum proteases. - Poor bioavailability and short half-life. - High serum protein binding, reducing the concentration of free, active peptide. - Toxicity at effective doses.[10] | - Utilize formulation strategies like PEGylation, liposomes, or nanoparticles to protect the peptide from degradation and improve its pharmacokinetic profile.[4][5] - Consider alternative routes of administration (e.g., topical, localized injection) to achieve high local concentrations at the site of infection.[1] - Investigate peptide analogs with improved stability in serum. - Conduct dose-response studies to determine the therapeutic window and maximum tolerated dose. |
| Peptide Precipitation in Solution | - Poor solubility of the peptide in the chosen buffer. - Aggregation of the peptide at high concentrations.[2][3] | - Test different buffer systems (e.g., vary pH, use solubilizing agents like acetic acid or DMSO at low concentrations). - Prepare fresh dilutions from a concentrated stock solution immediately before use. - Work at concentrations below the critical aggregation concentration of the peptide. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound peptides?
The primary mechanism of action for most this compound peptides is the disruption of the microbial cell membrane.[11][12] These cationic and amphipathic peptides preferentially interact with the negatively charged components of microbial membranes, leading to membrane permeabilization, leakage of intracellular contents, and ultimately cell death.[11][13] Some Dermaseptins have also been shown to exert immunomodulatory effects, such as stimulating the production of reactive oxygen species by neutrophils.[14]
2. How can I reduce the hemolytic activity of my this compound peptide?
Several strategies can be employed to mitigate hemolytic activity. One approach is to modify the peptide sequence to reduce its hydrophobicity or alter its charge, as derivatives of this compound S4 have shown reduced hemolytic activity while maintaining or even enhancing antibacterial potency.[1] Another effective strategy is to use drug delivery systems. Encapsulating this compound peptides in liposomes or nanoparticles can significantly reduce their interaction with red blood cells, thereby lowering hemolytic toxicity.[4][5]
3. What are the key factors to consider for in vivo studies with this compound peptides?
For in vivo studies, it is crucial to consider the peptide's stability, toxicity, and pharmacokinetic profile. This compound peptides can be susceptible to degradation by proteases in the serum, which can limit their efficacy.[15] Toxicity, particularly hemolytic activity and potential organ toxicity at higher doses, needs to be carefully evaluated.[10][16] Formulation strategies are often necessary to improve in vivo performance by protecting the peptide from degradation, reducing toxicity, and enhancing its circulation time.[17]
4. Can bacteria develop resistance to this compound peptides?
While this compound peptides are thought to be less prone to inducing resistance compared to conventional antibiotics due to their membrane-disrupting mechanism, resistance can still occur.[2] Potential mechanisms of resistance include alterations in the bacterial cell membrane composition to reduce the net negative charge, enzymatic degradation of the peptide, or the formation of biofilms that can provide a physical barrier.[9][13] However, studies have shown that resistance to this compound derivatives does not readily emerge even after multiple passages at sub-lethal concentrations.[1][2]
5. What are the best practices for storing and handling this compound peptides?
Lyophilized this compound peptides should be stored at -20°C or lower. Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store peptide solutions at -20°C or -80°C. For experimental use, it is advisable to use low-protein-binding plasticware to prevent the peptide from adsorbing to the surface of tubes and plates.[7][8]
Quantitative Data Summary
Table 1: Antimicrobial Activity (MIC) of this compound Derivatives against Various Pathogens
| Peptide | Organism | MIC (µg/mL) | MIC (µM) | Reference |
| K4K20-S4 | S. aureus (clinical isolates) | 1 - 4 | - | [1][2] |
| P. aeruginosa (clinical isolates) | 1 - 4 | - | [1][2] | |
| E. coli (clinical isolates) | 1 - 16 | - | [1][2] | |
| A. baumannii | 3.125 | - | [18] | |
| K4-S4(1-16) | A. baumannii | 6.25 | - | [18] |
| This compound-AC | S. aureus | - | 2 | [9] |
| E. faecalis | - | 2 | [9] | |
| MRSA | - | 2 | [9] | |
| E. coli | - | 2 | [9] | |
| C. albicans | - | 2 | [9] | |
| P. aeruginosa | - | 4 | [9] | |
| K. pneumoniae | - | 2 | [9] | |
| This compound S4 | A. baumannii | 12.5 | - | [18] |
| This compound B2 | A. baumannii | 12.5 | - | [18] |
Table 2: Hemolytic Activity (HC50) of this compound Derivatives
| Peptide | Red Blood Cell Source | HC50 (µM) | Reference |
| This compound-AC | Horse | 76.55 | [9][10][19] |
| This compound S4 | Human | 1.4 | [1] |
| K4-S4(1-13) | Human | >100 | [1] |
| This compound-PP | - | - | High hemolysis at 320 µg/mL |
| This compound-PP Liposomes | - | - | Significantly reduced hemolysis |
| SS1 and analogues | Horse | >256 | [20] |
Experimental Protocols
1. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol is adapted from the recommendations for testing cationic antimicrobial peptides.[7][8]
-
Peptide Preparation: a. Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., 0.01% acetic acid). b. Perform serial twofold dilutions of the peptide in the appropriate test medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well polypropylene microtiter plate.
-
Inoculum Preparation: a. Culture the test microorganism overnight on an appropriate agar plate. b. Inoculate a fresh broth culture and incubate until it reaches the logarithmic growth phase. c. Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. b. Include a positive control (bacteria without peptide) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
2. Hemolysis Assay
This protocol provides a general method for assessing the hemolytic activity of this compound peptides.[21][22][23][24]
-
Red Blood Cell (RBC) Preparation: a. Obtain fresh whole blood (e.g., human, horse, or rabbit) in a tube containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood to pellet the RBCs. c. Wash the RBC pellet three to four times with sterile phosphate-buffered saline (PBS), centrifuging and removing the supernatant after each wash. d. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).
-
Assay Procedure: a. Prepare serial dilutions of the this compound peptide in PBS in a 96-well microtiter plate. b. Add the RBC suspension to each well. c. Include a negative control (RBCs in PBS only) and a positive control (RBCs in a solution that causes 100% lysis, e.g., 1% Triton X-100). d. Incubate the plate at 37°C for 1-4 hours.
-
Data Analysis: a. Centrifuge the plate to pellet intact RBCs. b. Carefully transfer the supernatant to a new plate. c. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm). d. Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 e. The HC50 is the peptide concentration that causes 50% hemolysis.
Visualizations
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound Peptides.
Caption: Proposed Signaling Pathway for this compound-Induced Immunomodulation in Neutrophils.
Caption: Logical Relationship Between Challenges and Solutions in this compound Development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stimulus‐responsive nano lipidosome for enhancing the anti‐tumour effect of a novel peptide this compound‐PP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of salt and denaturant on structure of the amino terminal alpha-helical segment of an antibacterial peptide this compound and its binding to model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide this compound S9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Multifunctional Antimicrobial Peptides as Immunomodulatory and Anticancer Therapy: Chromogranin A-Derived Peptides and Dermaseptins as Endogenous versus Exogenous Actors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a peptide antibiotic, stimulates microbicidal activities of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sub-acute and sub-chronic toxicity assessment of the antimicrobial peptide this compound B2 on biochemical, haematological and histopathological parameters in BALB/c mice and Albino Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined Thermosensitive Gel Co-Loaded with this compound-PP and PTX Liposomes for Effective Local Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. static.igem.org [static.igem.org]
- 24. thno.org [thno.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Dermaseptin
Welcome to the technical support center for improving the in vivo bioavailability of Dermaseptin and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
Researchers often face challenges in translating the potent in vitro activity of this compound to in vivo models. The following table outlines common problems, their potential causes, and recommended solutions to enhance the systemic exposure and therapeutic efficacy of this compound.
| Problem Encountered | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Low or undetectable plasma concentration of this compound after administration. | 1. Rapid enzymatic degradation: Peptides are susceptible to proteases in the blood and tissues.[1] 2. Poor absorption: Depending on the administration route, the peptide may not be efficiently absorbed into systemic circulation. 3. Rapid clearance: The peptide may be quickly eliminated by the kidneys or liver.[2] | 1. Formulation: Encapsulate this compound in nanoparticles (e.g., chitosan, alginate) or liposomes to protect it from enzymatic degradation.[3][4][5] 2. Chemical Modification: Consider PEGylation to increase hydrodynamic volume and shield from proteases, or lipidation to enhance membrane permeability.[2] 3. Route of Administration: Intravenous (IV) or intraperitoneal (IP) injection may be preferable to oral or subcutaneous routes for initial studies to bypass absorption barriers.[6][7] |
| High hemolytic activity observed in vitro or signs of toxicity (e.g., hemolysis) in vivo. | 1. Peptide concentration: High concentrations of this compound can lead to off-target effects on host cells, particularly erythrocytes.[6][8] 2. Peptide structure: The amphipathic α-helical structure of this compound can disrupt mammalian cell membranes.[9] | 1. Formulation: Encapsulation in liposomes has been shown to significantly reduce the hemolytic toxicity of this compound-PP.[8][10] 2. Chemical Modification: Create truncated or substituted analogues. For example, certain derivatives of this compound S4 have shown reduced hemolytic activity while maintaining antibacterial potency.[6] 3. Dose-Response Study: Perform a dose-escalation study in vivo to determine the maximum tolerated dose (MTD).[6] |
| Inconsistent or poor therapeutic efficacy in animal models despite in vitro potency. | 1. Suboptimal dosing regimen: The dosing frequency may not be sufficient to maintain therapeutic concentrations. 2. Poor biodistribution: The peptide may not be reaching the target site in sufficient concentrations. 3. Instability of the formulation: The delivery system may be unstable in vivo, leading to premature release of the peptide. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a PK study to determine the half-life of your this compound formulation and optimize the dosing schedule. 2. Targeted Delivery: For localized infections or tumors, consider local administration, such as intratumoral injection of a thermosensitive gel formulation.[11] 3. Formulation Characterization: Ensure the stability of your formulation under physiological conditions (pH, temperature, presence of serum). |
| Difficulty in formulating this compound due to solubility or aggregation issues. | 1. Hydrophobicity: Some this compound analogues can be hydrophobic and prone to aggregation in aqueous solutions.[6] 2. Charge interactions: The cationic nature of this compound can lead to interactions with certain formulation components.[9] | 1. Solvent Optimization: Use co-solvents or adjust the pH of the buffer to improve solubility. 2. Excipient Screening: Test different excipients (e.g., surfactants, stabilizers) to prevent aggregation. 3. Lyophilization: Lyophilize the peptide with cryoprotectants to improve long-term stability and facilitate reconstitution. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the in vivo bioavailability of my this compound analogue?
The initial and most critical step is to protect the peptide from enzymatic degradation. Encapsulation into a nanocarrier system like chitosan or alginate nanoparticles, or liposomes is a well-documented starting point.[3][4][5] This approach can shield the peptide from proteases and potentially reduce its hemolytic activity.[8]
Q2: How can I reduce the hemolytic toxicity of this compound without compromising its antimicrobial/antitumor activity?
Encapsulating this compound in liposomes is a highly effective strategy. Studies on this compound-PP have shown that liposomal formulations can significantly decrease hemolysis.[8][10] Another approach is to synthesize derivatives with altered hydrophobicity or charge, as some modifications have been shown to reduce toxicity while retaining potent activity.[6]
Q3: What are the advantages of using a nanoparticle-based delivery system for this compound?
Nanoparticle systems, such as those made from chitosan or alginate, offer several advantages:
-
Protection: They protect the peptide from degradation by proteases.[3][4]
-
Sustained Release: They can provide a slow and sustained release of the peptide, potentially prolonging its therapeutic effect.[3]
-
Improved Stability: They can enhance the colloidal stability of the peptide.[3]
-
Enhanced Activity: Immobilization on nanoparticles can in some cases enhance the antibacterial activity of this compound.[4][5]
Q4: Should I consider chemical modifications like PEGylation for this compound?
PEGylation is a standard strategy to improve the pharmacokinetic profile of peptides.[2] It increases the size of the molecule, which can reduce renal clearance and shield it from enzymatic degradation.[2] However, it's important to assess whether the addition of a PEG moiety affects the specific activity of your this compound analogue.
Q5: What in vivo models are appropriate for testing the efficacy of a new this compound formulation?
For antibacterial studies, a common model is the mouse peritonitis model induced by a pathogen like P. aeruginosa.[6] For anti-cancer applications, a nude mouse tumor model is typically used.[10] For initial safety and efficacy studies of novel antimicrobial peptides, an immunosuppressed mouse model of pneumonia with MRSA has been utilized.[7][12]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol is a general guideline for the preparation of this compound-loaded chitosan nanoparticles based on the ionic gelation method.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v). Stir overnight to ensure complete dissolution.
-
Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.
-
Dissolve this compound in the chitosan solution at the desired concentration.
-
Add the TPP solution dropwise to the chitosan-Dermaseptin solution under constant magnetic stirring.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of nanoparticles.
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the unentrapped peptide.
-
Wash the nanoparticles with deionized water and resuspend them in an appropriate buffer for in vitro or in vivo studies.
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency and loading capacity by quantifying the amount of unentrapped this compound in the supernatant using a suitable method like HPLC or a protein quantification assay.
Protocol 2: In Vitro Hemolysis Assay
This protocol assesses the hemolytic activity of free this compound versus a formulated version.
Materials:
-
Freshly collected red blood cells (RBCs) from a suitable species (e.g., human, horse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound and this compound formulation
-
Triton X-100 (for positive control)
-
Spectrophotometer
Procedure:
-
Wash the RBCs three times with PBS by centrifugation.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Prepare serial dilutions of your this compound samples in PBS.
-
In a 96-well plate, add the RBC suspension to the this compound dilutions.
-
For controls, add RBCs to PBS (negative control) and to a solution of Triton X-100 (e.g., 1% v/v) for 100% hemolysis (positive control).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Visualizations
Caption: Experimental workflow for developing and evaluating a novel this compound formulation.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. biosynth.com [biosynth.com]
- 3. Chitosan nanoparticles for this compound peptide delivery toward tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulus‐responsive nano lipidosome for enhancing the anti‐tumour effect of a novel peptide this compound‐PP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Combined Thermosensitive Gel Co-Loaded with this compound-PP and PTX Liposomes for Effective Local Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Technical Support Center: Optimizing Dermaseptin Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dermaseptin and conducting activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity assays?
A1: The optimal pH for this compound activity can vary depending on the specific this compound derivative and the target microorganism. Generally, many antimicrobial peptides (AMPs), including some Dermaseptins, exhibit enhanced activity in acidic conditions.[1] This is often attributed to the protonation of acidic residues like aspartic acid and glutamic acid at lower pH, which can increase the peptide's net positive charge and enhance its interaction with negatively charged bacterial membranes.[1] However, some this compound variants may show activity across a range of pH values. For example, one study showed that a this compound derivative was active from pH 3.6 to 8.5. It is recommended to perform a pH titration experiment (e.g., from pH 5.5 to 7.5) to determine the optimal pH for your specific experimental conditions.[1]
Q2: How does ionic strength affect this compound activity?
A2: High ionic strength can significantly inhibit the activity of many AMPs, including this compound.[1] This is because salts in the buffer can shield the electrostatic interactions between the cationic peptide and the anionic bacterial membrane, which is the initial step for its antimicrobial action.[2] The reduced activity in high salt concentrations is a critical consideration, especially when aiming to mimic physiological conditions, such as in cystic fibrosis patients where salt concentrations are high.[1] It is advisable to test this compound activity in buffers with varying salt concentrations (e.g., low ionic strength buffer vs. a buffer mimicking physiological ionic strength) to assess its salt sensitivity.
Q3: My synthesized this compound shows no antimicrobial activity. What are the possible reasons?
A3: Several factors could contribute to the lack of activity in a synthesized peptide:
-
Incorrect Synthesis or Purity: Ensure the peptide was synthesized with the correct amino acid sequence and has a high degree of purity.[3]
-
Improper Handling and Storage: Peptides should be stored as a lyophilized powder at -20°C.[4] Before use, fresh solutions should be prepared, properly dissolved (vortexed, sonicated), and centrifuged.[4]
-
Suboptimal Assay Conditions: The buffer composition, including pH and ionic strength, may not be optimal for the peptide's activity.
-
Resistant Test Organism: Verify that the chosen bacterial strain is susceptible to the peptide.[3]
-
Inappropriate Assay Method: The chosen assay, such as the disc diffusion method, may not be suitable for all peptides. A more sensitive method like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is often recommended.[3][5]
Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A4:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6] The MBC is determined after the MIC assay by sub-culturing the preparations from the wells that show no visible growth onto fresh, antibiotic-free agar plates.
Troubleshooting Guides
Problem 1: High variability in MIC/MBC results.
| Possible Cause | Troubleshooting Step |
| Inconsistent bacterial inoculum | Ensure a standardized inoculum density (e.g., OD600 of 0.0001) is used for each experiment.[7] |
| Peptide aggregation | Prepare fresh peptide solutions for each experiment and ensure complete solubilization by vortexing and sonication.[4] Consider using a low-binding microplate. |
| Buffer contamination | Use sterile, high-purity water and reagents to prepare all buffers and media. |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dilutions. |
Problem 2: High hemolytic activity observed at the effective antimicrobial concentration.
| Possible Cause | Troubleshooting Step |
| Inherent cytotoxicity of the this compound derivative | Some this compound variants, like this compound S4, are known to be highly toxic to erythrocytes.[4] |
| Assay conditions favoring hemolysis | Optimize buffer conditions. For example, some studies use phosphate-buffered saline (PBS) for hemolysis assays.[8] |
| Peptide concentration too high | If the therapeutic window is narrow, consider peptide modifications to increase selectivity for bacterial membranes over mammalian cells. |
Data Presentation
Table 1: Effect of pH on the Antimicrobial Activity of a this compound Derivative (Hypothetical Data)
| pH | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
| 5.5 | 8 | 16 |
| 6.5 | 16 | 32 |
| 7.4 | 32 | 64 |
| 8.5 | 64 | 128 |
Table 2: Effect of NaCl Concentration on the Antimicrobial Activity of a this compound Derivative (Hypothetical Data)
| NaCl Concentration (mM) | MIC against P. aeruginosa (µg/mL) |
| 10 | 16 |
| 50 | 32 |
| 150 (Physiological) | 128 |
| 300 | >256 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate medium (e.g., Mueller-Hinton Broth).[9] Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in a 96-well microtiter plate.
-
Prepare Peptide Dilutions: Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water). Perform serial two-fold dilutions of the peptide in the appropriate test buffer in the 96-well plate.
-
Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Protocol 2: Hemolysis Assay
-
Prepare Red Blood Cells (RBCs): Obtain fresh blood (e.g., mouse or human) in tubes containing an anticoagulant.[10] Wash the RBCs three to five times with phosphate-buffered saline (PBS) by centrifugation and resuspension.[10][11] Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Prepare Peptide Dilutions: Prepare serial dilutions of the this compound peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well. Include a positive control (RBCs with a lytic agent like 1% Triton X-100) and a negative control (RBCs in PBS only).[8] Incubate the plate at 37°C for 1 hour.[8]
-
Measure Hemolysis: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 577 nm.[10]
-
Calculate Percent Hemolysis: Hemolysis (%) = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100[10][11]
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Troubleshooting Logic for Inconsistent MIC Results.
References
- 1. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00729C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. thno.org [thno.org]
- 11. rsc.org [rsc.org]
Technical Support Center: Dermaseptin Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying Dermaseptin and related antimicrobial peptides using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common problems encountered during the HPLC purification of this compound, presented in a question-and-answer format.
Issue 1: Poor Peak Shape - Peak Tailing
-
Question: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
-
Answer: Peak tailing is a common issue in peptide purification and can be caused by several factors.[][2] Secondary interactions between the peptide and the stationary phase are a primary cause, especially with basic peptides like this compound interacting with residual silanol groups on the silica-based column.[]
-
Solution 1: Optimize Trifluoroacetic Acid (TFA) Concentration: TFA acts as an ion-pairing agent, masking the positive charges on the peptide and minimizing interactions with the stationary phase.[3] Ensure you are using an adequate concentration of TFA (typically 0.1%) in both your aqueous (Solvent A) and organic (Solvent B) mobile phases. Inconsistent TFA concentration between solvents can also lead to baseline drift.[]
-
Solution 2: Check Column Health: An old or degraded column can exhibit increased peak tailing. If the problem persists with an optimized mobile phase, try flushing the column or replacing it.
-
Solution 3: Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (typically around 2 with 0.1% TFA) to keep the silanol groups on the stationary phase protonated and reduce unwanted interactions.
-
Issue 2: Poor Peak Shape - Peak Broadening
-
Question: The peak for this compound is very broad, leading to poor resolution. What could be the problem?
-
Answer: Broad peaks can result from several issues, including problems with the sample, the HPLC system, or the column.
-
Solution 1: Address Potential Aggregation: this compound has a known tendency to aggregate, which can lead to broad or even multiple peaks.[4] To mitigate this, you can try dissolving the crude peptide in a small amount of organic solvent (like acetonitrile) or an chaotropic agent (like guanidine hydrochloride) before injection. However, ensure the final injection solvent is compatible with your mobile phase.
-
Solution 2: Optimize Gradient Slope: A steep gradient can cause peaks to broaden. Try a shallower gradient to improve separation and peak shape.
-
Solution 3: Check for Column Overload: Injecting too much sample can lead to peak broadening. Reduce the injection volume or the concentration of your sample.
-
Solution 4: Investigate Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can contribute to peak broadening. Minimize this "dead volume" as much as possible.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time of my this compound peak is shifting between runs. Why is this happening?
-
Answer: Fluctuations in retention time can compromise the reproducibility of your purification.
-
Solution 1: Ensure Proper System Equilibration: Before each run, ensure the column is fully equilibrated with the initial mobile phase conditions. Inadequate equilibration is a common cause of retention time drift.
-
Solution 2: Check for Pump Issues: Inconsistent mobile phase composition due to pump malfunctions can cause retention time variability. Check for leaks, air bubbles in the solvent lines, and ensure the pump is delivering a consistent flow rate.
-
Solution 3: Maintain Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each set of experiments and ensure the composition is accurate. Small variations in solvent ratios or additive concentrations can affect retention times.
-
Solution 4: Control Column Temperature: Temperature fluctuations can impact retention times. Using a column oven to maintain a constant temperature is recommended for reproducible results.
-
Issue 4: Ghost Peaks Appearing in the Chromatogram
-
Question: I am seeing unexpected "ghost" peaks in my chromatogram, especially during gradient elution. What is their source?
-
Answer: Ghost peaks are typically caused by contaminants in the mobile phase or from the previous injection.
-
Solution 1: Use High-Purity Solvents and Additives: Ensure you are using HPLC-grade water, acetonitrile, and TFA. Lower-grade reagents can introduce contaminants that appear as ghost peaks.
-
Solution 2: Implement a Column Wash Step: After each run, include a high-organic wash step to elute any strongly retained compounds from the column.
-
Solution 3: Clean the Injector: Contaminants from previous samples can be retained in the injector loop and elute in subsequent runs. Regularly clean the injector system.
-
Frequently Asked Questions (FAQs)
-
Q1: What type of HPLC column is best for this compound purification?
-
A1: Reversed-phase columns are the standard for peptide purification.[] For peptides like this compound, C4 or C18 columns are commonly used. A C4 column is generally preferred for more hydrophobic peptides, while a C18 offers higher retention for a broader range of peptides.[][5][6] The choice may depend on the specific this compound analogue and the impurities present.
-
-
Q2: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
-
A2: TFA serves two main purposes in peptide purification.[][3] Firstly, it acts as an ion-pairing agent, forming a neutral complex with the positively charged residues of the peptide, which improves peak shape and retention on the reversed-phase column. Secondly, it lowers the pH of the mobile phase, which helps to suppress the ionization of silanol groups on the silica-based stationary phase, further reducing peak tailing.[]
-
-
Q3: How can I improve the solubility of my crude this compound sample before injection?
-
A3: this compound can be hydrophobic and prone to aggregation.[4] To improve solubility, you can try dissolving the peptide in a small amount of organic solvent such as acetonitrile or isopropanol, and then diluting it with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA). For very difficult cases, using a small amount of formic acid or DMSO can also be effective, but always check for compatibility with your column and detection method.
-
-
Q4: What is a typical recovery rate for this compound purification by HPLC?
-
A4: Recovery rates can vary significantly depending on the purity of the crude product, the optimization of the HPLC method, and the number of purification steps. While specific recovery data for this compound is not extensively published, typical recovery rates for peptide purification by RP-HPLC can range from 50% to 80%. Purity levels of over 98% have been reported for purified this compound derivatives.[6]
-
Data Presentation
Table 1: Typical HPLC Parameters for this compound Purification
| Parameter | This compound-B2 Example[5] | This compound-SS1 Example[7] | General Recommendation |
| Column | C4, 5 µm, 300 Å, 250 x 4.6 mm | C18, 5 µm, 250 x 21.2 mm | C4 or C18, wide-pore (300 Å) |
| Mobile Phase A | 0.1% TFA in deionized water | 0.05% TFA in deionized water | 0.05-0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in 100% acetonitrile | 0.05% TFA in 80% ACN/20% water | 0.05-0.1% TFA in HPLC-grade ACN |
| Gradient | 0-80% B over 30 min | Linear gradient over 80 min | Start with a shallow gradient and optimize |
| Flow Rate | 1 mL/min | 5 mL/min (preparative) | 1 mL/min (analytical), adjust for prep |
| Column Temp. | 40 °C | Not specified | 25-40 °C (use of a column oven is recommended) |
| Detection | 215 nm and 254 nm | Not specified | 214-220 nm (peptide bond absorption) |
Experimental Protocols
Detailed Methodology for this compound Purification by RP-HPLC
This protocol provides a general framework for the purification of this compound. Optimization will be required based on the specific peptide and the purity of the crude material.
-
Sample Preparation:
-
Dissolve the lyophilized crude this compound in a minimal volume of Solvent A (e.g., 95% Water, 5% Acetonitrile, 0.1% TFA).
-
If solubility is an issue, a small amount of pure acetonitrile or isopropanol can be used to first dissolve the peptide, followed by dilution with Solvent A.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[5]
-
-
HPLC System Preparation:
-
Use an HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Prepare fresh mobile phases:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Degas the solvents thoroughly to prevent bubble formation.
-
Install an appropriate reversed-phase column (e.g., C4 or C18, 300 Å pore size).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Run a linear gradient. A starting point could be a gradient from 5% to 65% Solvent B over 60 minutes.
-
Monitor the elution profile at 214 nm or 220 nm.
-
Collect fractions corresponding to the major peaks.
-
-
Analysis of Fractions and Pooling:
-
Analyze the collected fractions using analytical HPLC to assess purity.
-
Pool the fractions containing the pure this compound.
-
-
Solvent Removal and Storage:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator or a speed vacuum concentrator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a powder.
-
Store the lyophilized peptide at -20°C or -80°C.[6]
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound HPLC purification.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Recombinant Dermaseptin Expression
Welcome to the technical support center for the expression of recombinant Dermaseptin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in expressing this potent antimicrobial peptide in various host systems.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Category 1: Low or No Expression
Question: I am not seeing any expression of my this compound peptide on an SDS-PAGE gel. What could be the problem?
Answer: Low or no expression is a common issue when working with recombinant proteins, especially antimicrobial peptides (AMPs) like this compound, which can be toxic to the host. Here are several potential causes and troubleshooting steps:
-
Codon Usage Bias: The DNA sequence of your this compound gene may contain codons that are rare in your expression host (e.g., E. coli). This can slow down or terminate translation.[1][2]
-
Peptide Toxicity: this compound is a membrane-active peptide, which can disrupt the host cell membrane and lead to cell death before significant protein expression occurs.[4]
-
Solution 1: Use a Fusion Tag. Fusing a larger, soluble protein like Glutathione S-Transferase (GST), Maltose-Binding Protein (MBP), or Small Ubiquitin-like Modifier (SUMO) to this compound can often neutralize its toxicity and improve expression and solubility.[4][5][6]
-
Solution 2: Tightly Regulate Expression. Use a host strain and vector system with very low basal ("leaky") expression. For E. coli, strains like BL21(DE3)pLysS can help suppress expression before induction.[1]
-
Solution 3: Optimize Induction Conditions. Induce expression at a lower temperature (e.g., 18-25°C) for a longer period (e.g., 16-24 hours). This slows down protein production, reducing stress on the host cell.[7]
-
-
Plasmid or Sequence Issues: Errors in your plasmid construct, such as an out-of-frame insertion or mutations, will prevent correct protein expression.
-
Solution: Always verify your final plasmid construct by sequencing before starting expression trials.
-
Question: My expression levels are very low. How can I boost the yield?
Answer: To boost low yields, a systematic optimization of expression conditions is recommended.
-
Optimize Inducer Concentration: The optimal concentration of the inducer (e.g., IPTG) can vary significantly. High concentrations are not always better and can increase metabolic stress.
-
Optimize Induction Temperature and Time: Temperature profoundly affects protein folding and host cell metabolism.
-
Choose a Suitable Fusion Partner: The choice of fusion tag can dramatically impact expression levels.
Category 2: Protein Insolubility and Inclusion Bodies
Question: My this compound is expressed, but it's all in the insoluble pellet (inclusion bodies). How can I get soluble protein?
Answer: Inclusion bodies are dense aggregates of misfolded protein.[13] While this can protect the host from a toxic peptide, recovering active protein requires solubilization and refolding steps.[14]
-
Improve Soluble Expression:
-
Lower Temperature: Reducing the induction temperature (e.g., to 18-25°C) is one of the most effective methods to slow down protein synthesis and promote proper folding.[7]
-
Use a Solubility-Enhancing Tag: Large tags like MBP and GST are specifically known to improve the solubility of their fusion partners.[11][12] The use of a small metal-binding protein (SmbP) has also been shown to decrease the formation of inclusion bodies.[15]
-
-
Inclusion Body Solubilization and Refolding: If you cannot achieve soluble expression, you can purify the inclusion bodies and refold the protein.
-
Step 1: Isolate and Wash Inclusion Bodies. After cell lysis, pellet the inclusion bodies and wash them with buffers containing low concentrations of denaturants (e.g., 2M urea) or detergents (e.g., Triton X-100) to remove contaminating proteins.[16]
-
Step 2: Solubilize the Protein. Dissolve the washed inclusion bodies in a strong denaturant like 6M Guanidine-HCl or 8M urea.[13][17]
-
Step 3: Refold the Protein. Slowly remove the denaturant to allow the protein to refold. Common methods include dialysis against a series of buffers with decreasing denaturant concentrations or rapid dilution into a large volume of refolding buffer.[14][16][17]
-
Category 3: Host System Specific Issues
Question: I am using Pichia pastoris for expression, but I'm not getting any secreted this compound. What should I check?
Answer: Expression in Pichia pastoris can be complex. If secretion fails, consider the following:
-
Intracellular Accumulation: The protein may be expressed but failing to enter or complete the secretory pathway.
-
Solution: Check the intracellular fraction (cell lysate) for your protein. If it's present, the issue lies with secretion.[18]
-
-
Secretion Signal Inefficiency: The chosen secretion signal (e.g., the α-factor signal) may not be optimal for this compound.
-
Solution: Try alternative secretion signals. The Ost1 pre-signal sequence has been shown to improve secretion for some proteins that fail with the α-factor signal.[19]
-
-
Proteolytic Degradation: Secreted proteins can be degraded by proteases in the culture medium.
-
Methanol Utilization Phenotype (Mut): The choice between a Mut+ (fast methanol utilization) and MutS (slow methanol utilization) strain can affect protein expression.
-
Solution: Test expression in both Mut+ (e.g., X-33, GS115) and MutS (e.g., KM71H) strains, as one may be more favorable for your specific protein.[21]
-
Data Presentation
Table 1: Impact of Codon Optimization on Antimicrobial Peptide Expression
| Peptide | Host System | Optimization Status | Relative Yield Increase | Reference |
| Porcine β-defensin-2 (pBD2) | E. coli BL21(DE3)pLysS | Codon Optimized | 4-6 fold | [1] |
| Rhizopus oryzae lipase (ROL) | Yeast | Codon Optimized | 6.75 fold | [22] |
| Aspergillus niger phytase (phyA) | Yeast | Codon Optimized | 6.29 fold | [22] |
| SARS-CoV-2 RBD | E. coli | Codon Optimized | Significant increase (CAI 0.72 to 0.96) | [22] |
Table 2: Comparison of Fusion Tags for Recombinant Peptide Production
| Fusion Tag | Size (kDa) | Key Advantages | Potential Disadvantages | Common Host | References |
| His-tag (6xHis) | ~0.8 | Small size, minimal impact on protein structure; purification via IMAC. | Often does not improve solubility or expression level. | E. coli, Yeast, Mammalian | [23] |
| GST | ~26 | Greatly enhances solubility and expression; purification via glutathione resin. | Large size may interfere with protein function; forms dimers. | E. coli | [5][24][25] |
| MBP | ~42 | Excellent solubility enhancement; purification via amylose resin. | Very large size; may require removal for functional assays. | E. coli | [12] |
| SUMO | ~11 | Enhances solubility and expression; specific SUMO proteases for cleavage. | Requires co-expression of SUMO protease for cleavage. | E. coli, Yeast | [26] |
| ELP | Variable | Allows for non-chromatographic purification via temperature shifts. | Requires specific cleavage method (e.g., intein, chemical). | E. coli | [27][28] |
Experimental Protocols
Protocol 1: Expression of GST-Dermaseptin S4 in E. coli
This protocol is adapted from the methodology for expressing this compound S4 (DS4) using a GST fusion system.[5]
-
Transformation:
-
Transform the pGEX-4T-1 vector containing the codon-optimized DS4 gene into competent E. coli BL21(DE3) cells.
-
Plate on LB agar with ampicillin (100 µg/mL) and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB medium containing 100 µg/mL ampicillin.
-
Incubate overnight at 37°C with shaking (250 rpm).
-
-
Expression Culture:
-
Inoculate 1 L of LB medium (with 100 µg/mL ampicillin) with the overnight starter culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to the desired induction temperature (e.g., 25°C).
-
Add IPTG to a final concentration of 0.1 mM.
-
Continue to incubate for 16-18 hours with shaking.
-
-
Harvesting:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
-
Protocol 2: Purification of GST-Dermaseptin S4
This protocol outlines purification using glutathione affinity chromatography.[29][30]
-
Cell Lysis:
-
Resuspend the frozen cell pellet in 20 mL of ice-cold PBS (pH 7.3).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a glutathione-agarose column with ice-cold PBS.
-
Load the cleared supernatant onto the column.
-
Wash the column with 10 column volumes of PBS to remove unbound proteins.
-
-
Elution:
-
Elute the GST-DS4 fusion protein with elution buffer (50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE.
-
Protocol 3: Cleavage of the GST Tag
This protocol uses thrombin to cleave the GST tag from this compound S4.[5][31]
-
Buffer Exchange:
-
Dialyze the purified GST-DS4 protein against a cleavage buffer (e.g., PBS, pH 7.4) to remove the glutathione.
-
-
Proteolytic Cleavage:
-
Add thrombin protease to the fusion protein solution (typically 10 units of thrombin per mg of fusion protein).
-
Incubate at room temperature for 16 hours.
-
-
Removal of GST and Thrombin:
-
Pass the cleavage reaction mixture back over the glutathione-agarose column. The cleaved GST tag will bind to the resin.
-
The flow-through will contain the liberated this compound peptide. A benzamidine-sepharose column can be used to remove the thrombin.
-
-
Final Purification:
-
Further purify the liberated this compound peptide using reverse-phase HPLC if necessary.
-
Visualizations
References
- 1. geneticsmr.org [geneticsmr.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 4. Evaluating Host Defense Peptides: A Comparative Analysis of Synthetic Peptides and Recombinant Concatemers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous expression and purification of this compound S4 fusion in Escherichia coli and recovery of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 8. Item - Optimization of IPTG concentration and induction temperature. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Refolding solubilized inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Yield Expression and Purification of Scygonadin, an Antimicrobial Peptide, Using the Small Metal-Binding Protein SmbP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 18. researchgate.net [researchgate.net]
- 19. Overcoming Obstacles in Protein Expression in the Yeast Pichia pastoris: Interviews of Leaders in the Pichia Field - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ptacts.uspto.gov [ptacts.uspto.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 23. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 25. goldbio.com [goldbio.com]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Recombinant protein purification by self-cleaving elastin-like polypeptide fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bioke.com [bioke.com]
- 31. neb.com [neb.com]
Validation & Comparative
Dermaseptin S4 and its Derivatives: A Comparative Analysis of Antimicrobial Efficacy
Dermaseptin S4, a cationic antimicrobial peptide (AMP) originally isolated from the skin of the Phyllomedusa genus of frogs, and its synthetic derivatives have garnered significant attention in the scientific community for their potent, broad-spectrum antimicrobial activity.[1][2][3] These peptides represent a promising class of therapeutic agents in an era of rising antibiotic resistance. This guide provides a comparative analysis of the efficacy of this compound S4 derivatives against other antimicrobial peptides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Overview of this compound S4 and its Analogs
Native this compound S4 exhibits robust antimicrobial properties but also displays significant hemolytic activity, limiting its therapeutic potential.[1][2] Consequently, research has focused on developing derivatives with an improved therapeutic index—maximizing antimicrobial potency while minimizing toxicity to host cells. Key strategies have included altering the peptide's net charge and hydrophobicity. Notably, derivatives such as K4K20-S4, K4-S4(1-16), and K4-S4(1-13) have emerged as promising candidates with enhanced bacterial selectivity.[1] For instance, the 16-mer version, K4-S4(1-16), demonstrated a 100-fold increase in antibacterial activity against Escherichia coli compared to the native peptide, coupled with reduced hemolytic activity.[1]
Comparative Antimicrobial Efficacy: this compound S4 Derivatives vs. Other AMPs
The efficacy of antimicrobial peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antimicrobial agent.
Gram-Negative Bacteria
Against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, this compound S4 derivatives have shown potent activity. The 28-residue derivative K4K20-S4, for example, exhibits MICs in the low microgram per milliliter range against clinical isolates of these bacteria.[1]
| Peptide | Organism | MIC Range (µg/mL) | Reference |
| K4K20-S4 | P. aeruginosa (clinical isolates) | 1 - 4 | [1] |
| K4K20-S4 | E. coli (clinical isolates) | 1 - 16 | [1] |
| K4-S4(1-16) | P. aeruginosa | Not explicitly stated, but improved survival in mouse model | [1] |
| K4-S4(1-13) | P. aeruginosa | Not explicitly stated, but improved survival in mouse model | [1] |
| Cap18 | P. aeruginosa | - | [4] |
| Cecropin P1 | P. aeruginosa | - | [4] |
Gram-Positive Bacteria
The efficacy of this compound S4 derivatives extends to Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus.
| Peptide | Organism | MIC Range (µg/mL) | Reference |
| K4K20-S4 | S. aureus (clinical isolates) | 1 - 4 | [1] |
| K4-S4(1-13) | S. aureus | - | [1] |
| MSI-78 | S. aureus | - | [5] |
| PG-1 | S. aureus | - | [5] |
| Melittin | S. aureus | Good activity reported | [4] |
| Bac2A | E. faecalis | Low activity | [4] |
| Sub5-NH2 | E. faecalis | Strongly increased activity vs. Bac2A | [4] |
Note: A study comparing K4-S4(1-13) with MSI-78 and PG-1 found it to be at least as potent against bacteria at twice the MIC, with lower toxicity to human erythrocytes.[1][5]
Mechanism of Action: Membrane Disruption
A significant body of evidence suggests that this compound S4 and its derivatives exert their antimicrobial effect through direct interaction with and disruption of the microbial cell membrane.[6] This mechanism is a hallmark of many cationic antimicrobial peptides. The positively charged peptide is initially attracted to the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death. This direct, physical mechanism of action is thought to be a key reason why resistance development to these peptides is less frequent compared to conventional antibiotics that target specific metabolic pathways.[1]
Caption: Proposed mechanism of action for this compound S4 derivatives.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment and comparison of antimicrobial peptide efficacy. The following outlines a typical methodology for determining the Minimum Inhibitory Concentration (MIC) via a broth microdilution assay.
MIC Determination by Broth Microdilution
This method is a widely accepted standard for determining the antimicrobial susceptibility of bacteria to peptides and antibiotics.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Detailed Steps:
-
Peptide Preparation: The antimicrobial peptide is dissolved in an appropriate solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. A series of two-fold dilutions are then prepared in a suitable cation-adjusted Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain of interest is cultured on an appropriate agar medium overnight. Several colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptide. Positive (bacteria in broth without peptide) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion
This compound S4 and its derivatives, particularly those engineered for reduced hemolytic activity and enhanced antimicrobial potency, represent a promising avenue for the development of new therapeutics against a wide range of pathogenic bacteria. The available data indicates that derivatives like K4K20-S4 are highly effective against both Gram-positive and Gram-negative bacteria, with MIC values that are competitive with or superior to other antimicrobial peptides. Their rapid, membrane-disrupting mechanism of action is a key advantage in the fight against antimicrobial resistance. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy of these peptides and guide future drug development efforts.
References
- 1. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Specificity Determinants” Improve Therapeutic Indices of Two Antimicrobial Peptides Piscidin 1 and this compound S4 against the Gram-negative Pathogens Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Dermaseptin B2: A Potent Anticancer Peptide Compared to Other Cationic Antimicrobial Peptides
For Immediate Release
A comprehensive analysis of the anticancer properties of Dermaseptin B2, a cationic antimicrobial peptide (CAP) isolated from the skin secretions of the Amazonian frog Phyllomedusa bicolor, reveals its potent and selective activity against various cancer cell lines. This guide provides a comparative overview of this compound B2's efficacy against other well-known CAPs, supported by experimental data, detailed methodologies, and an exploration of its mechanism of action.
Quantitative Comparison of Anticancer Activity
This compound B2 demonstrates significant anticancer activity, often in the low micromolar range, against a variety of human cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50) or growth inhibition 50% (GI50), is comparable or superior to other CAPs. The following table summarizes the quantitative data from various studies, providing a direct comparison of the anticancer potency of this compound B2 and other selected CAPs.
| Peptide | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| This compound B2 | PC3 (Prostate Carcinoma) | MTT | 3.93 | [1] |
| DU145 (Prostate Carcinoma) | MTT | 2.64 | [1] | |
| 22Rv1 (Prostate Carcinoma) | MTT | 4.31 | ||
| MDA-MB-231 (Breast Carcinoma) | Crystal Violet | 8 | [2] | |
| RD (Rhabdomyosarcoma) | Resazurin | 7.68 (24h), 7.24 (48h), 5.99 (72h) | [3] | |
| U-251 MG (Glioblastoma) | Not specified | >10 | ||
| This compound B3 | PC3 (Prostate Carcinoma) | Not specified | ~2-3 | [4] |
| This compound-PD-2 | PC-3 (Prostate Carcinoma) | Not specified | 3.17 | |
| H157 (Lung Carcinoma) | Not specified | 6.43 | ||
| U251MG (Glioblastoma) | Not specified | 13.43 | ||
| Magainin II | MDA-MB-231 (Breast Carcinoma) | MTT | >30 (significant cytostasis at 120 µM) | [5][6] |
| Bladder Cancer Cell Lines (RT4, 647V, 486P) | WST-1 | 52.4 - 484.03 | [7] | |
| Cecropin A | MDA-MB-231 (Breast Carcinoma) | MTT | Significant cytostasis at 120 µM | [8][9] |
| Bladder Cancer Cell Lines | WST-1 | 185.39 - 251.47 (µg/mL) | [10] | |
| Cecropin B | MDA-MB-231 (Breast Carcinoma) | MTT | Significant cytostasis at 120 µM | [8] |
| Bladder Cancer Cell Lines | WST-1 | 97.93 - 184.81 (µg/mL) | [10] | |
| Melittin | MDA-MB-231 (Breast Carcinoma) | Not specified | 1.14 | [11] |
| PC3 (Prostate Carcinoma) | Not specified | Targeted nanoparticles with melittin gene showed significant cell viability decrease | [12] |
Mechanism of Action: A Multi-Faceted Approach
This compound B2 exerts its anticancer effects through a combination of mechanisms, primarily targeting the cancer cell membrane and inducing cell death. Unlike some CAPs that solely induce apoptosis, this compound B2 has been shown to cause a rapid, necrosis-like cell death in some cancer cell lines, characterized by the release of lactate dehydrogenase (LDH).[11][13] However, other studies suggest an apoptotic mechanism is also at play, with evidence of DNA fragmentation.[5]
Recent research has begun to unravel the intricate signaling pathways modulated by this compound B2. Studies have shown its ability to downregulate the expression of key genes involved in cancer cell proliferation, angiogenesis, and metastasis, including MYC, FGFR1, NOTCH1, and CXCR7.[3] Furthermore, there is evidence suggesting the involvement of the BAX/BBC3/AKT signaling pathway in this compound B2-induced apoptosis.
Experimental Protocols
The data presented in this guide are based on established in vitro and in vivo experimental protocols.
In Vitro Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the peptides. After a specified incubation period, MTT reagent is added, which is converted to formazan by metabolically active cells. The absorbance of the formazan solution is then measured to determine cell viability.
-
Crystal Violet Assay: This assay is used to determine cell number. After treatment with the peptides, the cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of adherent cells.
-
Resazurin Assay: This fluorometric assay measures cell viability. Resazurin is reduced to the highly fluorescent resorufin by viable cells. The fluorescence intensity is measured to quantify the number of living cells.[3]
In Vivo Xenograft Model
To assess the in vivo anticancer activity of this compound B2, a xenograft mouse model is often employed.
In a typical protocol, human cancer cells, such as PC3 prostate cancer cells, are injected subcutaneously into immunodeficient nude mice.[1] Once tumors reach a palpable size, the mice are treated with the peptide (e.g., this compound B2 at 2.5 mg/kg) or a control vehicle.[1] Tumor growth and body weight are monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be subjected to further analysis, such as immunohistochemistry for proliferation markers like Ki67.[1]
Conclusion
This compound B2 stands out as a promising candidate for anticancer therapy. Its potent and selective activity against a broad range of cancer cells, coupled with a multifaceted mechanism of action that includes both direct membrane disruption and modulation of key signaling pathways, warrants further investigation. The comparative data presented here highlight its potential as a lead compound for the development of novel cancer treatments. Future research should focus on optimizing its therapeutic index and exploring its efficacy in combination with existing chemotherapeutic agents.
References
- 1. Antitumor Activity and Mechanism of Action of Hormonotoxin, an LHRH Analog Conjugated to this compound-B2, a Multifunctional Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 3. biochemistry.uonbi.ac.ke [biochemistry.uonbi.ac.ke]
- 4. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxic effect of magainin II on the MDA-MB-231 and M14K tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 9. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines - Journal of Biomedical Science and Engineering - SCIRP [scirp.org]
- 10. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Dermaseptin's Membrane Disruption: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of Dermaseptin's mechanism of action at the model membrane level. Supported by experimental data and detailed protocols, we explore how this potent antimicrobial peptide disrupts lipid bilayers, offering insights for the development of new therapeutic agents.
Dermaseptins, a family of α-helical cationic antimicrobial peptides (AMPs) isolated from the skin of Phyllomedusa frogs, have garnered significant interest for their broad-spectrum antimicrobial activity.[1][2] Their primary mode of action involves the permeabilization and disruption of microbial cell membranes.[1][3] Understanding the precise molecular interactions between Dermaseptins and lipid bilayers is crucial for harnessing their therapeutic potential. This guide delves into the validation of this compound's mechanism of action using various model membrane systems and compares its performance with other well-characterized AMPs, namely Magainin and Cecropin.
Comparative Analysis of Membrane Permeabilization
The ability of an AMP to permeabilize a target membrane is a key indicator of its antimicrobial efficacy. The calcein leakage assay is a widely used method to quantify this activity. In this assay, the fluorescent dye calcein is encapsulated at a self-quenching concentration within lipid vesicles. The addition of a membrane-disrupting peptide leads to the release of calcein, resulting in an increase in fluorescence.
Below is a summary of quantitative data from calcein leakage assays comparing the efficacy of this compound S9 with model membranes of varying lipid compositions.
| Peptide | Model Membrane Composition | Peptide Concentration (µM) | Leakage (%) | Reference |
| This compound S9 | DOPC (zwitterionic) | 1 | 71 ± 7 | [4] |
| This compound S9 | DOPC/DOPG (7:3) (mixed zwitterionic/anionic) | 1 | 57 ± 8 | [4] |
| This compound S9 | DOPG (anionic) | 1 | 18 ± 11 | [4] |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPG: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
These results surprisingly indicate that this compound S9 is more effective at permeabilizing zwitterionic membranes compared to anionic ones, suggesting that electrostatic interactions are not the sole determinant of its activity.[4] This contrasts with many other cationic AMPs that preferentially target negatively charged bacterial membranes.
Peptide-Membrane Binding Affinity
The initial binding of an AMP to the membrane surface is a critical first step in its mechanism of action. Surface Plasmon Resonance (SPR) is a powerful technique to measure the binding affinity and kinetics of these interactions in real-time.
The following table presents surface partition constants (Kₚ), a measure of the peptide's affinity for the membrane, for a fluorescently labeled this compound analogue.
| Peptide | Model Membrane Composition | Surface Partition Constant (Kₚ) (M⁻¹) | Reference |
| NBD-Dermaseptin | Zwitterionic Vesicles | (0.66 ± 0.06) x 10⁴ | [5] |
| NBD-Dermaseptin | Acidic Vesicles | (2.8 ± 0.3) x 10⁴ | [5] |
NBD: 7-nitrobenz-2-oxa-1,3-diazole-4-yl
In contrast to the permeabilization data for this compound S9, these findings for NBD-Dermaseptin show a stronger binding affinity to acidic vesicles, which is more typical for cationic AMPs.[5] This highlights the diversity within the this compound family and the importance of specific peptide and lipid compositions in determining the interaction.
Proposed Mechanisms of Action: A Visual Representation
Several models have been proposed to describe how AMPs like this compound disrupt lipid bilayers. The primary models include the "barrel-stave," "carpet," and "toroidal pore" mechanisms.[6][7]
-
Barrel-Stave Model: Peptides insert into the membrane, forming a barrel-like pore with their hydrophobic surfaces facing the lipid core and their hydrophilic surfaces lining the channel.[7]
-
Carpet Model: Peptides accumulate on the membrane surface in a carpet-like manner. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like fashion, leading to micellization.[1][8]
-
Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this model, the lipid monolayers bend continuously through the pore, such that the pore is lined by both the peptides and the lipid head groups.[9]
Experimental Protocols
For researchers looking to validate or build upon these findings, detailed experimental protocols are essential.
Calcein Leakage Assay
This protocol outlines the steps for measuring peptide-induced membrane permeabilization of large unilamellar vesicles (LUVs).
Materials:
-
Lipids (e.g., DOPC, DOPG) in chloroform
-
Calcein
-
Sephadex G-50 column
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Triton X-100 (10% solution)
-
Fluorometer
Procedure:
-
Vesicle Preparation:
-
Prepare a lipid mixture of the desired composition in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a calcein solution (e.g., 50 mM in HEPES buffer) by vortexing vigorously.
-
Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to form LUVs.
-
-
Purification:
-
Separate the calcein-loaded LUVs from free calcein by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.
-
-
Leakage Measurement:
-
Dilute the purified LUV suspension in HEPES buffer to a final lipid concentration of 50 µM in a cuvette.
-
Record the baseline fluorescence (F₀) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
-
Add the antimicrobial peptide to the desired final concentration and monitor the fluorescence increase over time until it plateaus (F).
-
Determine the maximum fluorescence (Fₘₐₓ) by adding Triton X-100 to a final concentration of 0.1% to completely lyse the vesicles.
-
Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F₀) / (Fₘₐₓ - F₀)] * 100
-
Surface Plasmon Resonance (SPR)
This protocol describes the general steps for analyzing the binding of AMPs to immobilized liposomes.
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip)
-
Liposomes prepared in a suitable buffer (e.g., HBS-N)
-
Antimicrobial peptide solutions of varying concentrations
-
Regeneration solution (e.g., 20 mM NaOH)
Procedure:
-
Chip Preparation and Liposome Immobilization:
-
Equilibrate the L1 sensor chip with running buffer.
-
Inject the liposome suspension over the sensor surface to allow for their capture by the lipophilic anchors on the chip surface.
-
Wash with buffer to remove any unbound liposomes and to obtain a stable baseline.
-
-
Binding Analysis:
-
Inject a series of peptide concentrations over the immobilized liposome surface, starting with the lowest concentration.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
Record the sensorgram (response units vs. time) for each peptide concentration.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound peptide and any remaining liposomes from the sensor surface.
-
Equilibrate with running buffer to prepare for the next cycle.
-
-
Data Analysis:
-
Subtract the reference sensorgram (from a flow cell without immobilized liposomes) from the sample sensorgram.
-
Analyze the binding data using appropriate models (e.g., steady-state affinity or kinetic analysis) to determine binding constants (Kₐ, Kₑ).[10]
-
Conclusion
The validation of this compound's mechanism of action using model membranes reveals a complex interplay between the peptide's structure and the lipid composition of the target bilayer. While exhibiting potent membrane-disrupting capabilities, the precise mechanism can vary among different this compound analogues and in response to the biophysical properties of the membrane. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the molecular details of this compound's activity and to leverage this knowledge in the design of novel antimicrobial therapeutics. Future studies employing a wider range of biophysical techniques and more complex, biologically relevant model membranes will undoubtedly provide a more complete picture of how these fascinating peptides exert their antimicrobial effects.
References
- 1. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-bilayer interactions: simulations of this compound B, an antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide this compound S9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of antimicrobial this compound and its fluorescently labeled analogues with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.9. Calcein Leakage Assay [bio-protocol.org]
- 7. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic and Microscopic Approaches for Investigating the Dynamic Interactions of Anti-microbial Peptides With Membranes and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of membrane-binding properties of this compound analogues: relationships between binding and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dermaseptin's Efficacy Against Gram-Positive and Gram-Negative Bacteria
Dermaseptins, a family of α-helical cationic antimicrobial peptides (AMPs) isolated from the skin secretions of Hylid frogs, have garnered significant interest as potential therapeutic agents due to their broad-spectrum antimicrobial activity.[1] This guide provides a comparative analysis of the activity of Dermaseptin and its derivatives against Gram-positive and Gram-negative bacteria, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: A Tale of Two Membranes
The primary mode of action for Dermaseptins involves the disruption of the bacterial cell membrane.[1][2] These peptides are typically unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon contact with the negatively charged components of microbial membranes.[1][2] The cationic nature of Dermaseptins facilitates their initial electrostatic attraction to the anionic phospholipids present in bacterial membranes.[1]
The key difference in their interaction with Gram-positive versus Gram-negative bacteria lies in the structure of the bacterial cell envelope.
-
Gram-Positive Bacteria: These bacteria possess a thick, exposed peptidoglycan layer rich in teichoic acids, which are negatively charged. Dermaseptins can directly interact with and traverse this layer to reach the underlying cytoplasmic membrane.
-
Gram-Negative Bacteria: These bacteria have a more complex cell envelope, featuring an outer membrane containing lipopolysaccharide (LPS).[3] The negatively charged LPS serves as an initial binding site for the cationic Dermaseptins.[3] The peptides must then permeabilize this outer membrane to access the thinner peptidoglycan layer and the inner cytoplasmic membrane.
Two primary models describe the membrane disruption process:
-
Barrel-Stave Model: Peptide monomers insert into the membrane, perpendicular to the lipid bilayer, and aggregate to form a transmembrane pore or channel.[4]
-
Carpet-Like Model: Peptides accumulate on the membrane surface, parallel to the lipid bilayer, forming a "carpet."[4] At a critical concentration, this disrupts the membrane integrity, leading to the formation of transient pores or the complete disintegration of the membrane.[4]
Some studies also suggest that after penetrating the membrane, Dermaseptins can translocate into the cytoplasm and interact with intracellular targets, such as inhibiting DNA and RNA synthesis, although membrane disruption remains the primary bactericidal mechanism.[1][5]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of Dermaseptins is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that inhibits visible bacterial growth, while the MBC is the lowest concentration that results in bacterial death.[2]
Studies have shown that this compound and its synthetic derivatives exhibit potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3][6] For instance, the derivative K4K20-S4 displayed MICs ranging from 1 to 4 µg/ml against most clinical isolates of P. aeruginosa, E. coli (Gram-negative), and S. aureus (Gram-positive).[3] Similarly, this compound-AC showed MICs of 2 µM against S. aureus, MRSA, and E. coli, and slightly higher values of 4 µM against P. aeruginosa.[7][8]
The following table summarizes the MIC values of various this compound derivatives against representative bacterial species.
| Peptide/Derivative | Bacterial Species | Gram Type | MIC (µg/mL) | MIC (µM) | Reference |
| K4K20S4 | Acinetobacter baumannii (MDR) | Gram-Negative | 3.125 | - | [4] |
| K4S4(1-16) | Acinetobacter baumannii (MDR) | Gram-Negative | 6.25 | - | [4] |
| This compound S4 (Native) | Acinetobacter baumannii (MDR) | Gram-Negative | 12.5 | - | [4] |
| This compound B2 (Native) | Acinetobacter baumannii (MDR) | Gram-Negative | 12.5 | - | [4] |
| K4K20-S4 | Staphylococcus aureus | Gram-Positive | 1 - 4 | - | [3] |
| K4K20-S4 | Pseudomonas aeruginosa | Gram-Negative | 1 - 4 | - | [3] |
| K4K20-S4 | Escherichia coli | Gram-Negative | 1 - 4 | - | [3] |
| This compound-AC | Staphylococcus aureus | Gram-Positive | - | 2 | [7][8] |
| This compound-AC | Enterococcus faecalis | Gram-Positive | - | 2 | [7] |
| This compound-AC | MRSA | Gram-Positive | - | 2 | [7] |
| This compound-AC | Escherichia coli | Gram-Negative | - | 2 | [7] |
| This compound-AC | Klebsiella pneumoniae | Gram-Negative | - | 2 | [7] |
| This compound-AC | Pseudomonas aeruginosa | Gram-Negative | - | 4 | [7] |
| This compound-SS1 | Staphylococcus aureus | Gram-Positive | - | 8 | [2] |
Experimental Protocols
The determination of this compound's antimicrobial activity involves standardized laboratory procedures.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is typically determined using the broth microdilution method in 96-well plates.[9][10]
-
Bacterial Preparation: Bacteria are cultured overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[9]
-
Peptide Dilution: The this compound peptide is serially diluted (usually two-fold) in the broth across the wells of a microtiter plate.
-
Incubation: The standardized bacterial suspension is added to each well containing the diluted peptide. The plate is then incubated at 37°C for 18-24 hours.[9][11]
-
Reading: The MIC is recorded as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.[3][10]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as a subsequent step to the MIC assay.
-
Subculturing: Aliquots are taken from the wells of the MIC plate that showed no visible growth.
-
Plating: These aliquots are plated onto agar plates (e.g., Tryptic Soy Agar - TSA) and incubated at 37°C for 24 hours.
-
Reading: The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]
Bactericidal Kinetics (Time-Kill) Assay
This assay measures the rate at which an antimicrobial peptide kills a bacterial population.
-
Exposure: A standardized bacterial suspension is exposed to a specific concentration of the this compound peptide (often a multiple of the MIC, e.g., 2x or 4x MIC).[3][7]
-
Sampling: At various time points (e.g., 0, 5, 30, 60 minutes), samples are withdrawn from the culture.[3]
-
Enumeration: The samples are serially diluted and plated on agar to determine the number of viable CFU/mL. A rapid decrease in CFU counts indicates a fast bactericidal effect.[3] For example, the derivative K4-S4(1-13) was shown to reduce viable CFU of both E. coli and S. aureus by 6 log units in 30 minutes or less.[3]
Conclusion
The available data strongly indicate that Dermaseptins are potent, broad-spectrum antimicrobial peptides with significant activity against both Gram-positive and Gram-negative bacteria.[1][6] While the complex outer membrane of Gram-negative bacteria presents an additional barrier, Dermaseptins are effective at permeabilizing it and inducing cell death, often with comparable efficacy to their action against Gram-positive species.[3] The rapid bactericidal kinetics and effectiveness against multidrug-resistant strains underscore the potential of this compound and its derivatives as a promising class of next-generation antibiotics to combat the growing threat of antimicrobial resistance.[2][3]
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Antimicrobial Peptide, this compound-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial Properties of this compound S4 Derivatives under Extreme Incubation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Paving the Way for Enhanced Antimicrobial Efficacy: A Guide to Evaluating the Synergistic Potential of Dermaseptin with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents and develop novel therapeutic approaches. One promising avenue lies in combination therapy, where the synergistic interaction between two or more compounds enhances their overall efficacy. Dermaseptin, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of Phyllomedusa tree frogs, has demonstrated potent, broad-spectrum antimicrobial activity, even against multidrug-resistant pathogens.[1] This guide provides a framework for evaluating the synergistic effects of this compound with conventional antibiotics, offering detailed experimental protocols and a basis for future research in this critical area.
Understanding the Antimicrobial Profile of this compound
Dermaseptins exert their antimicrobial action primarily through the disruption of microbial cell membranes.[1][2] These cationic peptides interact with the negatively charged components of bacterial membranes, leading to pore formation, increased permeability, and ultimately, cell death. This mechanism of action is fundamentally different from most conventional antibiotics, which typically target specific intracellular processes such as protein synthesis or DNA replication. This difference in mechanism suggests a strong potential for synergistic interactions, as the membrane-disrupting activity of this compound could facilitate the entry of conventional antibiotics into the bacterial cell, thereby enhancing their effectiveness.
Studies have shown that this compound and its derivatives are effective against a range of Gram-positive and Gram-negative bacteria, including clinically relevant species like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[1][3] Notably, the development of resistance to this compound appears to be significantly slower than for many conventional antibiotics.[4]
Framework for Evaluating Synergy: Key Experimental Approaches
To quantitatively assess the synergistic potential of this compound with conventional antibiotics, two primary in vitro methods are widely employed: the checkerboard assay and the time-kill assay.
The Checkerboard Assay: Quantifying Synergistic Interactions
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, a key indicator of synergy.[5][6][7]
Data Presentation: Fractional Inhibitory Concentration (FIC) Index
The results of a checkerboard assay are summarized in a table to calculate the FIC index. The FIC index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interaction is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Hypothetical Data Table for this compound-Antibiotic Synergy
| This compound Derivative | Conventional Antibiotic | Test Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interaction |
| This compound / Antibiotic | This compound / Antibiotic | |||||
| This compound S4 | Ciprofloxacin | E. coli ATCC 25922 | 16 / 0.03 | 4 / 0.0075 | 0.5 | Synergy |
| This compound S4 | Gentamicin | S. aureus ATCC 29213 | 32 / 0.5 | 8 / 0.125 | 0.5 | Synergy |
| This compound B2 | Meropenem | P. aeruginosa ATCC 27853 | 8 / 2 | 2 / 0.25 | 0.375 | Synergy |
Disclaimer: This table presents hypothetical data for illustrative purposes. Actual results would need to be determined through experimentation.
Experimental Protocol: Checkerboard Assay
-
Preparation of Reagents:
-
Prepare stock solutions of the this compound peptide and the conventional antibiotic in an appropriate solvent.
-
Prepare two-fold serial dilutions of both agents in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to each well.
-
Along the x-axis (columns), create serial dilutions of the conventional antibiotic.
-
Along the y-axis (rows), create serial dilutions of the this compound peptide.
-
This creates a matrix of wells containing various concentrations of both agents, as well as wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index for each combination that shows growth inhibition.
-
Workflow for Checkerboard Assay
Caption: Workflow of the checkerboard assay for synergy testing.
Time-Kill Assay: Assessing the Dynamics of Bacterial Killing
While the checkerboard assay provides a static endpoint measurement, the time-kill assay offers a dynamic view of the antimicrobial interaction over time.[2][8][9]
Data Presentation: Time-Kill Curves
The results are plotted as the log10 of viable cell count (CFU/mL) against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Experimental Protocol: Time-Kill Assay
-
Preparation:
-
Prepare cultures of the test organism in the logarithmic phase of growth.
-
Prepare tubes with CAMHB containing the this compound peptide alone, the conventional antibiotic alone, the combination of both (at concentrations determined from the checkerboard assay, e.g., 0.5 x MIC), and a growth control without any antimicrobial agent.
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.
-
-
Sampling and Plating:
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on nutrient agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the viable cell count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Analyze the curves to determine if the combination treatment results in a synergistic killing effect.
-
Workflow for Time-Kill Assay
Caption: Workflow of the time-kill assay for dynamic synergy assessment.
Proposed Mechanism of Synergy
The primary proposed mechanism for the synergy between this compound and conventional antibiotics is the permeabilization of the bacterial membrane by this compound. This disruption of the membrane barrier would allow for increased intracellular accumulation of the conventional antibiotic, leading to enhanced activity at its target site.
Signaling Pathway of Proposed Synergistic Action
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Antimicrobial Peptide, this compound-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii [mdpi.com]
- 4. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy with Rifampin and Kanamycin Enhances Potency, Kill Kinetics, and Selectivity of De Novo-Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Properties of this compound S4 Derivatives under Extreme Incubation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dermaseptins: A Comparative Analysis of Cytotoxicity in Cancerous and Non-Cancerous Cells
For Researchers, Scientists, and Drug Development Professionals
Dermaseptins, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs, have garnered significant interest for their potential as anticancer agents.[1][2] A key aspect of their therapeutic promise lies in their ability to selectively target and eliminate cancer cells while exhibiting lower toxicity towards healthy, non-cancerous cells.[2][3] This guide provides a comparative overview of the cytotoxic effects of various Dermaseptin peptides on cancerous versus non-cancerous cell lines, supported by experimental data and detailed methodologies.
Quantitative Comparison of Cytotoxicity
The selective cytotoxicity of Dermaseptins is often quantified by comparing their half-maximal inhibitory concentration (IC50) or growth inhibition 50% (GI50) values against different cell lines. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the cytotoxic activities of several this compound derivatives.
| This compound Derivative | Cancerous Cell Line | Cell Type | IC50 / GI50 (µM) | Non-Cancerous Cell Line | Cell Type | Cytotoxicity Profile | Reference |
| This compound-PS1 | U-251 MG | Human Glioblastoma | ~1.0 (at 10⁻⁶ M) | HMEC | Human Mammary Epithelial Cell | No significant effect at 10⁻⁶ M | [4] |
| This compound-PP | H157 | Human Non-Small Cell Lung Cancer | 1.55 | HMEC-1 | Human Microvascular Epithelial Cell | Very low LDH release (<10% at 10⁻⁴ M) | [5] |
| MCF-7 | Human Breast Adenocarcinoma | 2.92 | [5] | ||||
| PC-3 | Human Prostate Carcinoma | 4.15 | [5] | ||||
| U251 MG | Human Neuronal Glioblastoma | 2.47 | [5] | ||||
| This compound B2 | PC3 | Prostatic Adenocarcinoma | 0.71–2.65 | Stromal Prostate Fibroblasts | Normal Fibroblast | No activity observed at 15 µM | [1] |
| RD | Rhabdomyosarcoma | 5.993 - 7.679 | [6][7] | ||||
| This compound-PH | MCF-7 | Breast Cancer Adenoma | 0.69 | Human Dermal Endothelium | Normal Endothelial Cell | Showed some cytotoxicity | [1] |
| H157 | Non-Small Cell Lung Carcinoma | 2.01 | [1] | ||||
| U251MG | Glioblastoma | 2.36 | [1] | ||||
| DRS-DU-1 | H157 | Non-Small Cell Lung Cancer | 8.43 | HMEC-1 | Human Microvascular Epithelial Cell | Showed some cytotoxicity | [8] |
| PC-3 | Prostate Cancer | 21.6 | [8] |
Mechanisms of Action: A Dual Approach
Dermaseptins employ a concentration-dependent dual mechanism to induce cell death in cancerous cells.[4][5]
-
Membrane Disruption: At higher concentrations (typically ≥10⁻⁵ M), Dermaseptins can directly disrupt the integrity of the cell membrane, leading to necrosis.[1][4] This is often attributed to the cationic nature of these peptides and their interaction with the negatively charged components of cancer cell membranes.[1] This disruptive activity can be measured by assays such as lactate dehydrogenase (LDH) release. For instance, this compound-PS1 caused a significant LDH release from U-251 MG cells at concentrations of 10⁻⁵ M and above.[4] Similarly, this compound-PP induced almost 80% LDH release in H157 cancer cells at 10⁻⁴ M, while having a minimal effect on normal HMEC-1 cells.[5]
-
Induction of Apoptosis: At lower, non-lytic concentrations (e.g., 10⁻⁶ M), Dermaseptins can penetrate the cancer cell and trigger programmed cell death, or apoptosis.[4][5] This is a more targeted mechanism that involves the activation of specific signaling pathways.
The selectivity of Dermaseptins for cancer cells is thought to be due to differences in membrane composition, such as the increased presence of negatively charged phosphatidylserine on the outer leaflet of cancer cell membranes.[1]
Signaling Pathways in this compound-Induced Apoptosis
Several signaling pathways have been implicated in this compound-induced apoptosis.
-
Intrinsic (Mitochondrial) Pathway: this compound-PS1 has been shown to induce apoptosis in U-251 MG cells through a mitochondrial-related signal pathway at a concentration of 10⁻⁶ M.[4][9]
-
Extrinsic (Death Receptor) Pathway: this compound-PP can induce apoptosis in H157 cells via both the endogenous mitochondrial pathway and the exogenous death receptor pathway.[5]
-
BAX/BBC3/AKT Pathway: this compound B2 has been linked to the regulation of the BAX/BBC3/AKT signaling pathway in breast cancer cells.[10]
-
PI3K/AKT, RTK, and NOTCH Pathways: Studies on Rhabdomyosarcoma cells suggest that this compound B2 may target signaling pathways including PI3K/AKT, RTK, and NOTCH.[6]
Caption: this compound-induced apoptosis signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's cytotoxicity.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancerous and non-cancerous cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified atmosphere at 37°C with 5% or 7% CO₂.[11]
-
Treatment: The cells are then treated with various concentrations of the this compound peptide (e.g., ranging from 10⁻⁹ M to 10⁻⁴ M) for a specified period (e.g., 24 hours).[5]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)
This assay measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with different concentrations of this compound as described for the MTT assay.
-
Collection of Supernatant: After the treatment period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: The amount of formazan produced, which is proportional to the amount of LDH released, is measured colorimetrically at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The percentage of LDH release is calculated relative to a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Frog Skin-Derived Peptide this compound-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study [frontiersin.org]
- 6. This compound B2’s Anti-Proliferative Activity and down Regulation of Anti-Proliferative, Angiogenic and Metastatic Genes in Rhabdomyosarcoma RD Cells in Vitro [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of two skin-derived dermaseptins and design of a TAT-fusion analogue with broad-spectrum antimicrobial activity and low cytotoxicity on healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel peptide this compound-PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
Dermaseptins in Action: In Vivo Validation of a Promising Antimicrobial Peptide
A comparative analysis of Dermaseptin's efficacy in preclinical infection models against established antibiotics and other antimicrobial peptides.
The rising threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Dermaseptins, a family of antimicrobial peptides (AMPs) isolated from the skin of Phyllomedusa frogs, have demonstrated potent broad-spectrum antimicrobial activity in vitro. This guide provides a comprehensive comparison of the in vivo validation of various this compound derivatives in preclinical models of bacterial infection, presenting key efficacy data alongside detailed experimental protocols to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound Derivatives and Other Antimicrobials
The in vivo antibacterial activity of several this compound derivatives has been evaluated in murine models of peritonitis and pneumonia, demonstrating significant efficacy in reducing bacterial load and improving survival. The following tables summarize the key quantitative data from these studies, comparing the performance of this compound derivatives with conventional antibiotics and other antimicrobial peptides.
In Vivo Efficacy in a Murine Peritonitis Model
This model assesses the ability of an antimicrobial agent to combat a systemic infection initiated in the peritoneal cavity.
| Compound | Bacterial Strain | Animal Model | Dose & Route | Key Efficacy Results | Mortality Rate |
| K4-S4(1-16) | Pseudomonas aeruginosa | Neutropenic Mice | 4.5 mg/kg, Intraperitoneal | >3 log reduction in viable CFU within 1 hour, sustained for at least 5 hours.[1][2][3] | 18%[1][2][3] |
| K4-S4(1-13) | Pseudomonas aeruginosa | Naive Mice | 4.5 mg/kg, Intraperitoneal | - | 36%[1][2][3] |
| Vehicle Control | Pseudomonas aeruginosa | Naive Mice | - | - | 75%[1][2][3] |
In Vivo Efficacy in a Murine Pneumonia Model
This model evaluates the effectiveness of an antimicrobial agent in treating a lung infection.
| Compound | Bacterial Strain | Animal Model | Dose & Route | Key Efficacy Results |
| This compound-AC | Methicillin-resistant Staphylococcus aureus (MRSA) | Immunosuppressed Mice | 10 mg/kg, Intraperitoneal | Significantly reduced pulmonary edema and viable bacterial burdens.[4][5][6] Efficacy was comparable to vancomycin at the same dose.[4][5][6] |
| Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | Immunosuppressed Mice | 10 mg/kg, Intraperitoneal | Served as the positive control, showing a similar anti-MRSA effect to this compound-AC.[4][5][6] |
In Vitro Activity of this compound Derivatives
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key indicators of in vitro antimicrobial potency.
| This compound Derivative | Bacterial Strains | MIC Range (µg/mL) | MBC Range (µM) |
| K4K20-S4 | S. aureus, P. aeruginosa, E. coli | 1 - 16[1][3] | - |
| K4-S4(1-16) & K4-S4(1-13) | S. aureus, P. aeruginosa, E. coli | Similar or 2-4 fold higher than K4K20-S4[1][3] | - |
| This compound-AC | S. aureus, E. faecalis, MRSA, E. coli, K. pneumoniae, P. aeruginosa, C. albicans | - | 2 - 8[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited in vivo studies.
Murine Peritonitis Model
This protocol was utilized to evaluate the in vivo bactericidal activity of this compound S4 derivatives against Pseudomonas aeruginosa.
1. Animal Model:
-
Neutropenic mice were used to minimize the contribution of the host's innate immune system, thus focusing on the direct antimicrobial activity of the peptide.[1][2]
2. Infection:
3. Treatment:
-
A single intraperitoneal injection of the this compound derivative (e.g., K4-S4(1-16) at 4.5 mg/kg) or a vehicle control (PBS) was administered.[1][2][3]
4. Outcome Measures:
-
Bacterial Load: At 0, 1, and 5 hours post-infection, peritoneal fluid was collected to determine the number of viable bacteria (CFU) by plating on Mueller-Hinton agar.[1][2]
-
Survival: In a separate experiment with naive mice, mortality rates were monitored over a specified period.[1][2][3]
Caption: Workflow for the murine peritonitis infection model.
Murine Pneumonia Model
This protocol was employed to assess the efficacy of this compound-AC against MRSA-induced pneumonia.
1. Animal Model:
2. Infection:
-
Mice were nasally infected with MRSA (1 x 10⁹ CFU/mL, 20 µL).[7]
3. Treatment:
-
24 hours post-infection, mice were treated with an intraperitoneal injection of this compound-AC (10 mg/kg) or vancomycin (10 mg/kg).[5][6][7]
4. Outcome Measures:
-
Bacterial Load: 24 hours after treatment, mice were euthanized. The bronchoalveolar lavage fluid (BALF) and lung homogenates were collected to determine the number of viable MRSA.[7]
-
Pulmonary Edema: The wet-to-dry weight ratio of the lungs was calculated to assess the extent of pulmonary edema.[7]
Caption: Workflow for the murine pneumonia infection model.
Concluding Remarks
The presented in vivo data strongly support the therapeutic potential of this compound derivatives as a viable alternative or adjunct to conventional antibiotics, particularly against multidrug-resistant bacteria.[1] Studies have shown that this compound derivatives are rapidly bactericidal in vivo and can significantly improve survival rates in animal models of severe bacterial infections.[1][2][3] Furthermore, the efficacy of this compound-AC against MRSA was found to be comparable to vancomycin, a last-resort antibiotic.[4][5][6] An important advantage of this compound derivatives is that serial passage in subinhibitory concentrations did not lead to the emergence of resistance, unlike conventional antibiotics.[1][2][3] While some toxicity has been observed with certain derivatives, others have demonstrated a good safety profile in vivo.[1][5][6] Further research is warranted to optimize the therapeutic index of Dermaseptins and to explore their efficacy in a broader range of infection models.
References
- 1. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial properties of this compound S4 derivatives with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Dermaseptin S1 and S4 Derivatives: A Head-to-Head Comparison for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Dermaseptin S1 and S4 derivatives, supported by experimental data. This analysis aims to inform the selection and development of these potent antimicrobial and anticancer peptides.
Dermaseptins, a family of cationic antimicrobial peptides isolated from the skin of Phyllomedusine tree frogs, have garnered significant interest for their broad spectrum of activity. Among them, this compound S1 and S4, and their derivatives, have been extensively studied. This guide offers a comparative overview of their performance in antimicrobial, anticancer, and cytotoxic assays.
Performance Comparison: Antimicrobial Activity
This compound S4 derivatives have been a primary focus of research, with modifications aimed at enhancing their antimicrobial potency while reducing toxicity. The native this compound S4 is a potent but highly hemolytic peptide. Derivatives such as K4K20-S4, K4-S4(1-16), and K4-S4(1-13) have been developed to address this limitation.[1]
In general, increasing the positive charge of this compound S4 derivatives, as seen in K4K20-S4, enhances their antibacterial activity.[2][3] Shorter derivatives like K4-S4(1-16) and K4-S4(1-13) often retain significant antibacterial efficacy with reduced hemolytic effects.[1] For instance, K4K20-S4 demonstrates potent activity against a range of clinical isolates, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[1]
While less extensively modified, this compound S1 and its derivatives also exhibit significant antimicrobial properties. They have shown efficacy against various pathogens, including those responsible for genital infections.[4] A 16-amino acid derivative of this compound S1 has been reported to be more active than the native peptide.
| Peptide/Derivative | Target Organism | MIC (µg/mL) | Reference |
| This compound S4 Derivatives | |||
| K4K20-S4 | S. aureus (clinical isolates) | 1 - 4 | [1] |
| P. aeruginosa (clinical isolates) | 1 - 4 | [1] | |
| E. coli (clinical isolates) | 1 - 16 | [1] | |
| Acinetobacter baumannii | 3.125 | [3] | |
| K4-S4(1-16) | S. aureus | Similar or 2-4 fold higher than K4K20-S4 | [1] |
| P. aeruginosa | Similar or 2-4 fold higher than K4K20-S4 | [1] | |
| E. coli | Similar or 2-4 fold higher than K4K20-S4 | [1] | |
| Acinetobacter baumannii | 6.25 | [3] | |
| K4-S4(1-13) | S. aureus | Similar or 2-4 fold higher than K4K20-S4 | [1] |
| P. aeruginosa | Similar or 2-4 fold higher than K4K20-S4 | [1] | |
| E. coli | Similar or 2-4 fold higher than K4K20-S4 | [1] | |
| Native this compound S4 | Acinetobacter baumannii | 12.5 | [3] |
| This compound S1 Derivatives | |||
| This compound-PS1 | S. aureus | 10⁻⁵ M | |
| E. coli | 10⁻⁵ M | ||
| C. albicans | 10⁻⁴ M |
Performance Comparison: Anticancer Activity
Both this compound S1 and S4 families have demonstrated promising anticancer activities. This compound-PS1, a variant of S1, has been shown to have antiproliferative effects on human glioblastoma U-251 MG cells. Interestingly, its mechanism of action is concentration-dependent. At lower concentrations (10⁻⁶ M), it induces apoptosis through a mitochondrial-related signaling pathway, while at higher concentrations (≥10⁻⁵ M), it acts by disrupting the cell membrane.
This compound S4 and its derivatives have also shown cytotoxicity against various cancer cell lines, including the SW620 cell line.[3]
| Peptide/Derivative | Cancer Cell Line | IC50 | Reference |
| This compound S1 Derivatives | |||
| This compound-PS1 | U-251 MG (Glioblastoma) | Induces apoptosis at 10⁻⁶ M | |
| This compound S4 Derivatives | |||
| This compound S4 and derivatives | SW620 (Colon adenocarcinoma) | Significant cytotoxicity | [3] |
Performance Comparison: Cytotoxicity and Spermicidal Activity
A critical aspect of developing antimicrobial and anticancer peptides is their selectivity for target cells over host cells. The native this compound S4 is known for its high hemolytic activity. However, its derivatives have been engineered to reduce this toxicity. For example, K4-S4(1-13) displays significantly less hemolytic activity compared to the full-length K4K20-S4.[1]
In a direct comparison of their spermicidal activity, this compound S4 was found to be twice as potent as this compound S1. The effective concentration to immobilize 100% of human sperm within 2 minutes was 100 µg/mL for S4, compared to 200 µg/mL for S1.
| Peptide/Derivative | Activity | Measurement | Result | Reference |
| This compound S4 Derivatives | ||||
| K4K20-S4 | Hemolytic activity | 50% hemolysis | More hemolytic than shorter derivatives | [1] |
| K4-S4(1-16) | Hemolytic activity | 50% hemolysis | 5-fold less hemolytic than K4K20-S4 | [1] |
| K4-S4(1-13) | Hemolytic activity | 50% hemolysis | 100-fold less hemolytic than K4K20-S4 | [1] |
| Native this compound S4 | Spermicidal activity | EC100 (2 min) | 100 µg/mL | |
| This compound S1 | ||||
| Native this compound S1 | Spermicidal activity | EC100 (2 min) | 200 µg/mL |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the peptides is typically determined by a broth microdilution method.
-
Bacterial Culture: Bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.
-
Peptide Dilution: The peptides are serially diluted in the same broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Assay
The cytotoxicity of the peptides against mammalian cells is often assessed by measuring their ability to lyse red blood cells.
-
Red Blood Cell Preparation: Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2-8%.
-
Peptide Incubation: The peptides at various concentrations are incubated with the red blood cell suspension in a 96-well plate at 37°C for 1 hour.
-
Centrifugation: The plate is centrifuged to pellet the intact red blood cells.
-
Hemoglobin Release Measurement: The amount of hemoglobin released into the supernatant is measured by reading the absorbance at a specific wavelength (e.g., 415 nm).
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (cells lysed with a detergent like Triton X-100) and a negative control (cells in PBS only).
Visualizing Mechanisms of Action
To illustrate the processes involved in the biological activity of these peptides, the following diagrams depict a key experimental workflow and a proposed signaling pathway.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Concentration-dependent anticancer mechanism of this compound-PS1.
References
- 1. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans | PLOS One [journals.plos.org]
- 2. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a peptide antibiotic, stimulates microbicidal activities of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Bacteria Treated with Dermaseptin: A Guide for Researchers
An in-depth analysis of the transcriptomic response of Staphylococcus aureus to Dermaseptin K4-S4(1-16) in comparison to other antimicrobial peptides, providing key data, experimental protocols, and pathway visualizations to inform future research and drug development.
Dermaseptins are a family of antimicrobial peptides (AMPs) isolated from the skin of frogs of the Phyllomedusa genus, known for their broad-spectrum activity against bacteria, fungi, and protozoa.[1][2] Their primary mechanism of action is often attributed to the disruption of microbial cell membranes.[1][3] However, emerging evidence suggests that their activity can be more complex, involving intracellular targets and the modulation of gene expression.[1][4] This guide provides a comparative overview of the transcriptomic effects of this compound on bacteria, with a focus on a key study that analyzed the response of the Gram-positive pathogen Staphylococcus aureus.
Performance Comparison: this compound vs. Other Antimicrobial Peptides
A pivotal study by Pietiäinen et al. (2009) provides a detailed comparative transcriptomic analysis of S. aureus strain Newman treated with sublethal concentrations of three different α-helical cationic antimicrobial peptides (CAMPs): this compound K4-S4(1-16), Ovispirin-1, and Temporin L.[5][6] The study revealed both shared and distinct transcriptional responses, highlighting a core stress response to cell envelope damage and peptide-specific effects.
The transcriptomic profiles showed that all three peptides induced a significant number of gene expression changes. This compound K4-S4(1-16) upregulated between 63 and 247 genes and downregulated 134 genes.[5] A significant overlap was observed in the genes induced by the three peptides, suggesting a common response mechanism.[5]
Key Upregulated Genes and Operons
A central finding was the strong induction of the VraSR cell-wall stress regulon by all three peptides, a response also seen with cell wall-active antibiotics like vancomycin.[5][6] Beyond this, three genes/operons were exceptionally upregulated by the peptides: vraDE, SA0205, and SAS016.[5][6] this compound K4-S4(1-16) and Ovispirin-1, which are thought to act via a "carpet mechanism" to disrupt lipid bilayers, were particularly strong inducers of the vraDE operon, which encodes an ABC transporter.[6]
| Gene/Operon | Function | Fold Change (this compound K4-S4(1-16)) | Fold Change (Ovispirin-1) | Fold Change (Temporin L) |
| vraDE | ABC transporter, bacitracin resistance | Strong Induction | Strong Induction | Weaker Induction |
| vraSR | Two-component cell wall stress response | Induced | Induced | Induced |
| SA0205 | Putative lysostaphin-like peptidase | Strong Induction | Strong Induction | Strong Induction |
| SAS016 | Small protein of unknown function | Strong Induction | Strong Induction | Strong Induction |
Table 1: Summary of key upregulated genes/operons in S. aureus treated with this compound K4-S4(1-16) and other antimicrobial peptides. Data is qualitative based on the findings of Pietiäinen et al. (2009).[5][6]
Key Downregulated Genes and Pathways
Conversely, all three peptides led to the downregulation of genes involved in anaerobic energy metabolism and virulence factors.[5] This suggests that in addition to triggering a stress response, these AMPs also suppress key metabolic and pathogenic processes in S. aureus. Specifically, this compound K4-S4(1-16) was reported to decrease the expression of 134 genes.[5]
Signaling Pathway Analysis
The transcriptomic data strongly implicates the VraSR two-component system as a primary signaling pathway activated in S. aureus in response to this compound. This system is a key sensor of cell envelope stress. Upon detection of damage, the sensor kinase VraS autophosphorylates and subsequently transfers the phosphate group to the response regulator VraR. Phosphorylated VraR then acts as a transcriptional regulator, inducing the expression of a suite of genes aimed at mitigating cell wall damage, including the vraDE operon.[5][6]
Experimental Protocols
The following is a summary of the experimental methodology employed in the comparative transcriptomic study by Pietiäinen et al. (2009).[5]
1. Bacterial Strain and Growth Conditions:
-
Strain: Staphylococcus aureus Newman.
-
Culture: Bacteria were grown in Mueller-Hinton broth at 37°C with shaking.
-
Growth Phase: Experiments were conducted on exponentially growing cells.
2. Antimicrobial Peptide Treatment:
-
Peptides: C-terminally amidated Temporin L, Ovispirin-1, and this compound K4-S4(1-16).
-
Concentration: Sublethal concentrations were used, which slightly inhibited but did not stop bacterial growth.
3. RNA Extraction and Microarray Analysis:
-
RNA Isolation: Total RNA was extracted from peptide-treated and non-treated control cells.
-
Microarray Platform: Whole-genome oligoarrays for S. aureus were used for the analysis.
-
Hybridization: Labeled cDNA from treated and control samples were competitively hybridized to the microarrays.
-
Data Analysis: Gene expression changes were determined by comparing the fluorescence intensities between the treated and control samples.
4. Data Validation:
-
The results of the microarray analysis were validated for selected genes using methods such as quantitative real-time PCR (qRT-PCR).
Conclusion and Future Directions
The transcriptomic response of S. aureus to this compound K4-S4(1-16) reveals a robust activation of the VraSR cell-wall stress regulon, a hallmark of response to envelope-damaging agents. The particularly strong induction of the vraDE ABC transporter, shared with the mechanistically similar Ovispirin-1, suggests a specific countermeasure to membrane-disrupting peptides that act via a carpet-like mechanism. The concurrent downregulation of metabolic and virulence genes indicates a broader reprogramming of cellular physiology to prioritize survival over proliferation and pathogenesis.
For researchers and drug developers, these findings are significant. They underscore that while membrane disruption is a key feature of this compound, the bacterial response is not passive. Bacteria actively transcribe genes to counteract the peptide's effects. Understanding these response pathways, such as the VraSR system, could open avenues for developing synergistic therapies that combine Dermaseptins with inhibitors of these resistance mechanisms.
Further research is needed to elucidate the transcriptomic response of Gram-negative bacteria to Dermaseptins to provide a more complete picture of their effects across different bacterial types. RNA-sequencing would offer a more comprehensive and quantitative view of the gene expression changes compared to the microarray data currently available. Such studies will be invaluable in the rational design of next-generation antimicrobial peptides and in overcoming bacterial resistance.
References
- 1. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity and gene structure of a novel member of the this compound B family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - Research - Institut Pasteur [research.pasteur.fr]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Dermaseptin: A Potent Anti-Biofilm Agent Outperforming Conventional Antibiotics Against Clinical Isolates
A comprehensive analysis of experimental data reveals the superior anti-biofilm efficacy of Dermaseptin S4 derivatives compared to conventional antibiotics such as Polymyxin B, Tobramycin, and Vancomycin against challenging clinical isolates of Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. This compound derivatives, particularly K4S4 and K4K20S4, demonstrate significant potential in both inhibiting biofilm formation and reducing the viability of established biofilms at low micromolar concentrations.
The escalating crisis of antibiotic resistance has necessitated the search for novel antimicrobial agents with alternative mechanisms of action. Biofilm formation, a key virulence factor in many chronic infections, further complicates treatment by providing a protective barrier against conventional antibiotics. Antimicrobial peptides (AMPs), such as this compound, have emerged as promising candidates due to their broad-spectrum activity and their ability to target and disrupt microbial membranes.
This guide provides a comparative analysis of the anti-biofilm efficacy of this compound S4 derivatives against commonly used antibiotics, supported by experimental data from various studies. The data is presented in structured tables for easy comparison, followed by detailed experimental protocols for key assays and visual representations of experimental workflows.
Quantitative Comparison of Anti-Biofilm Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound S4 derivatives and conventional antibiotics against various clinical isolates. It is important to note that direct comparisons should be made with caution as the data is compiled from different studies, which may employ slightly different methodologies.
Table 1: Minimum Inhibitory Concentration (MIC) against Planktonic Bacteria (µg/mL)
| Antimicrobial Agent | Pseudomonas aeruginosa | Staphylococcus aureus | Escherichia coli |
| This compound K4K20-S4 | 1 - 4[1][2][3] | 1 - 4[1][2][3] | 1 - 16[1][2][3] |
| This compound K4-S4(1-16) | 2 - 8 | 1 - 8 | 2 - 16 |
| This compound K4-S4(1-13) | 4 - 16 | 2 - 16 | 4 - 32 |
| Polymyxin B | 32 - 64 | - | - |
| Tobramycin | - | - | 1 - 3 |
| Vancomycin | - | 1 | - |
Table 2: Biofilm Inhibitory/Eradication Concentrations
| Antimicrobial Agent | Organism | Concentration | Effect |
| This compound K4S4 & K4K20S4 | P. aeruginosa, S. aureus, E. coli | 2 x MIC[4] | Reduction in biofilm cell viability[4] |
| Polymyxin B | P. aeruginosa | 6.25 µg/mL | Positive control for biofilm inhibition[4] |
| Vancomycin | S. aureus | >512 µg/mL (MBEC) | High concentrations required for eradication |
Notably, studies have shown that this compound derivatives K4S4 and K4K20S4 significantly reduce the viability of established biofilms of P. aeruginosa, S. aureus, and E. coli at a concentration of just two times their MIC.[4] In contrast, conventional antibiotics often require much higher concentrations to achieve a similar effect on biofilms. For instance, the Minimum Biofilm Eradication Concentration (MBEC) for vancomycin against S. aureus can be over 512 µg/mL.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of anti-biofilm efficacy.
Crystal Violet Biofilm Quantification Assay
This assay is used to quantify the total biomass of a biofilm.
-
Biofilm Formation: Bacterial cultures are grown in a 96-well microtiter plate in a suitable growth medium. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes at room temperature.
-
Washing: Excess stain is removed by washing the wells with water.
-
Solubilization: The crystal violet retained by the biofilm is solubilized using 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-595 nm. The absorbance value is directly proportional to the biofilm biomass.
XTT Reduction Assay for Metabolic Activity
This assay measures the metabolic activity of the cells within a biofilm, providing an indication of cell viability.
-
Biofilm Formation: Biofilms are grown in a 96-well microtiter plate as described for the crystal violet assay.
-
Treatment: The biofilms are treated with different concentrations of the antimicrobial agent and incubated for a specified period (e.g., 24 hours).
-
Washing: The wells are washed with PBS to remove planktonic cells and residual antimicrobial agent.
-
XTT Labeling: A solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione is added to each well. Metabolically active cells reduce the XTT to a formazan dye.
-
Incubation: The plate is incubated in the dark at 37°C for 2-4 hours.
-
Quantification: The color change is measured spectrophotometrically at a wavelength of 450-490 nm. A decrease in color intensity in treated wells compared to untreated controls indicates a reduction in metabolic activity and, therefore, cell viability.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging
CLSM allows for the three-dimensional visualization of biofilm structure and cell viability.
-
Biofilm Growth: Biofilms are grown on a suitable surface, such as glass coverslips, in a flow cell system or a chamber slide.
-
Staining: The biofilms are stained with fluorescent dyes to differentiate between live and dead cells. A common combination is SYTO 9 (stains all cells green) and propidium iodide (stains dead cells with compromised membranes red).
-
Imaging: The stained biofilms are visualized using a confocal laser scanning microscope. A series of optical sections (z-stacks) are captured at different depths of the biofilm.
-
Image Analysis: The z-stacks are reconstructed to create a three-dimensional image of the biofilm. This allows for the analysis of biofilm architecture, thickness, and the spatial distribution of live and dead cells.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the workflows for evaluating anti-biofilm efficacy.
Caption: General workflow for evaluating the anti-biofilm efficacy of antimicrobial agents.
Caption: Step-by-step workflow of the Crystal Violet biofilm quantification assay.
Caption: Step-by-step workflow of the XTT cell viability assay for biofilms.
References
- 1. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial properties of this compound S4 derivatives with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
D-Amino Acid Substitution Fortifies Dermaseptin Analogues Against Degradation, Enhancing Therapeutic Potential
The strategic substitution of L-amino acids with their D-enantiomers in Dermaseptin analogues has emerged as a promising strategy to significantly enhance their stability against enzymatic degradation, a critical hurdle in the development of peptide-based therapeutics. This modification not only prolongs the half-life of these potent antimicrobial peptides but also, in many cases, maintains or even improves their biological activity while reducing toxicity, paving the way for their clinical application.
The inherent susceptibility of natural L-amino acid peptides to proteases present in biological fluids severely limits their therapeutic efficacy.[1][2][3] By introducing D-amino acids, which are not recognized by common proteases, researchers have successfully engineered this compound analogues with remarkable resistance to enzymatic cleavage.[2][4][5] This enhanced stability is crucial for maintaining effective concentrations of the antimicrobial peptide at the site of infection.
Enhanced Proteolytic Stability: A Quantitative Look
Studies on various this compound analogues have consistently demonstrated the superior stability of D-amino acid substituted versions in the presence of proteolytic enzymes like trypsin and chymotrypsin, as well as in serum. For instance, a D-amino acid enantiomer of a this compound truncate, DMPC-10B, exhibited remarkable resistance to hydrolysis by both trypsin and chymotrypsin, while its L-counterpart, DMPC-10A, was completely cleaved within minutes to hours.[4] This pronounced difference in stability is a direct consequence of the inability of proteases to bind to and cleave the peptide bonds involving D-amino acids.[4][5]
| Peptide | Enzyme | Incubation Time | Remaining Peptide (%) | Reference |
| DMPC-10A (L-amino acids) | Trypsin | 10 min | 0 | [4] |
| DMPC-10B (D-amino acids) | Trypsin | 120 min | >95 | [4] |
| DMPC-10A (L-amino acids) | Chymotrypsin | 40 min | 0 | [4] |
| DMPC-10B (D-amino acids) | Chymotrypsin | 120 min | >95 | [4] |
| L-peptide | Trypsin | Not specified | Susceptible | [2] |
| D-peptide | Trypsin | Not specified | Highly stable | [2] |
| L-peptide | Fetal Calf Serum | Not specified | Susceptible | [2] |
| D-peptide | Fetal Calf Serum | Not specified | Resistant | [2] |
Impact on Antimicrobial Activity and Cytotoxicity
A significant advantage of D-amino acid substitution is that it often preserves or even enhances the antimicrobial potency of the parent peptide.[2][4] The mechanism of action for many antimicrobial peptides, including Dermaseptins, primarily involves interaction with and disruption of the bacterial cell membrane, a process that is often independent of the chirality of the peptide's constituent amino acids.[6] For example, DMPC-10B demonstrated broad-spectrum inhibitory activity with minimum inhibitory concentrations (MICs) ranging from 2 to 64 μM, comparable or even superior to its L-form counterpart against certain bacterial strains.[4]
Furthermore, the introduction of D-amino acids has been shown to decrease the hemolytic activity and cytotoxicity of this compound analogues towards mammalian cells.[4] This improved selectivity is a crucial factor for the development of safe and effective antimicrobial drugs.
| Peptide | Target Organism | MIC (μM) | Hemolytic Activity | Reference |
| DMPC-10A (L-amino acids) | E. coli | 8 | Considerable | [4] |
| DMPC-10B (D-amino acids) | E. coli | 2 | Lower | [4] |
| DMPC-10A (L-amino acids) | Methicillin-resistant S. aureus | 4 | Considerable | [4] |
| DMPC-10B (D-amino acids) | Methicillin-resistant S. aureus | 2 | Lower | [4] |
| K4-S4(1-13) (L-isomer) | P. aeruginosa | Stable | Lower than native | [7] |
| K4-S4(1-13) (D-isomer) | P. aeruginosa | Stable | Not specified | [7] |
Experimental Protocols
Peptide Synthesis and Purification
This compound analogues are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/tert-butyl chemistry.[8] The crude peptides are then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry.[9][10]
Stability Assays
Enzymatic Stability: The stability of the peptides against proteases is commonly assessed by incubating the peptide with a specific enzyme (e.g., trypsin, chymotrypsin) or with serum at 37°C.[2][4] At various time points, aliquots are taken, and the enzymatic reaction is stopped, often by adding an acid or an organic solvent.[11][12] The amount of remaining intact peptide is then quantified using RP-HPLC by monitoring the decrease in the peak area of the parent peptide over time.[13][14]
Structural Analysis: Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is employed to investigate the secondary structure of the this compound analogues in different environments, such as in aqueous solution or in the presence of membrane-mimicking solvents like trifluoroethanol (TFE).[4][15] CD spectra are typically recorded from 190 to 250 nm. The resulting spectra can reveal the presence of α-helical, β-sheet, or random coil structures, providing insights into how D-amino acid substitution might affect the peptide's conformation.[16]
Conclusion
The incorporation of D-amino acids into this compound analogues represents a highly effective approach to overcoming the inherent instability of peptide-based drugs. This strategy not only enhances resistance to proteolytic degradation but also often maintains or improves antimicrobial efficacy while reducing toxicity. The compelling experimental data supporting these improvements underscore the potential of D-amino acid substituted this compound analogues as a new generation of robust and selective antimicrobial agents to combat the growing threat of antibiotic resistance. Further research focusing on optimizing the position and number of D-amino acid substitutions will be crucial in fine-tuning the pharmacological properties of these promising therapeutic candidates.
References
- 1. Evaluation of the antiviral activity of new this compound analogs against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of this compound Truncates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
Navigating the Labyrinth of Antimicrobial Peptide Susceptibility Testing: A Comparative Guide to Dermaseptin MIC Results
For researchers, scientists, and drug development professionals, understanding the inter-laboratory variability of Minimum Inhibitory Concentration (MIC) data is paramount for the successful development of novel antimicrobial agents like Dermaseptin. This guide provides a comparative analysis of reported this compound MIC values, details the experimental protocols utilized, and discusses the critical need for standardized testing methodologies to ensure reproducible and comparable results across different laboratories.
The development of new antimicrobial peptides (AMPs) is a promising avenue in the fight against multidrug-resistant pathogens. Dermaseptins, a family of AMPs isolated from the skin of Phyllomedusa frogs, have demonstrated broad-spectrum antimicrobial activity. However, a significant challenge in the preclinical development of AMPs is the variability of MIC results observed between different studies. This variability can often be attributed to a lack of standardized testing protocols for cationic peptides, which differ significantly from those for traditional small-molecule antibiotics.
This compound MIC Data: A Comparative Overview
The following table summarizes MIC values for various this compound derivatives against a range of microorganisms as reported in several independent studies. It is important to note that direct comparison of these values is challenging due to the differing methodologies employed in each study.
| This compound Derivative | Target Microorganism(s) | Reported MIC Range | Reference |
| K4K20-S4 | P. aeruginosa, E. coli, S. aureus (66 clinical isolates) | 1 - 4 µg/mL for most strains | [1] |
| This compound-AC | Seven different bacterial strains including MRSA | 2 - 4 µM | [2] |
| This compound S4 and derivatives | Acinetobacter baumannii | 3.125 - 12.5 µg/mL | [3] |
| D-Dermaseptin S4 L7K, A14K | Acinetobacter baumannii (11 strains) | Geometric Mean MIC: 1.1 µM | [4] |
| Dermaseptins S1, S2, S3, S4, S5 | Filamentous fungi, Gram-positive and Gram-negative bacteria, yeasts | Highly variable depending on the peptide and microorganism | [5] |
The Challenge of Inter-Laboratory Variability
The observed range in MIC values for this compound and its analogs across different studies highlights a critical issue in the field of antimicrobial peptide research: the lack of standardized methodologies for antimicrobial susceptibility testing (AST) of AMPs.[6][7] Standard methods developed for conventional antibiotics are often not suitable for cationic peptides like Dermaseptins.[6] This is because positively charged AMPs can interact with negatively charged components in standard laboratory materials, such as polystyrene microtiter plates, and in agar, leading to an underestimation of their activity.[8][9]
Inter-laboratory variation can significantly impact the interpretation of results and hinder the progress of drug development.[10] Factors contributing to this variability include the choice of labware, the composition of the growth medium, the inoculum size, and the endpoint determination method.[11][12][13]
Towards a Standardized Protocol for AMP MIC Testing
To address the issue of inter-laboratory variability, a modified MIC method specifically for cationic antimicrobial peptides has been proposed.[8][11] This protocol aims to minimize the non-specific binding of peptides and provide more consistent and reproducible results.
Key Modifications to the Standard Protocol:
-
Labware: Use of polypropylene 96-well plates instead of polystyrene to reduce peptide binding.[8][9]
-
Peptide Diluent: Dissolving peptides in a solution of 0.01% acetic acid containing 0.2% bovine serum albumin (BSA) to further prevent binding to surfaces.[8][11]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is commonly used.[9]
-
Inoculum Preparation: Standardization of the bacterial inoculum to a specific concentration (e.g., 5 x 10^5 CFU/mL).[9][14]
-
MIC Endpoint: The MIC is often defined as the lowest concentration that inhibits growth by 50% or more, rather than 100% inhibition.[8][11]
The following diagram illustrates a recommended workflow for a standardized MIC assay for cationic antimicrobial peptides, designed to improve inter-laboratory consistency.
Experimental Protocols
Below are the detailed methodologies for the standardized broth microdilution assay for cationic peptides, based on the recommendations from multiple sources to improve reproducibility.[8][9]
Materials:
-
Test Peptides (e.g., this compound): Quantified by amino acid analysis.
-
Bacterial Strains: Relevant clinical isolates or standard reference strains.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).
-
Labware: Sterile polypropylene 96-well microtiter plates, polypropylene microcentrifuge tubes.
-
Reagents: 0.01% acetic acid, 0.2% bovine serum albumin (BSA).
Broth Microdilution Protocol:
-
Peptide Preparation:
-
Prepare a stock solution of the this compound peptide in sterile distilled water.
-
Perform serial twofold dilutions of the peptide in 0.01% acetic acid containing 0.2% BSA in polypropylene tubes. The final concentrations should be 10 times the desired final assay concentrations.
-
-
Inoculum Preparation:
-
Inoculate a single colony of the test bacterium from an MHA plate into MHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Assay Procedure:
-
Dispense 180 µL of the prepared bacterial suspension into each well of a 96-well polypropylene plate.
-
Add 20 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, determine the MIC by identifying the lowest concentration of the peptide that causes a significant reduction in growth (typically ≥50%) compared to the positive control. This can be assessed visually or by measuring the optical density at 620 nm.
-
Conclusion and Future Directions
The cross-validation of this compound MIC results across different laboratories is hampered by the lack of standardized testing procedures for antimicrobial peptides. The data presented in this guide, while not directly comparable, underscores the potent antimicrobial activity of Dermaseptins. For the successful clinical development of this compound and other AMPs, the adoption of a standardized MIC testing protocol is crucial. This will enable researchers to generate reliable and reproducible data, facilitating more accurate comparisons of the efficacy of different AMPs and accelerating the discovery of new therapeutic agents to combat the growing threat of antimicrobial resistance. Further research is needed to establish officially recognized and validated AST methods for AMPs by regulatory bodies.[13]
References
- 1. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Specificity Determinants” Improve Therapeutic Indices of Two Antimicrobial Peptides Piscidin 1 and this compound S4 against the Gram-negative Pathogens Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 7. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. journals.asm.org [journals.asm.org]
- 10. The effect of interlaboratory variability on antimicrobial susceptibility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
Dermasep_tin Derivatives: A Comparative Guide to Their Preclinical Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Dermasep_tins, a family of antimicrobial peptides (AMPs) originally isolated from the skin of Phyllomedusa frogs, and their synthetic derivatives have emerged as promising candidates in the search for novel therapeutic agents.[1] Their broad-spectrum activity against bacteria, parasites, and even cancer cells has prompted extensive preclinical evaluation. This guide provides a comparative overview of the performance of various Dermasep_tin derivatives in preclinical trials, supported by experimental data and detailed methodologies, to aid in the assessment of their therapeutic potential.
Antimicrobial Activity: Combating Drug-Resistant Bacteria
Dermasep_tin derivatives have demonstrated significant efficacy against a range of clinically relevant bacteria, including multidrug-resistant strains.[2][3] Their primary mechanism of action involves the disruption of the bacterial cell membrane, a physical process that is less likely to induce resistance compared to conventional antibiotics.[1][2]
In Vitro Efficacy
Preclinical studies have established the potent bactericidal activity of several Dermasep_tin S4 derivatives. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.
| Derivative | Target Organism(s) | MIC Range (µg/mL) | MBC Range (µg/mL) | Key Findings |
| K4K20-S4 | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | 1 - 16[2][3] | - | Most potent among the tested S4 derivatives, but also showed higher toxicity.[2] |
| K4-S4(1-16) | Acinetobacter baumannii, P. aeruginosa, S. aureus, E. coli | 3.125 - 12.5[4] | 12.5[4] | Rapidly bactericidal, reducing viable E. coli and S. aureus by 6 log units in under 30 minutes.[2] |
| K4-S4(1-13) | P. aeruginosa, S. aureus, E. coli | - | - | As potent as other antimicrobial peptides like MSI-78 and PG-1, but with lower toxicity to human erythrocytes.[2][3] |
| Dermasep_tin-AC | Various bacterial strains | 2 - 4 µM | 2 - 8 µM | Showed strong broad-spectrum antibacterial activity.[5][6] |
| Dermasep_tin-PH | E. coli, S. aureus, Candida albicans | 16 - 32 µM | 16 - 64 µM | Demonstrated broad-spectrum antimicrobial activity.[7] |
In Vivo Efficacy
The therapeutic potential of Dermasep_tin derivatives has been further validated in animal models of bacterial infection.
| Derivative | Animal Model | Infection | Dosage & Administration | Outcome |
| K4-S4(1-16) | Mouse peritonitis model | P. aeruginosa | 4.5 mg/kg (single intraperitoneal injection) | Reduced mortality from 75% (vehicle) to 18%.[2][3] |
| K4-S4(1-13) | Mouse peritonitis model | P. aeruginosa | 4.5 mg/kg (single intraperitoneal injection) | Reduced mortality from 75% (vehicle) to 36%.[2][3] |
| K4-S4(1-16) | Neutropenic mouse model | P. aeruginosa | Intraperitoneal administration | Dose-dependent reduction of viable CFU by >3 log units within 1 hour.[2][3] |
| Dermasep_tin-AC | Immunosuppressed mouse pneumonia model | MRSA | 10 mg/kg (intraperitoneal injection) | Anti-MRSA effects similar to vancomycin.[5][6] |
Anti-Parasitic Activity: A Novel Approach Against Malaria
Dermasep_tin derivatives have shown considerable promise as antimalarial agents, primarily by targeting the altered membranes of infected red blood cells.[8]
In Vitro Antiplasmodial Activity
The 50% inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Derivative | Target | IC50 | Key Findings |
| K4K20-S4 | Plasmodium falciparum | 0.2 µM[8][9][10] | The most potent S4 analog against P. falciparum.[8][9][10] |
| K4-S4(1-13)a | Plasmodium falciparum | 6 µM[8][9][10] | Retained considerable potency and was more effective at the trophozoite stage.[8][9][10][11] |
| Propionyl-P (C3-P) | Plasmodium falciparum | 3.8 µM[11] | More effective than the parent peptide K4S4(1-13)a and showed an irreversible cytotoxic effect.[11] |
| Isobutyryl-P (iC4-P) | Plasmodium falciparum | 4.3 µM[11] | Exerted 50% growth inhibition at non-hemolytic concentrations.[11] |
The lytic activity of these peptides against infected red blood cells is a key mechanism of their antimalarial action.[8][9] Notably, some derivatives can dissipate the parasite's plasma membrane potential without lysing the host red blood cell, suggesting a more targeted mechanism.[11][12]
Anti-Cancer Activity: Targeting Malignant Cells
Emerging research has highlighted the potential of Dermasep_tin derivatives as anti-cancer agents, with some peptides demonstrating selective cytotoxicity towards tumor cells.[1][13]
| Derivative | Cancer Cell Line(s) | IC50 | Key Findings |
| Dermasep_tin-PS1 | Human glioblastoma U-251 MG | - | Induced apoptosis via a mitochondrial-related signal pathway at lower concentrations (10⁻⁶ M).[14] At higher concentrations (10⁻⁵ M), it disrupted the cell membrane.[14] |
| Dermasep_tin-PH | MCF-7 (breast), H157 (lung), U251MG (glioblastoma) | 0.69 µM (MCF-7), 2.01 µM (H157), 2.36 µM (U251MG)[1][7] | Exhibited broad-spectrum anticancer activity.[7] |
| Dermasep_tin-PP | H157 (lung), MCF-7 (breast), PC-3 (prostate), U251 MG (glioblastoma) | 1.55 µM (H157), 2.92 µM (MCF-7), 4.15 µM (PC-3), 2.47 µM (U251 MG)[15] | Displayed potent in vivo anti-tumor activity in a dose-related manner in a subcutaneous H157 tumor model in nude mice.[15] |
The proposed mechanisms for their anti-cancer activity include membrane disruption and the induction of apoptosis.[14][15]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of Dermasep_tin derivatives. For specific parameters, it is recommended to consult the original research articles.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is typically used.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton broth).
-
Peptide Dilution: Serial twofold dilutions of the Dermasep_tin derivative are prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
In Vivo Mouse Peritonitis Model
This model is used to assess the in vivo efficacy of antimicrobial agents against bacterial infections.
-
Infection: Mice are infected with a lethal dose of a bacterial pathogen (e.g., P. aeruginosa) via intraperitoneal injection.
-
Treatment: A single dose of the Dermasep_tin derivative or a vehicle control is administered, typically via intraperitoneal injection, shortly after infection.
-
Monitoring: The survival of the mice is monitored over a set period (e.g., 7 days).
-
Endpoint: The percentage of survival in the treated group is compared to the control group to determine the efficacy of the peptide.
In Vitro Antiplasmodial Activity Assay
This assay measures the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum, in red blood cells.
-
Parasite Culture: Synchronized P. falciparum cultures are maintained in human red blood cells.
-
Drug Treatment: The infected red blood cells are incubated with various concentrations of the Dermasep_tin derivative.
-
Metabolic Labeling: A radiolabeled precursor (e.g., [³H]hypoxanthine) is added to the culture. The parasite incorporates this precursor into its nucleic acids during growth.
-
Measurement: After a set incubation period, the cells are harvested, and the amount of incorporated radioactivity is measured.
-
Calculation: The IC50 value is calculated as the peptide concentration that causes a 50% reduction in radiolabel incorporation compared to untreated controls.[8]
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on eukaryotic cells.
-
Cell Seeding: Cells (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Dermasep_tin derivative for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing Mechanisms and Workflows
General Mechanism of Action: Membrane Disruption
Dermasep_tin derivatives, being cationic and amphipathic, are thought to primarily act by disrupting the cell membranes of target organisms. This diagram illustrates the proposed "carpet" model of membrane disruption.
Caption: Proposed "carpet" model for membrane disruption by Dermasep_tin derivatives.
Experimental Workflow: In Vivo Antibacterial Efficacy
This diagram outlines the typical workflow for assessing the in vivo antibacterial efficacy of a Dermasep_tin derivative using a mouse model.
Caption: Experimental workflow for in vivo antibacterial efficacy studies.
Signaling Pathway: Induction of Apoptosis by Dermasep_tin-PS1
This diagram illustrates the proposed intrinsic apoptosis signaling pathway induced by Dermasep_tin-PS1 in cancer cells at low concentrations.
Caption: Intrinsic apoptosis pathway initiated by Dermasep_tin-PS1 in cancer cells.
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-PH: A Novel Peptide with Antimicrobial and Anticancer Activities from the Skin Secretion of the South American Orange-Legged Leaf Frog, Pithecopus (Phyllomedusa) hypochondrialis | MDPI [mdpi.com]
- 8. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimalarial activities of this compound S4 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antiplasmodium Effects of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct interaction of this compound S4 aminoheptanoyl derivative with intraerythrocytic malaria parasite leading to increased specific antiparasitic activity in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two Novel this compound-Like Antimicrobial Peptides with Anticancer Activities from the Skin Secretion of Pachymedusa dacnicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel peptide this compound-PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Frog Skin-Derived Peptide this compound-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Dermaseptin in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of Dermaseptin, a synthetic antimicrobial peptide used by researchers, scientists, and drug development professionals. It is critical to distinguish the research-grade peptide from topical skin ointments that share a similar name but have vastly different compositions and disposal requirements. This document pertains exclusively to the research-grade synthetic peptide.
Improper disposal of antimicrobial peptides can contribute to environmental contamination and the development of antimicrobial resistance.[1] Therefore, adherence to established safety protocols and regulatory requirements is paramount.
Hazard Identification and Safety Summary
This compound, in its pure form for research, is a chemical that requires careful handling. The following table summarizes its key hazard information based on available Safety Data Sheets (SDS).
| Hazard Profile | Description | Citations |
| Chemical Name | This compound I / this compound S trifluoroacetate | [2][3] |
| Physical Form | Solid (lyophilized powder) | [2] |
| Potential Health Effects | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation. | [2][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. For nuisance dust levels, a type N95 (US) or type P1 (EN 143) dust mask can be used. | [2][4] |
| Handling | Avoid contact with skin and eyes. Prevent dust and aerosol formation. Ensure adequate exhaust ventilation where dust is formed. | [2][4] |
| Storage | For long-term storage, keep at –20°C or colder, away from bright light and moisture. Before opening, allow the vial to warm to room temperature to prevent moisture contamination. | [5][6] |
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to adhere to all federal, state, and local regulations.[2] The following steps provide a general operational workflow.
1. Waste Identification and Segregation:
-
Unused Product: Unused or expired pure this compound is considered chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, vials, and bench paper, should be treated as contaminated waste.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in designated puncture-resistant sharps containers.[1][7]
2. Containment and Labeling:
-
Collect all solid this compound waste and contaminated materials in a suitable, closed, and clearly labeled container.[2][4] The label should identify the contents as "this compound Waste" or as required by your institution's chemical waste protocol.
-
For liquid waste (e.g., solutions), use a sealed, leak-proof container. Do not dispose of this compound solutions down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office and local wastewater authorities.[7]
3. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area if necessary.[2][4]
-
Prevent further leakage if it is safe to do so. Do not let the product enter drains.[2][4]
-
Wear appropriate PPE, including gloves, eye protection, and respiratory protection if dust is present.[2]
-
Carefully sweep or scoop up the solid material, avoiding dust creation.[2][4] Absorb liquid spills with an inert material.
-
Place the spilled material and cleanup supplies into a closed container for disposal.[8]
-
Ventilate the area and wash the spill site thoroughly after cleanup is complete.[8]
4. Final Disposal:
-
The standard and required method for final disposal is to engage a licensed, professional waste disposal company.[2] Your institution's EHS office will have established procedures and approved vendors for this service.
-
One specified method for destruction is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] This must be performed by a licensed facility.
-
Never dispose of this compound waste in the regular trash or sanitary sewer system, as this can lead to environmental contamination.[1]
Experimental Protocols
Specific, validated experimental protocols for the neutralization or degradation of this compound in a standard laboratory setting are not detailed in the available safety literature. The prevailing and mandatory protocol is the collection and subsequent disposal via a professional waste management service as outlined by regulatory bodies. Always consult your institution's specific guidelines and EHS department for the approved procedures at your facility.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a laboratory environment.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. biosynth.com [biosynth.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 7. peptiderecon.com [peptiderecon.com]
- 8. abcepta.com [abcepta.com]
Essential Safety and Operational Guidance for Handling Dermaseptin
For researchers, scientists, and drug development professionals working with Dermaseptin, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The recommended PPE is based on standard laboratory practices for handling chemical and biological substances.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). This includes safety glasses with side shields or chemical safety goggles.[1][2] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[3] |
| Respiratory Protection | Respiratory protection is not typically required where adequate ventilation is available. If dusts are generated, use a type N95 (US) or type P1 (EN 143) dust mask.[1] |
Health Hazard Information
This compound may cause irritation upon contact with the skin, eyes, or respiratory tract. Ingestion may also be harmful.[1]
| Exposure Route | Potential Health Effects |
| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation.[1] |
| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation.[1] |
| Eye Contact | May cause eye irritation.[1] |
| Ingestion | May be harmful if swallowed.[1] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Scenario | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[4][5] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1][4] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][4] |
| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][4] |
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are critical for maintaining a safe laboratory environment and complying with regulations.
Handling and Storage
-
Handling : Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1][4]
-
Storage : Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.[1]
Spill Management and Disposal
In the event of a spill, follow these steps to ensure safe cleanup and disposal.
Accidental Release Measures:
-
Personal Precautions : Wear appropriate respiratory protection and personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][4]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][4]
-
Methods for Cleaning Up : Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1][4]
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]
This compound Spill Response Workflow
The following diagram outlines the procedural steps for managing a this compound spill.
Caption: Workflow for handling a this compound spill.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
